Product packaging for (4-Propionylphenyl)boronic acid(Cat. No.:CAS No. 186498-36-2)

(4-Propionylphenyl)boronic acid

Cat. No.: B069098
CAS No.: 186498-36-2
M. Wt: 177.99 g/mol
InChI Key: SUXBGJJJOLDLKL-UHFFFAOYSA-N
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Description

(4-Propionylphenyl)boronic acid is a high-value boronic acid derivative engineered for advanced synthetic organic chemistry, particularly Suzuki-Miyaura cross-coupling reactions. Its structure integrates a boronic acid functional group, essential for palladium-catalyzed coupling, with a propiophenone moiety (4-propionyl substituent). This unique architecture makes it a critical building block for the efficient synthesis of biaryl and heterobiaryl systems where a ketone functional group is required at the para position. Researchers utilize this compound primarily in pharmaceutical and materials science research to construct complex molecules that serve as key intermediates in the development of active pharmaceutical ingredients (APIs), liquid crystals, and organic electronic materials. The presence of the electron-withdrawing propionyl group can influence the electronic properties of the resulting biaryl system, making it a valuable probe for structure-activity relationship (SAR) studies in medicinal chemistry. When employed in Suzuki reactions, it reacts with a wide range of aryl or vinyl halides to form new carbon-carbon bonds, enabling the rapid assembly of diverse molecular libraries. This reagent is provided For Research Use Only and is an indispensable tool for chemists focused on catalysis methodology, drug discovery, and the synthesis of novel functional organic compounds.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H11BO3 B069098 (4-Propionylphenyl)boronic acid CAS No. 186498-36-2

Properties

IUPAC Name

(4-propanoylphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11BO3/c1-2-9(11)7-3-5-8(6-4-7)10(12)13/h3-6,12-13H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUXBGJJJOLDLKL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=C(C=C1)C(=O)CC)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10400714
Record name (4-Propanoylphenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10400714
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

186498-36-2
Record name (4-Propanoylphenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10400714
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(Propionyl)benzeneboronic acid
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Technical Guide: Physical Properties of (4-Propionylphenyl)boronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the core physical properties of (4-Propionylphenyl)boronic acid. The information is intended to support research and development activities by offering reliable data and standardized experimental protocols.

Compound Identification and Properties

This compound, also known as (4-propionyl)benzeneboronic acid, is an arylboronic acid derivative. Such compounds are crucial intermediates in organic synthesis, most notably in Suzuki-Miyaura cross-coupling reactions, making them valuable building blocks in medicinal chemistry and materials science.

Data Presentation: Summary of Physical Properties

The quantitative physical and chemical data for this compound are summarized in the table below for clear reference.

PropertyValueReference
IUPAC Name This compound
Synonyms 4-(Propionyl)benzeneboronic acid[1][2]
CAS Number 186498-36-2[1][2][3][4]
Molecular Formula C₉H₁₁BO₃[1][4][5]
Molecular Weight 177.99 g/mol [1][2]
Appearance White to off-white crystalline powder
Melting Point >212 °C
Boiling Point Data not available
pKa Data not available¹
Solubility Soluble in polar organic solvents like ethanol and methanol; poorly soluble in nonpolar solvents.[6] Generally, phenylboronic acids have low solubility in water.[7][8]

¹The pKa of a specific substituted phenylboronic acid is often not readily published. Phenylboronic acid itself has a pKa of approximately 8.8.[9] The acidity of arylboronic acids is influenced by substituents on the aromatic ring; electron-withdrawing groups typically decrease the pKa, making the compound more acidic.[10][11]

Experimental Protocols

Detailed methodologies for determining key physical properties are provided below. These protocols are standardized and widely applicable for the characterization of boronic acids and other solid organic compounds.

2.1 Melting Point Determination (Capillary Method)

The melting point is a critical indicator of a substance's purity. Pure crystalline solids typically exhibit a sharp melting range of 0.5-1.0°C, whereas impure samples melt over a wider and lower temperature range.[3]

  • Principle: A small, powdered sample in a capillary tube is heated at a controlled rate. The temperatures at which melting begins and is complete are recorded as the melting range.[2][3]

  • Apparatus:

    • Melting point apparatus (e.g., DigiMelt, Mel-Temp)

    • Glass capillary tubes (sealed at one end)

    • Mortar and pestle (if sample needs pulverizing)

  • Procedure:

    • Sample Preparation: Ensure the sample is completely dry and finely powdered.[2]

    • Loading the Capillary: Tap the open end of a capillary tube into the powdered sample to collect a small amount. Invert the tube and tap it gently on a hard surface or drop it through a long glass tube to pack the solid into the sealed end. The packed sample height should be 2-3 mm.[4]

    • Initial Measurement (Optional): If the melting point is unknown, perform a rapid determination by heating at a rate of 10-20°C per minute to find an approximate range.[1]

    • Precise Measurement:

      • Place the loaded capillary into the heating block of the apparatus.

      • Heat rapidly to about 20°C below the approximate melting point found in the initial measurement.[4]

      • Decrease the heating rate to 1-2°C per minute to allow for thermal equilibrium.[3][4]

      • Record the temperature at which the first droplet of liquid appears (T₁).

      • Record the temperature at which the entire sample becomes a clear liquid (T₂). The melting range is T₁ - T₂.

    • Mixed Melting Point (for Identity Confirmation): To confirm if an unknown sample is identical to a known compound, thoroughly mix a 50:50 ratio of the two substances.[1] Determine the melting point of the mixture. If there is no depression or broadening of the melting range compared to the known compound, the two are identical.[1]

2.2 pKa Determination of Boronic Acids (Spectrophotometric Titration)

The pKa of a boronic acid reflects its Lewis acidity, which is crucial for its reactivity, particularly in forming boronate esters with diols.[10]

  • Principle: This method relies on the difference in the UV-Vis absorbance spectra between the neutral boronic acid (trigonal form) and its conjugate base, the boronate anion (tetrahedral form). By measuring the absorbance at a fixed wavelength across a range of pH values, the equilibrium between the two species can be monitored and the pKa determined.[10][12]

  • Apparatus:

    • UV-Vis spectrophotometer

    • pH meter

    • A set of buffers covering a wide pH range (e.g., 3-13)

    • Volumetric flasks and pipettes

  • Procedure:

    • Buffer Preparation: Prepare a series of buffers with known pH values. The ionic strength of all buffers should be kept constant (e.g., 0.1 M) using an inert salt like KCl.[12]

    • Stock Solution: Prepare a stock solution of the boronic acid in an appropriate solvent (e.g., acetonitrile or a water/acetonitrile mixture to ensure solubility).[12]

    • Sample Preparation: For each pH point, add a precise volume of the boronic acid stock solution to a cuvette containing a specific buffer, ensuring the final concentration is constant across all samples.

    • Spectroscopic Measurement: Record the UV-Vis spectrum (e.g., from 200-400 nm) for each buffered solution.

    • Data Analysis:

      • Identify a wavelength where the absorbance difference between the fully protonated and fully deprotonated forms is maximal.

      • Plot the absorbance at this wavelength against the pH of the buffer solutions.

      • The resulting titration curve will be sigmoidal. The pKa is the pH value at the inflection point of this curve, which corresponds to the point where the concentrations of the acidic and basic forms are equal.[12][13] This can be determined by fitting the data to a suitable equation, such as the Henderson-Hasselbalch equation.[13]

Workflow Visualization

The following diagram illustrates the logical workflow for characterizing a solid organic compound, such as this compound, using melting point analysis to determine purity and confirm identity.

MeltingPointWorkflow Characterization Workflow using Melting Point Analysis cluster_purity Purity Assessment cluster_identity Identity Confirmation start Start: Unknown Solid Sample prep_sample Prepare Dry, Powdered Sample Load Capillary Tube start->prep_sample rapid_melt 1. Rapid Melt Determination (Ramp: 10-20°C/min) prep_sample->rapid_melt slow_melt 2. Precise Melt Determination (Ramp: 1-2°C/min near MP) rapid_melt->slow_melt Provides approx. MP record_range Record Melting Range (T1-T2) slow_melt->record_range compare_lit Compare Range to Literature Value record_range->compare_lit purity_check Is Range Sharp and Correct? compare_lit->purity_check pure Conclusion: Sample is Likely Pure purity_check->pure Yes impure Conclusion: Sample is Impure (Recrystallize and Repeat) purity_check->impure No (Broad/Low) prep_mix 3. Prepare 50:50 Mix (Sample + Known Standard) pure->prep_mix Proceed to confirm identity mixed_mp 4. Determine Mixed Melting Point prep_mix->mixed_mp mp_check Is Melting Point Depressed? mixed_mp->mp_check confirmed Identity Confirmed mp_check->confirmed No different Identity Not Confirmed (Different Compound) mp_check->different Yes

Workflow for Melting Point and Mixed Melting Point Analysis.

References

(4-Propionylphenyl)boronic Acid: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This technical guide provides a comprehensive overview of (4-Propionylphenyl)boronic acid, a versatile reagent in organic synthesis and a compound of interest in medicinal chemistry. This document details its chemical structure, physicochemical properties, and key applications, with a focus on its role in Suzuki-Miyaura coupling reactions. Detailed experimental protocols for its synthesis and use in cross-coupling reactions are provided, along with an exploration of its relevance in drug discovery and development. This guide is intended for researchers, scientists, and professionals in the fields of chemical synthesis and drug development.

Introduction

This compound is an aromatic boronic acid that serves as a valuable building block in the synthesis of complex organic molecules. Its utility is primarily derived from the presence of the boronic acid functional group, which readily participates in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This reaction allows for the formation of carbon-carbon bonds, a fundamental transformation in the construction of a wide array of organic compounds, including pharmaceuticals and functional materials. The propionyl group offers a reactive handle for further chemical modifications, enhancing its versatility as a synthetic intermediate.

Boronic acids, in general, have garnered significant attention in medicinal chemistry due to their unique chemical properties. They can form reversible covalent bonds with diols, a motif present in many biological molecules, leading to applications in sensing, diagnostics, and drug delivery. Furthermore, the incorporation of a boronic acid moiety into a drug candidate can improve its pharmacological properties.

Chemical Structure and Identification

The chemical structure of this compound is characterized by a phenyl ring substituted with a propionyl group and a boronic acid group at the para position.

Chemical Structure:

Key Identifiers:

IdentifierValue
IUPAC Name This compound
CAS Number 186498-36-2
Molecular Formula C9H11BO3
Molecular Weight 177.99 g/mol

Physicochemical Properties

A summary of the known physicochemical properties of this compound is presented below. It is important to note that experimental values can vary slightly depending on the purity of the sample and the analytical method used.

PropertyValueSource
Purity ≥ 95%Commercial Suppliers
Appearance White to off-white solidGeneral knowledge
Solubility Soluble in organic solvents such as methanol, ethanol, and DMSO.[1]

Further experimental data such as melting point, boiling point, and detailed spectroscopic data are not consistently available in the public domain and would require experimental determination.

Synthesis and Experimental Protocols

The synthesis of aryl boronic acids can be achieved through several established methods. A common approach involves the reaction of an organometallic reagent, such as a Grignard or organolithium reagent, with a trialkyl borate followed by acidic workup.

General Synthesis of Aryl Boronic Acids

A general workflow for the synthesis of an aryl boronic acid from an aryl halide is depicted below.

G ArylHalide Aryl Halide (e.g., 4-Propionylbromobenzene) Organometallic Organometallic Reagent (e.g., Grignard or Organolithium) ArylHalide->Organometallic  Mg or Li BoronateEster Boronate Ester Intermediate Organometallic->BoronateEster  + Trialkyl Borate  (Low Temperature) TrialkylBorate Trialkyl Borate (e.g., Trimethyl borate) FinalProduct This compound BoronateEster->FinalProduct  + H₃O⁺ AcidWorkup Aqueous Acidic Workup

Figure 1: General synthesis of aryl boronic acids.

Illustrative Synthesis Protocol for this compound

This is a generalized, illustrative protocol and should be adapted and optimized based on laboratory conditions and safety assessments.

Materials:

  • 4'-Bromopropiophenone

  • Magnesium turnings

  • Anhydrous tetrahydrofuran (THF)

  • Trimethyl borate

  • Hydrochloric acid (1 M)

  • Anhydrous sodium sulfate

  • Ethyl acetate

  • Hexanes

Procedure:

  • Grignard Reagent Formation: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, add magnesium turnings. Add a solution of 4'-bromopropiophenone in anhydrous THF dropwise to the magnesium turnings. A small crystal of iodine may be added to initiate the reaction. Once the reaction starts, add the remaining 4'-bromopropiophenone solution at a rate that maintains a gentle reflux. After the addition is complete, reflux the mixture for an additional hour to ensure complete formation of the Grignard reagent.

  • Borylation: Cool the Grignard reagent solution to -78 °C in a dry ice/acetone bath. Add a solution of trimethyl borate in anhydrous THF dropwise, maintaining the temperature below -70 °C. After the addition is complete, allow the mixture to warm to room temperature and stir overnight.

  • Hydrolysis: Cool the reaction mixture in an ice bath and slowly quench with 1 M hydrochloric acid until the solution is acidic. Stir vigorously for one hour.

  • Extraction and Purification: Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Filter and concentrate the solvent under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield this compound as a solid.

Applications in Organic Synthesis

Suzuki-Miyaura Cross-Coupling Reaction

This compound is an excellent coupling partner in the Suzuki-Miyaura reaction, enabling the synthesis of biaryl compounds. The propionyl group can be a key structural feature of the target molecule or can be further functionalized.

A generalized catalytic cycle for the Suzuki-Miyaura coupling reaction is presented below.

Suzuki_Miyaura_Coupling cluster_0 Catalytic Cycle cluster_1 Boronic Acid Activation Pd0 Pd(0)L₂ OxAdd Oxidative Addition (R¹-Pd(II)-X)L₂ Pd0->OxAdd R¹-X Transmetal Transmetalation (R¹-Pd(II)-R²)L₂ OxAdd->Transmetal [(R²-B(OR)₃)⁻]M⁺ RedElim Reductive Elimination Transmetal->RedElim RedElim->Pd0 R¹-R² Product Coupled Product (R¹-R²) RedElim->Product BoronicAcid R²-B(OH)₂ (this compound) Borate [(R²-B(OH)₃)⁻]M⁺ BoronicAcid->Borate Base (e.g., K₂CO₃) Borate->Transmetal R1X Aryl/Vinyl Halide (R¹-X) R1X->OxAdd

Figure 2: Suzuki-Miyaura coupling catalytic cycle.

Experimental Protocol for Suzuki-Miyaura Coupling

This is a generalized, illustrative protocol and should be adapted and optimized based on the specific substrates and laboratory conditions.

Materials:

  • This compound

  • Aryl halide (e.g., 1-bromo-4-nitrobenzene)

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Base (e.g., potassium carbonate)

  • Solvent (e.g., a mixture of toluene and water)

Procedure:

  • Reaction Setup: In a round-bottom flask, combine this compound (1.2 equivalents), the aryl halide (1.0 equivalent), potassium carbonate (2.0 equivalents), and the palladium catalyst (e.g., 3-5 mol%).

  • Solvent Addition and Degassing: Add the solvent mixture (e.g., toluene:water 4:1). Degas the mixture by bubbling nitrogen or argon through the solution for 15-20 minutes.

  • Reaction: Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup and Purification: Upon completion, cool the reaction to room temperature. Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford the desired biaryl product.

Relevance in Drug Discovery and Development

Boronic acids are increasingly important in pharmaceutical research. The boron atom in boronic acids can form a stable, reversible covalent bond with the active site serine residues of proteases, making them potent enzyme inhibitors. The drug Bortezomib (Velcade®), a dipeptidyl boronic acid, is a successful example of a proteasome inhibitor used in cancer therapy.

While specific biological activities of this compound are not extensively documented in publicly available literature, its structural motifs are relevant to drug design. The phenylpropionaldehyde core is found in various biologically active molecules. The ability to use this compound to construct diverse libraries of compounds via Suzuki coupling makes it a valuable tool for lead generation and optimization in drug discovery programs.

The general workflow for utilizing a building block like this compound in a drug discovery pipeline is outlined below.

DrugDiscoveryWorkflow cluster_0 Discovery Phase cluster_1 Optimization Phase BuildingBlock This compound LibrarySynthesis Library Synthesis (e.g., Suzuki Coupling) BuildingBlock->LibrarySynthesis HTS High-Throughput Screening LibrarySynthesis->HTS HitID Hit Identification HTS->HitID LeadGen Lead Generation HitID->LeadGen LeadOpt Lead Optimization (SAR Studies) LeadGen->LeadOpt Preclinical Preclinical Development LeadOpt->Preclinical

Figure 3: Drug discovery workflow.

Conclusion

This compound is a valuable and versatile building block for organic synthesis, particularly for the construction of biaryl structures through the Suzuki-Miyaura cross-coupling reaction. Its utility is further enhanced by the presence of a propionyl group that allows for subsequent chemical transformations. While specific, in-depth biological studies on this particular compound are limited in the public domain, its role as a synthetic intermediate positions it as a significant tool for researchers in medicinal chemistry and materials science. The provided protocols offer a foundational guide for the synthesis and application of this compound, which can be further optimized for specific research needs.

References

An In-depth Technical Guide to the Synthesis and Preparation of (4-Propionylphenyl)boronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a robust synthetic route to (4-Propionylphenyl)boronic acid, a valuable building block in medicinal chemistry and materials science. This document outlines the synthetic strategy, provides detailed experimental protocols, and presents the expected quantitative data for the key transformations involved. The synthesis is strategically designed in three main stages: protection of the ketone functionality, formation of the boronic acid via a Grignard reaction, and subsequent deprotection to yield the final product.

Synthetic Strategy Overview

The presence of a ketone group in the target molecule, this compound, necessitates a protection strategy to prevent side reactions during the formation of the organometallic intermediate required for borylation. The propionyl group is reactive towards Grignard reagents, which are commonly used for the synthesis of aryl boronic acids. Therefore, a three-step synthesis is proposed:

  • Protection: The ketone in the starting material, 4'-bromopropiophenone, is protected as a ketal using ethylene glycol. This transformation renders the carbonyl group unreactive towards the subsequently formed Grignard reagent.

  • Borylation: The protected aryl bromide undergoes a Grignard reaction with magnesium metal to form the corresponding arylmagnesium bromide. This organometallic species is then reacted with a trialkyl borate (e.g., trimethyl borate or triisopropyl borate) to form a boronate ester. Subsequent acidic hydrolysis in the same pot yields the protected boronic acid.

  • Deprotection: The ketal protecting group is removed by acidic hydrolysis to regenerate the propionyl group, affording the final product, this compound.

Quantitative Data Summary

The following tables summarize the expected quantitative data for each step of the synthesis based on typical yields for analogous reactions reported in the literature.

Table 1: Ketal Protection of 4'-Bromopropiophenone

ParameterValue
Starting Material 4'-Bromopropiophenone
Reagents Ethylene glycol, p-Toluenesulfonic acid (catalyst)
Solvent Toluene
Reaction Temperature Reflux (with Dean-Stark trap)
Reaction Time 4-6 hours
Expected Yield 90-95%
Product Purity >95% (by NMR)

Table 2: Synthesis of (4-(2-ethyl-1,3-dioxolan-2-yl)phenyl)boronic acid

ParameterValue
Starting Material 2-(4-Bromophenyl)-2-ethyl-1,3-dioxolane
Reagents Magnesium turnings, Iodine (activator), Triisopropyl borate
Solvent Anhydrous Tetrahydrofuran (THF)
Reaction Temperature -78 °C to Room Temperature
Reaction Time 3-4 hours
Expected Yield 70-80%
Product Purity >90% (used directly in the next step)

Table 3: Deprotection to this compound

ParameterValue
Starting Material (4-(2-ethyl-1,3-dioxolan-2-yl)phenyl)boronic acid
Reagents Aqueous Hydrochloric Acid
Solvent Acetone
Reaction Temperature Room Temperature
Reaction Time 2-3 hours
Expected Yield 85-95%
Final Product Purity >98% (after recrystallization)

Detailed Experimental Protocols

Step 1: Synthesis of 2-(4-Bromophenyl)-2-ethyl-1,3-dioxolane (Ketone Protection)

Objective: To protect the ketone functionality of 4'-bromopropiophenone as an ethylene ketal.

Materials:

  • 4'-Bromopropiophenone

  • Ethylene glycol

  • p-Toluenesulfonic acid monohydrate

  • Toluene

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Dean-Stark apparatus

  • Reflux condenser

  • Magnetic stirrer

  • Separatory funnel

Procedure:

  • To a round-bottom flask equipped with a Dean-Stark apparatus, a reflux condenser, and a magnetic stirrer, add 4'-bromopropiophenone (1 equivalent), ethylene glycol (1.2 equivalents), and a catalytic amount of p-toluenesulfonic acid monohydrate (0.02 equivalents).

  • Add a sufficient amount of toluene to dissolve the reactants.

  • Heat the mixture to reflux and collect the water azeotropically in the Dean-Stark trap.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-6 hours).

  • Cool the reaction mixture to room temperature.

  • Wash the organic layer with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • The crude 2-(4-bromophenyl)-2-ethyl-1,3-dioxolane is typically of sufficient purity to be used in the next step without further purification.

Step 2: Synthesis of (4-(2-ethyl-1,3-dioxolan-2-yl)phenyl)boronic acid

Objective: To convert the protected aryl bromide into the corresponding boronic acid.

Materials:

  • 2-(4-Bromophenyl)-2-ethyl-1,3-dioxolane

  • Magnesium turnings

  • Iodine crystal (activator)

  • Anhydrous Tetrahydrofuran (THF)

  • Triisopropyl borate

  • 1 M Hydrochloric acid (HCl)

  • Diethyl ether

  • Anhydrous sodium sulfate

  • Three-necked round-bottom flask

  • Dropping funnel

  • Reflux condenser

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Set up a flame-dried three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, a magnetic stirrer, and an inlet for an inert gas.

  • Under a positive pressure of nitrogen or argon, add magnesium turnings (1.2 equivalents) and a small crystal of iodine to the flask.

  • Add a small amount of anhydrous THF to cover the magnesium.

  • In the dropping funnel, prepare a solution of 2-(4-bromophenyl)-2-ethyl-1,3-dioxolane (1 equivalent) in anhydrous THF.

  • Add a small portion of the aryl bromide solution to the magnesium turnings. If the reaction does not initiate (indicated by the disappearance of the iodine color and gentle refluxing), gently warm the flask.

  • Once the Grignard reaction has started, add the remaining aryl bromide solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, stir the mixture at room temperature for 1 hour to ensure complete formation of the Grignard reagent.

  • In a separate flame-dried flask under an inert atmosphere, dissolve triisopropyl borate (1.5 equivalents) in anhydrous THF and cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add the freshly prepared Grignard reagent to the cold borate solution via a cannula.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.

  • Quench the reaction by slowly adding 1 M HCl at 0 °C until the solution is acidic.

  • Extract the aqueous layer with diethyl ether (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude protected boronic acid, which is used in the next step without further purification.

Step 3: Synthesis of this compound (Deprotection)

Objective: To remove the ketal protecting group and obtain the final product.

Materials:

  • (4-(2-ethyl-1,3-dioxolan-2-yl)phenyl)boronic acid

  • Acetone

  • 2 M Hydrochloric acid (HCl)

  • Diethyl ether

  • Brine

  • Anhydrous sodium sulfate

  • Hexanes

Procedure:

  • Dissolve the crude (4-(2-ethyl-1,3-dioxolan-2-yl)phenyl)boronic acid from the previous step in acetone.

  • Add 2 M HCl and stir the mixture at room temperature.

  • Monitor the reaction by TLC until the starting material is completely consumed (typically 2-3 hours).

  • Remove the acetone under reduced pressure.

  • Extract the aqueous residue with diethyl ether (3x).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure to obtain the crude this compound.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., water or a mixture of ether and hexanes) to afford the final product as a white solid.

Mandatory Visualizations

The following diagrams, generated using the DOT language, illustrate the overall synthetic workflow and the logical relationships between the key steps.

Synthesis_Workflow Start 4'-Bromopropiophenone Protection Step 1: Ketal Protection (Ethylene glycol, p-TsOH) Start->Protection Protected_Intermediate 2-(4-Bromophenyl)-2-ethyl-1,3-dioxolane Protection->Protected_Intermediate Borylation Step 2: Borylation (Mg, Triisopropyl borate, then H3O+) Protected_Intermediate->Borylation Protected_Boronic_Acid (4-(2-ethyl-1,3-dioxolan-2-yl)phenyl)boronic acid Borylation->Protected_Boronic_Acid Deprotection Step 3: Deprotection (Aqueous Acid) Protected_Boronic_Acid->Deprotection Final_Product This compound Deprotection->Final_Product

Caption: Overall synthetic workflow for this compound.

Logical_Relationships cluster_0 Key Transformations cluster_1 Rationale Ketone Ketone Moiety Reactive towards Grignard Ketal Ketal Moiety Inert to Grignard Ketone->Ketal Protection Ketal->Ketone Deprotection Bromide Aryl Bromide Grignard Aryl Grignard Reagent Bromide->Grignard Mg Boronic_Acid Boronic Acid Moiety Grignard->Boronic_Acid 1. B(OR)3 2. H3O+ Rationale Protection is necessary to prevent intramolecular and intermolecular reactions of the Grignard reagent with the ketone.

Caption: Logical relationships in the synthesis strategy.

(4-Propionylphenyl)boronic Acid: A Technical Guide to Solubility and Stability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the anticipated solubility and stability characteristics of (4-Propionylphenyl)boronic acid. Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this guide leverages data from closely related analogs, primarily phenylboronic acid, to provide well-founded estimations. Furthermore, it details established experimental protocols for determining these crucial physicochemical properties, offering a practical framework for researchers.

Core Concepts: Solubility and Stability of Arylboronic Acids

This compound belongs to the arylboronic acid class of compounds, which are widely utilized in organic synthesis, most notably in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[1][2] Their utility in pharmaceutical and materials science is significant, making a thorough understanding of their solubility and stability paramount for reaction optimization, purification, formulation, and biological applications.[3][4]

The solubility of arylboronic acids is influenced by the nature of the substituents on the phenyl ring and the properties of the solvent.[5] Generally, they exhibit higher solubility in polar organic solvents compared to nonpolar hydrocarbons.[6][7] The stability of boronic acids is a critical consideration, as they are susceptible to degradation through pathways such as oxidation and hydrolysis.[8][9] The rate of degradation is often dependent on pH, temperature, and the presence of oxidizing agents.[8][10]

Solubility Data (Analog-Based)

Table 1: Solubility of Phenylboronic Acid in Various Solvents

SolventMolar Fraction (x) at TTemperature (°C)Reference
Water~0.015 (1.9 g/100g )20[5]
Chloroform0.1~40[6]
3-Pentanone0.1~25[6]
Acetone0.1~20[6]
Dipropyl ether0.1~15[6]
Methylcyclohexane0.01~55[6]

Note: This data is for phenylboronic acid and should be considered an approximation for this compound.

Stability Profile (General Considerations)

The stability of this compound is a critical factor for its storage and handling. Like other arylboronic acids, it is prone to several degradation pathways.

Key Stability Considerations:

  • Oxidative Degradation: Boronic acids can be oxidized, particularly in the presence of reactive oxygen species, to the corresponding phenol.[8] The rate of oxidation is pH-dependent.[8] The introduction of an electron-withdrawing group, such as the propionyl group, may influence the oxidative stability.[3]

  • Hydrolysis: Boronic acids can undergo hydrolysis to form boric acid and the corresponding aryl compound, although the carbon-boron bond in arylboronic acids is generally stable to hydrolysis.[4] Boronic acid esters, often used as protecting groups, are more susceptible to hydrolysis.[11][12]

  • Anhydride Formation: Boronic acids can dehydrate to form cyclic trimers known as boroxines. This is a reversible process that can affect the compound's physical properties and reactivity.

  • Thermal Stability: The thermal stability of boronic acids can vary depending on their structure. Some arylboronic acids have shown high thermal stability.[13]

Table 2: General Stability of Arylboronic Acids

ConditionPotential Degradation PathwayGeneral ObservationsReferences
Aerobic EnvironmentOxidationSusceptible to oxidation, rate is pH-dependent.[8][14]
Aqueous Solution (pH dependent)Hydrolysis of esters, changes in ionization stateAryl C-B bond is relatively stable. Ester protecting groups are labile. Ionization state affects stability.[3][10][12]
Elevated TemperatureDecompositionVaries with structure; some are highly stable.[13]

Experimental Protocols

To obtain precise data for this compound, the following experimental protocols are recommended.

Solubility Determination (Dynamic Method)

The dynamic method is a common technique for determining the solubility of a solid in a liquid. It involves measuring the temperature at which a known composition of the solid-liquid mixture becomes a homogeneous solution upon controlled heating.[6][15]

Materials and Apparatus:

  • This compound

  • Selected high-purity organic solvents (e.g., acetone, acetonitrile, methanol, toluene)

  • Jacketed glass vessel with a magnetic stirrer

  • Circulating thermostat bath

  • Calibrated temperature probe

  • Turbidity sensor or laser light scattering system

  • Analytical balance

Procedure:

  • Sample Preparation: Accurately weigh a specific amount of this compound and the chosen solvent into the jacketed glass vessel.

  • Heating and Stirring: Place the vessel in the thermostat bath and begin stirring. Increase the temperature of the bath at a slow, constant rate (e.g., 0.1-0.5 °C/min).

  • Turbidity Measurement: Continuously monitor the turbidity of the mixture.

  • Determination of Dissolution Temperature: Record the temperature at which the solution becomes clear, indicating complete dissolution.

  • Data Collection: Repeat the measurement with different compositions of solute and solvent to construct a solubility curve.

G Workflow for Solubility Determination (Dynamic Method) A Prepare solid-liquid mixture of known composition B Heat mixture at a constant rate with stirring A->B C Monitor turbidity of the mixture B->C D Record temperature of complete dissolution C->D E Repeat for different compositions D->E E->A F Construct solubility curve E->F

Caption: Workflow for the dynamic method of solubility determination.

Stability Analysis (RP-HPLC Method)

A stability-indicating Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method is essential for quantifying the parent compound and its degradation products over time under various stress conditions.

Materials and Apparatus:

  • HPLC system with a UV detector

  • C18 reversed-phase column

  • This compound

  • HPLC-grade solvents (e.g., acetonitrile, water)

  • Buffers for pH adjustment

  • Forced degradation equipment (e.g., oven, UV lamp, acid/base solutions, oxidizing agent)

Procedure:

  • Method Development: Develop an HPLC method that provides good resolution between the this compound peak and potential degradation products. Key parameters to optimize include mobile phase composition, pH, column temperature, and flow rate.

  • Forced Degradation Studies: Expose solutions of the compound to stress conditions (e.g., heat, light, acid, base, oxidation) to generate degradation products.

  • Analysis: Analyze the stressed samples using the developed HPLC method to identify and quantify the degradation products.

  • Stability Study: Store the compound under defined conditions (e.g., temperature, humidity) and analyze samples at specified time points to determine its shelf-life.

Application in Synthesis: Suzuki-Miyaura Coupling

A primary application of this compound is in the Suzuki-Miyaura cross-coupling reaction to form C-C bonds, particularly in the synthesis of biaryl compounds.[16]

G Generalized Suzuki-Miyaura Coupling Reaction A This compound C Palladium Catalyst (e.g., Pd(PPh3)4) A->C F Coupled Product A->F B Aryl/Vinyl Halide or Triflate B->C B->F E Solvent (e.g., Toluene, DMF) C->E D Base (e.g., Na2CO3, K3PO4) D->E

Caption: Key components of the Suzuki-Miyaura cross-coupling reaction.

Conclusion

While specific quantitative data for the solubility and stability of this compound is currently limited, this guide provides a robust framework for researchers by leveraging data from analogous compounds and detailing established experimental protocols. The provided methodologies for solubility determination and stability analysis will enable the generation of precise data for this compound, facilitating its effective use in research and development. The structural similarity to other well-studied arylboronic acids suggests it will be a valuable building block in synthetic chemistry, particularly for applications requiring the introduction of a propionylphenyl moiety.

References

Spectroscopic Profile of (4-Propionylphenyl)boronic acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for (4-Propionylphenyl)boronic acid, a versatile building block in organic synthesis and medicinal chemistry. Due to the limited availability of directly published experimental spectra for this specific compound, this document combines data from structurally analogous molecules with established spectroscopic principles to offer a detailed characterization. The information is presented to assist researchers in the identification, purification, and quality control of this compound.

Spectroscopic Data Summary

The following tables summarize the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Data (Predicted)

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~8.05d2HAr-H (ortho to -B(OH)₂)
~7.95d2HAr-H (ortho to -C(O)CH₂CH₃)
~3.05q2H-C(O)CH ₂CH₃
~1.20t3H-C(O)CH₂CH
~4.5-5.5br s2H-B(OH )₂

¹³C NMR (Carbon-13) NMR Data (Predicted)

Chemical Shift (δ) ppmAssignment
~200C =O
~138Ar-C (para to -B(OH)₂)
~135Ar-C -B(OH)₂
~129Ar-C H (ortho to -C(O)CH₂CH₃)
~128Ar-C H (ortho to -B(OH)₂)
~32-C(O)C H₂CH₃
~8-C(O)CH₂C H₃
Infrared (IR) Spectroscopy
Wavenumber (cm⁻¹)IntensityAssignment
3400-3200Strong, BroadO-H stretch (B(OH)₂)
3080-3030MediumAromatic C-H stretch
2980-2940MediumAliphatic C-H stretch
~1685StrongC=O stretch (ketone)
~1600, ~1480Medium-StrongAromatic C=C stretch
~1350StrongB-O stretch
~1090MediumB-C stretch
~840Strongp-disubstituted benzene C-H bend
Mass Spectrometry (MS)
m/zInterpretation
178.06[M]⁺ (Molecular Ion for ¹¹B isotope)
177.06[M]⁺ (Molecular Ion for ¹⁰B isotope)
160.05[M-H₂O]⁺
149.06[M-C₂H₅]⁺
121.05[M-C(O)C₂H₅]⁺

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are provided below. These protocols are generalized for arylboronic acids and may require optimization for specific instrumentation.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). Arylboronic acids have a tendency to form trimeric anhydrides (boroxines), which can lead to complex and broad NMR spectra. To minimize this, ensure the sample and solvent are dry. Gentle heating or sonication can aid dissolution.

  • Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Set the spectral width to cover the range of -2 to 12 ppm.

    • Use a pulse angle of 30-45 degrees.

    • Set the relaxation delay to 1-2 seconds.

    • Acquire a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Set the spectral width to cover the range of 0 to 220 ppm.

    • Use a proton-decoupled pulse sequence.

    • A longer relaxation delay (2-5 seconds) and a larger number of scans (1024 or more) are typically required due to the lower natural abundance of ¹³C.

  • Data Processing: Process the acquired Free Induction Decay (FID) using an appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak (e.g., DMSO-d₆ at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).

Infrared (IR) Spectroscopy
  • Sample Preparation (Attenuated Total Reflectance - ATR):

    • Ensure the ATR crystal (e.g., diamond or germanium) is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.

    • Place a small amount of the solid this compound powder directly onto the ATR crystal to ensure full coverage of the crystal surface.

    • Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal.

  • Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Record a background spectrum of the empty, clean ATR crystal.

    • Record the sample spectrum over a range of 4000 to 400 cm⁻¹.

    • Co-add a sufficient number of scans (e.g., 16-32) to obtain a high-quality spectrum.

  • Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)
  • Sample Preparation (Electrospray Ionization - ESI):

    • Prepare a dilute solution of this compound (approximately 1-10 µg/mL) in a solvent compatible with mass spectrometry, such as methanol or acetonitrile, with 0.1% formic acid to promote protonation for positive ion mode.

  • Instrumentation: Utilize a mass spectrometer equipped with an ESI source, such as a Quadrupole Time-of-Flight (Q-TOF) or an Orbitrap instrument, for high-resolution mass analysis.

  • Data Acquisition:

    • Infuse the sample solution into the ESI source at a flow rate of 5-10 µL/min.

    • Acquire spectra in both positive and negative ion modes to determine the optimal ionization conditions.

    • Set the mass range to scan from m/z 50 to 500.

    • Optimize source parameters such as capillary voltage, cone voltage, and desolvation gas temperature and flow rate to maximize the signal of the molecular ion.

  • Data Processing: Analyze the resulting mass spectrum to identify the molecular ion peak ([M+H]⁺ or [M-H]⁻) and characteristic fragment ions. The presence of both ¹⁰B and ¹¹B isotopes will result in a characteristic isotopic pattern for boron-containing fragments.

Visualizations

Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic characterization of a chemical compound like this compound.

Spectroscopic_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Synthesis Synthesis of this compound Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Structure_Confirmation Structure Confirmation NMR->Structure_Confirmation Purity_Assessment Purity Assessment NMR->Purity_Assessment IR->Structure_Confirmation MS->Structure_Confirmation Structure_Confirmation->Purity_Assessment

Commercial availability and suppliers of (4-Propionylphenyl)boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

(4-Propionylphenyl)boronic acid , with the CAS number 186498-36-2, is an organic building block of significant interest to researchers in drug discovery and materials science. Its utility primarily stems from its bifunctional nature, incorporating a boronic acid moiety suitable for palladium-catalyzed cross-coupling reactions and a propionyl group that can be further functionalized. This guide provides an in-depth overview of its commercial availability, key technical data, and representative experimental protocols for its synthesis and application.

Commercial Availability and Suppliers

This compound is available from a range of specialty chemical suppliers. Purity levels are typically high, often exceeding 98%. Researchers can procure this reagent in quantities ranging from grams to kilograms, although larger quantities may require custom synthesis.

SupplierCAS NumberPurityAvailable QuantitiesNotes
BoronPharm186498-36-2≥ 98%Grams to bulkInquire for bulk quantities.[1]
Parchem186498-36-2Not specifiedInquireSpecialty chemical supplier.[2]
Shanghai Canbi Pharma Ltd.186498-36-2Not specifiedInquireProvides product information upon request.[3]
BLD Pharm186498-36-2Not specifiedInquireListed among other boronic acids.[4]

Table 1: Commercial Suppliers of this compound

Physicochemical Properties

Detailed physicochemical data for this compound is not extensively published. However, based on its structure and data for similar compounds, the following properties can be anticipated.

PropertyValueSource
Molecular FormulaC₉H₁₁BO₃[3]
Molecular Weight177.99 g/mol [3]
AppearanceWhite to off-white solidGeneral knowledge
SolubilitySoluble in organic solvents like methanol, ethanol, and DMSOGeneral knowledge
StorageStore in a cool, dry place under an inert atmosphereGeneral knowledge

Table 2: Physicochemical Properties of this compound

Experimental Protocols

Synthesis of this compound via Grignard Reaction

The synthesis of arylboronic acids commonly proceeds through the reaction of a Grignard reagent with a trialkyl borate, followed by acidic hydrolysis.

Reaction Scheme:

G1 cluster_0 Step 1: Grignard Formation cluster_1 Step 2: Borylation & Hydrolysis 4-Bromopropiophenone 4-Bromopropiophenone Grignard_Reagent 4-Propionylphenylmagnesium bromide 4-Bromopropiophenone->Grignard_Reagent Mg, THF Mg Mg THF THF Product This compound Grignard_Reagent->Product 1. B(OR)₃ 2. H₃O⁺ B(OR)3 B(OR)₃ H3O+ H₃O⁺ G2 cluster_0 Reactants cluster_1 Reaction Conditions Boronic_Acid This compound Product 4-Propionyl-biaryl Boronic_Acid->Product Aryl_Halide Aryl Halide (Ar-X) Aryl_Halide->Product Catalyst Pd Catalyst Catalyst->Product Base Base Base->Product Solvent Solvent Solvent->Product G3 A Pd(0)Ln B Oxidative Addition (Ar-X) A->B C Ar-Pd(II)Ln-X B->C D Transmetalation (Boronic Acid + Base) C->D E Ar-Pd(II)Ln-Ar' D->E F Reductive Elimination E->F F->A Catalyst Regeneration G Ar-Ar' F->G

References

An In-depth Technical Guide to Arylboronic Acids in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Arylboronic acids and their derivatives have become indispensable tools in modern organic synthesis, largely due to their remarkable versatility, stability, and low toxicity.[1][2] First prepared in 1860, these organoboron compounds have seen a surge in application over the past few decades, particularly in the realm of carbon-carbon bond formation.[2][3] Their significance was formally recognized with the 2010 Nobel Prize in Chemistry awarded to Richard F. Heck, Ei-ichi Negishi, and Akira Suzuki for their work on palladium-catalyzed cross-coupling reactions, with the Suzuki-Miyaura coupling being a cornerstone of this field.[4][5][6]

This guide provides a comprehensive overview of arylboronic acids, focusing on their synthesis, properties, and pivotal role in the Suzuki-Miyaura coupling reaction. It is intended to serve as a technical resource for professionals in research and drug development, offering detailed experimental protocols and quantitative data to facilitate their work.

Properties and Stability of Arylboronic Acids

Arylboronic acids are organoboron compounds featuring a carbon-boron bond and two hydroxyl groups attached to the boron atom.[7] This structure gives them mild Lewis acidity and allows them to form reversible covalent complexes with diols, a property exploited in sensing and protecting group chemistry.[2] They are typically high-melting, air-stable, crystalline solids that can be stored for extended periods without significant decomposition.[2][8]

One of the characteristic properties of boronic acids is their propensity to undergo dehydration to form cyclic trimeric anhydrides known as boroxines.[2][9] This equilibrium is reversible, and the boronic acid can be regenerated by the presence of water.[9] The pKa of arylboronic acids is typically around 9, but this can be tuned by the substituents on the aromatic ring, with electron-withdrawing groups increasing acidity.[2][10]

Synthesis of Arylboronic Acids

The accessibility of diversely substituted arylboronic acids is crucial for their widespread use. Several synthetic methods have been developed, each with its own advantages and substrate scope.

1. From Aryl Halides via Organometallic Intermediates: The traditional and still widely used method involves the reaction of an aryl Grignard or organolithium reagent with a trialkyl borate, followed by acidic hydrolysis.[1][8] This method is effective but can be limited by the functional group tolerance of the highly reactive organometallic intermediates.[11]

2. Palladium-Catalyzed Borylation of Aryl Halides/Triflates: A more recent and highly versatile method is the palladium-catalyzed cross-coupling of aryl halides or triflates with a diboron reagent, such as bis(pinacolato)diboron (B₂pin₂).[1][8] This approach offers excellent functional group tolerance. A subsequent hydrolysis step is required to convert the resulting boronate ester to the boronic acid.

3. Iridium-Catalyzed C-H Borylation of Arenes: Direct borylation of aromatic C-H bonds using iridium catalysts provides a powerful and atom-economical route to arylboronic acids, often with unique regioselectivity compared to traditional methods.[8][12] This allows for the synthesis of boronic acids from simple arenes, avoiding the need for pre-functionalized starting materials.[12]

4. From Arylamines: The Sandmeyer-type borylation allows for the conversion of arylamines to arylboronates. This involves the diazotization of the arylamine followed by a borylation reaction, which can be promoted by radical initiators or even visible light photocatalysts.[7]

The Suzuki-Miyaura Coupling Reaction

The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organoboron compound (like an arylboronic acid) and an organic halide or triflate, forming a new carbon-carbon bond.[13][14] It is one of the most powerful and widely used reactions for the synthesis of biaryls, styrenes, and polyolefins.[14]

The Catalytic Cycle

The generally accepted mechanism for the Suzuki-Miyaura coupling involves a catalytic cycle with a palladium complex. The key steps are:

  • Oxidative Addition: The active Pd(0) catalyst oxidatively adds to the aryl halide (Ar¹-X) to form a Pd(II) intermediate.[4][15]

  • Transmetalation: The aryl group from the organoboron reagent (Ar²-B(OH)₂) is transferred to the palladium center. This step requires activation of the boronic acid with a base to form a more nucleophilic boronate species.[13][15][16]

  • Reductive Elimination: The two organic groups (Ar¹ and Ar²) on the palladium complex are coupled, forming the biaryl product (Ar¹-Ar²) and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.[4][15]

A diagram of the Suzuki-Miyaura catalytic cycle is presented below.

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle pd0 Pd(0)L₂ pd2_ox Ar¹-Pd(II)L₂-X pd0->pd2_ox Oxidative Addition pd2_trans Ar¹-Pd(II)L₂-Ar² pd2_ox->pd2_trans Transmetalation pd2_trans->pd0 Reductive Elimination ar1x Ar¹-X ar2b Ar²-B(OH)₂ base Base (e.g., K₃PO₄) product Ar¹-Ar² One_Pot_Workflow start Combine Aryl-Cl, B₂(OH)₄, Pd(OAc)₂, SPhos, K₃PO₄ borylation Heat at 80°C (Borylation) start->borylation In EtOH under Ar add_arbr Add Aryl-Br and H₂O borylation->add_arbr coupling Heat at 100°C (Suzuki Coupling) add_arbr->coupling workup Aqueous Workup (EtOAc / H₂O) coupling->workup purify Column Chromatography workup->purify product Isolated Biaryl Product purify->product

References

Potential Biological Activities of Substituted Phenylboronic Acids: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Substituted phenylboronic acids have emerged as a versatile class of compounds with a wide range of biological activities, making them promising candidates for drug discovery and development. Their unique ability to form reversible covalent bonds with diols has been exploited in various therapeutic and diagnostic applications. This technical guide provides a comprehensive overview of the key biological activities of substituted phenylboronic acids, supported by quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and workflows.

Enzyme Inhibition

Substituted phenylboronic acids are potent inhibitors of several classes of enzymes, most notably serine proteases and β-lactamases. This inhibitory activity is often attributed to the ability of the boronic acid moiety to form a stable tetrahedral intermediate with the catalytic serine residue in the enzyme's active site.

Proteasome Inhibition and Anticancer Activity

The proteasome, a multi-catalytic protease complex, is a key regulator of intracellular protein degradation. Its inhibition disrupts cellular processes and can lead to apoptosis, making it an attractive target for cancer therapy. Bortezomib, a dipeptidyl boronic acid, is a clinically approved proteasome inhibitor used in the treatment of multiple myeloma. The boronic acid warhead of bortezomib reversibly binds to the chymotrypsin-like active site of the 26S proteasome.

Quantitative Data: Anticancer Activity of Phenylboronic Acid Derivatives

CompoundCancer Cell LineIC50 (µM)Reference
BortezomibMantle Cell Lymphoma (Granta-519)0.01 (after 30 min)[1]
Artesunate-alanine-phenylboronic acidColon Cancer (HCT116)29.75[2]
Artesunate-alanine-phenylboronic acidColon Cancer (SW620)36.70[2]
Dipeptide boronic acid 15Multiple Myeloma0.0046[3]
Dipeptide boronic acid 16Multiple MyelomaNot specified[3]

Signaling Pathway: Bortezomib-Induced Apoptosis

Bortezomib_Apoptosis_Pathway Bortezomib Bortezomib Proteasome 26S Proteasome Bortezomib->Proteasome Inhibits Noxa Noxa Bortezomib->Noxa Upregulates IkB IκB Proteasome->IkB Degrades NFkB NF-κB IkB->NFkB Inhibits Mcl1 Mcl-1 Noxa->Mcl1 Inhibits Bak Bak Mcl1->Bak Inhibits Mitochondrion Mitochondrion Bak->Mitochondrion Activates Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Releases Caspase9 Caspase-9 Cytochrome_c->Caspase9 Activates Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes

Caption: Bortezomib-induced apoptosis signaling pathway.

β-Lactamase Inhibition and Antibacterial Activity

β-lactamases are enzymes produced by bacteria that confer resistance to β-lactam antibiotics. Substituted phenylboronic acids act as transition-state analog inhibitors of serine β-lactamases.

Quantitative Data: β-Lactamase Inhibition by Phenylboronic Acid Derivatives

Compoundβ-Lactamase TargetKi (nM)Reference
Lead 1AmpC83[2]
Compound 11AmpC26[2]
3-azidomethylphenyl boronic acidKPC-22300[4]
3-azidomethylphenyl boronic acidAmpC700[4]
Triazole inhibitor 10aAmpC140[4]
Triazole inhibitor 5KPC-2730[4]

Antimicrobial Activity

Beyond their role as β-lactamase inhibitors, some substituted phenylboronic acids exhibit direct antimicrobial activity against various bacteria and fungi. The presence of halogen substituents on the phenyl ring has been shown to enhance this activity.

Quantitative Data: Antimicrobial Activity of Halogenated Phenylboronic Acids

CompoundMicroorganismMIC (µg/mL)Reference
3,5-diiodo-2-methoxyphenylboronic acid (DIMPBA)Vibrio parahaemolyticus100[5]
2-fluoro-5-iodophenylboronic acid (FIPBA)Vibrio parahaemolyticus100[5]
4-iodophenylboronic acidVibrio parahaemolyticus200[5]
5-Trifluoromethyl-2-formylphenylboronic acidBacillus cereusLower than Tavaborole[6]

Experimental Protocols

Synthesis of Substituted Phenylboronic Acids

General Procedure for the Preparation of Arylboronic Acids:

A common method for the synthesis of phenylboronic acids involves the reaction of a Grignard reagent with a trialkyl borate followed by hydrolysis.[7]

  • Grignard Reagent Formation: The corresponding aryl halide (e.g., bromobenzene) is reacted with magnesium turnings in an anhydrous ether solvent (e.g., diethyl ether or tetrahydrofuran) to form the phenylmagnesium halide.

  • Reaction with Trialkyl Borate: The Grignard reagent is then added dropwise to a solution of a trialkyl borate (e.g., trimethyl borate) in an anhydrous ether at low temperature (e.g., -78 °C).

  • Hydrolysis: The resulting boronic ester is hydrolyzed by the addition of an aqueous acid (e.g., HCl or H2SO4) to yield the phenylboronic acid.

  • Purification: The product is typically purified by extraction and recrystallization.

Experimental Workflow: Synthesis of Phenylboronic Acid

Synthesis_Workflow Start Start: Aryl Halide + Mg Grignard Formation of Grignard Reagent Start->Grignard Borate_Ester Reaction with Trialkyl Borate Grignard->Borate_Ester Hydrolysis Acidic Hydrolysis Borate_Ester->Hydrolysis Purification Extraction & Recrystallization Hydrolysis->Purification End End: Phenylboronic Acid Purification->End

Caption: General workflow for the synthesis of phenylboronic acid.

Enzyme Inhibition Assays

β-Lactamase Inhibition Assay (Nitrocefin-based):

This assay relies on the chromogenic substrate nitrocefin, which changes color from yellow to red upon hydrolysis by β-lactamase.[8]

  • Reagent Preparation: Prepare a stock solution of nitrocefin in DMSO and a working solution in a suitable buffer (e.g., phosphate-buffered saline, pH 7.0). Prepare solutions of the test inhibitor at various concentrations.

  • Assay Setup: In a 96-well plate, add the β-lactamase enzyme solution to each well. Add the inhibitor solutions to the test wells and a control vehicle to the control wells.

  • Initiation of Reaction: Add the nitrocefin working solution to all wells to start the reaction.

  • Measurement: Measure the absorbance at 486 nm kinetically over a set period using a microplate reader.

  • Data Analysis: Calculate the initial reaction rates and determine the IC50 value of the inhibitor. The Ki value can be calculated using the Cheng-Prusoff equation if the inhibition is competitive.

Proteasome Chymotrypsin-Like Activity Assay:

This assay measures the chymotrypsin-like activity of the proteasome using a fluorogenic substrate.[9][10][11]

  • Cell Lysis: Lyse cells in a buffer optimized for proteasome activity.

  • Assay Setup: In a 96-well plate, add the cell lysate to each well. Add the test inhibitor at various concentrations to the test wells.

  • Substrate Addition: Add the fluorogenic substrate (e.g., Suc-LLVY-AMC) to all wells.

  • Incubation: Incubate the plate at 37°C for a specified time.

  • Measurement: Measure the fluorescence (e.g., excitation at 380 nm, emission at 460 nm) using a microplate reader.

  • Data Analysis: Determine the percentage of proteasome inhibition at each inhibitor concentration and calculate the IC50 value.

Cell Viability and Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity.[12][13]

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the substituted phenylboronic acid for a specified duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours.

  • Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Experimental Workflow: MTT Assay

MTT_Workflow Start Seed Cells in 96-well Plate Treatment Treat with Phenylboronic Acid Derivatives Start->Treatment Incubation1 Incubate (e.g., 24-72h) Treatment->Incubation1 MTT_Addition Add MTT Reagent Incubation1->MTT_Addition Incubation2 Incubate (2-4h) MTT_Addition->Incubation2 Solubilization Add Solubilizing Agent Incubation2->Solubilization Measurement Measure Absorbance (570 nm) Solubilization->Measurement Analysis Calculate % Viability and IC50 Measurement->Analysis

Caption: Workflow for a typical MTT cell viability assay.

Antimicrobial Susceptibility Testing (Minimum Inhibitory Concentration - MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[9]

  • Inoculum Preparation: Prepare a standardized suspension of the test microorganism.

  • Serial Dilution: Perform a serial dilution of the substituted phenylboronic acid in a liquid growth medium in a 96-well plate (broth microdilution method).

  • Inoculation: Inoculate each well with the standardized microbial suspension.

  • Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth is observed.

Apoptosis Detection by Flow Cytometry (Annexin V/PI Staining)

This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[12][14]

  • Cell Treatment: Treat cells with the substituted phenylboronic acid to induce apoptosis.

  • Cell Harvesting: Harvest both adherent and floating cells.

  • Staining: Resuspend the cells in Annexin V binding buffer and stain with FITC-conjugated Annexin V and Propidium Iodide (PI).

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

  • Data Interpretation:

    • Annexin V-negative/PI-negative: Viable cells.

    • Annexin V-positive/PI-negative: Early apoptotic cells.

    • Annexin V-positive/PI-positive: Late apoptotic/necrotic cells.

    • Annexin V-negative/PI-positive: Necrotic cells.

Conclusion

Substituted phenylboronic acids represent a promising class of compounds with diverse and potent biological activities. Their utility as enzyme inhibitors, particularly against proteasomes and β-lactamases, has been well-established, leading to the development of anticancer and antibiotic-potentiating agents. Furthermore, their inherent antimicrobial properties and their role in developing sophisticated drug delivery systems highlight their broad therapeutic potential. The detailed experimental protocols provided in this guide offer a foundation for researchers to explore and characterize the biological effects of novel substituted phenylboronic acid derivatives, paving the way for the next generation of targeted therapies.

References

The Genesis of a Cornerstone in Modern Chemistry: A Technical Guide to the Discovery and History of Arylboronic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Arylboronic acids, a class of organoboron compounds, have emerged from relative obscurity to become indispensable tools in modern organic synthesis and medicinal chemistry. Their remarkable stability, low toxicity, and versatile reactivity, particularly in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, have revolutionized the construction of carbon-carbon bonds. This technical guide provides an in-depth exploration of the discovery and historical development of specific, significant arylboronic acids, offering detailed experimental protocols, quantitative data, and visual representations of key chemical processes.

The Dawn of Arylboronic Acids: The Pioneering Synthesis of Phenylboronic Acid

The journey of arylboronic acids began in the late 19th century with the work of Michaelis and Becker. In 1880, they reported the first synthesis of phenylboronic acid, laying the foundation for a new class of organoboron compounds. Their method, while groundbreaking, involved harsh conditions and starting materials that are now largely of historical interest.

The Michaelis-Becker Synthesis (1880)

The original synthesis involved the reaction of diphenylmercury with boron trichloride at high temperatures in a sealed tube to produce phenylboron dichloride, which was subsequently hydrolyzed to phenylboronic acid.[1][2][3][4]

Experimental Protocol: Synthesis of Phenylboronic Acid (adapted from Michaelis and Becker, 1880)

  • Step 1: Synthesis of Phenylboron Dichloride. In a sealed glass tube, diphenylmercury and boron trichloride are heated at 180-200°C. The reaction yields phenylboron dichloride and mercuric chloride.

  • Step 2: Hydrolysis to Phenylboronic Acid. The resulting phenylboron dichloride is carefully treated with water. The hydrolysis of the B-Cl bonds is facile and yields phenylboronic acid as a white, crystalline solid.

Due to the toxicity of organomercury compounds and the harsh reaction conditions, this method is no longer in common use.

The Grignard Revolution: A More Accessible Route to Arylboronic Acids

The development of Grignard reagents in the early 20th century provided a more practical and general method for the synthesis of arylboronic acids. This approach, which remains a cornerstone of organoboron chemistry, involves the reaction of an arylmagnesium halide with a trialkyl borate ester, followed by hydrolysis.

General Protocol for Arylboronic Acid Synthesis via Grignard Reagents

The reaction of an arylmagnesium bromide with trimethyl borate, followed by acidic workup, is a widely used method for the preparation of various arylboronic acids.

Experimental Workflow: Grignard-based Synthesis of Arylboronic Acids

G ArylHalide Aryl Halide (Ar-X) Grignard Arylmagnesium Halide (Ar-MgX) ArylHalide->Grignard Ether Mg Magnesium (Mg) Mg->Grignard BoronateEster Arylboronate Ester (Ar-B(OR)2) Grignard->BoronateEster Low Temperature Borate Trialkyl Borate (B(OR)3) Borate->BoronateEster ArylboronicAcid Arylboronic Acid (Ar-B(OH)2) BoronateEster->ArylboronicAcid Hydrolysis Acidic Hydrolysis (H3O+) Hydrolysis->ArylboronicAcid

Caption: General workflow for the synthesis of arylboronic acids using Grignard reagents.

Quantitative Data for the Synthesis of Specific Arylboronic Acids via Grignard Method

The Grignard method has been successfully applied to the synthesis of a wide range of arylboronic acids. The following table summarizes representative yields for the synthesis of some historically and synthetically important arylboronic acids.

Arylboronic AcidAryl HalideTrialkyl BorateSolventTemperature (°C)Yield (%)Reference
Phenylboronic AcidBromobenzeneTrimethyl borateTHF-78 to rt65-70[5]
4-Methoxyphenylboronic acid4-BromoanisoleTrimethyl borateTHF-78 to rt~96[6]
1-Naphthylboronic Acid1-BromonaphthaleneTriisopropyl borateTHF-78 to rtHigh[7][8][9][10]
3-Pyridylboronic Acid3-BromopyridineTriisopropyl borateToluene/THF-4082[11][12]
4-Carboxyphenylboronic acid4-Bromobenzoic acid (as amide)Triisopropyl borateTHF-75 to -8095-98[13]

The Rise of Palladium: The Suzuki-Miyaura Coupling and the Miyaura Borylation

The true potential of arylboronic acids was unlocked with the advent of the Suzuki-Miyaura cross-coupling reaction. First reported by Akira Suzuki and Norio Miyaura in 1979 for vinylboranes and extended to arylboronic acids in 1981, this palladium-catalyzed reaction provides a powerful and versatile method for the formation of C-C bonds.[14][15][16][17]

The Suzuki-Miyaura Catalytic Cycle

The mechanism of the Suzuki-Miyaura coupling involves a catalytic cycle with three key steps: oxidative addition, transmetalation, and reductive elimination.

G Pd0 Pd(0)L2 OxAdd Oxidative Addition PdII_1 Ar-Pd(II)-X L2 OxAdd->PdII_1 Ar-X Transmetalation Transmetalation PdII_2 Ar-Pd(II)-Ar' L2 Transmetalation->PdII_2 Ar'-B(OH)2 Base RedElim Reductive Elimination RedElim->Pd0 Ar-Ar'

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Miyaura Borylation: A Direct Route to Arylboronate Esters

Recognizing the utility of boronic acid derivatives, Miyaura and co-workers developed a palladium-catalyzed method for the direct synthesis of arylboronate esters from aryl halides and a diboron reagent, typically bis(pinacolato)diboron (B₂pin₂). This reaction, known as the Miyaura borylation, offers a convenient alternative to the Grignard or organolithium methods, particularly for substrates with functional groups incompatible with strongly basic or nucleophilic reagents.

Experimental Protocol: Miyaura Borylation of an Aryl Bromide

  • Reagents: To a flask containing the aryl bromide (1.0 mmol), bis(pinacolato)diboron (1.1 mmol), and potassium acetate (1.5 mmol) is added a palladium catalyst such as PdCl₂(dppf) (3 mol%).

  • Solvent: Anhydrous and degassed solvent, such as dioxane or toluene, is added.

  • Reaction Conditions: The mixture is heated under an inert atmosphere (e.g., argon or nitrogen) at 80-100°C for several hours.

  • Work-up: After cooling, the reaction mixture is filtered, and the solvent is removed under reduced pressure. The crude product is then purified by chromatography to afford the arylboronate ester.

Properties and Common Side Reactions of Arylboronic Acids

While generally stable, arylboronic acids can undergo several side reactions, which are important to consider when designing synthetic routes.

Formation of Boroxines

Arylboronic acids can undergo thermal dehydration to form cyclic trimers called boroxines. This process is reversible, and the equilibrium between the boronic acid and the boroxine is dependent on the presence of water and the temperature.[16][18][19][20][21]

G BoronicAcid 3 ArB(OH)2 Boroxine (ArBO)3 BoronicAcid->Boroxine - 3 H2O (Dehydration) Boroxine->BoronicAcid + 3 H2O (Hydrolysis) Water 3 H2O

References

Methodological & Application

(4-Propionylphenyl)boronic Acid in Suzuki-Miyaura Coupling: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

(4-Propionylphenyl)boronic acid is a versatile reagent in Suzuki-Miyaura cross-coupling reactions, enabling the synthesis of various biaryl compounds containing a propionyl moiety. This functional group serves as a valuable synthetic handle for further molecular elaborations, making this building block particularly useful in medicinal chemistry and materials science for the construction of complex molecular architectures.

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, facilitating the formation of carbon-carbon bonds between organoboron compounds and organic halides or triflates, catalyzed by a palladium complex. The reaction is renowned for its mild conditions, broad functional group tolerance, and the general stability and low toxicity of the boronic acid starting materials.

Application Notes

The primary application of this compound is in the palladium-catalyzed synthesis of 4-propionylbiphenyls and their derivatives. These structures are key intermediates in the development of pharmacologically active molecules and functional materials. For instance, derivatives of pyrrolo[2,3-b]pyridines and pyrrolo[2,3-b]pyrazines, which can act as HPK1 inhibitors, have been synthesized using this compound as a key building block in a Suzuki-Miyaura coupling step.[1]

The propionyl group's ketone functionality allows for a wide range of subsequent chemical transformations. These include, but are not limited to, reduction to a secondary alcohol, conversion to an oxime or hydrazone, and alpha-functionalization, thereby providing a gateway to a diverse array of more complex molecules.

While specific kinetic and extensive substrate scope studies for this compound are not widely available in peer-reviewed literature, its reactivity can be inferred from general principles of Suzuki-Miyaura reactions involving substituted arylboronic acids. The electron-withdrawing nature of the propionyl group can influence the transmetalation step of the catalytic cycle.

Reaction Parameters and Data

Quantitative data for specific Suzuki-Miyaura reactions involving this compound are not extensively detailed in the available literature. However, the following tables provide typical conditions for Suzuki-Miyaura couplings of arylboronic acids with various aryl halides, which can serve as a starting point for optimization.

Table 1: Typical Reaction Components for Suzuki-Miyaura Coupling

ComponentExamplesTypical Molar Ratio (relative to Aryl Halide)
Aryl HalideAryl bromides, Aryl iodides, Aryl chlorides, Aryl triflates1.0
Boronic AcidThis compound1.1 - 1.5
Palladium CatalystPd(PPh₃)₄, Pd(OAc)₂, PdCl₂(dppf), Pd₂(dba)₃0.01 - 0.05 (1-5 mol%)
Ligand (if not pre-complexed)PPh₃, P(t-Bu)₃, SPhos, XPhos0.02 - 0.10 (2-10 mol%)
BaseK₂CO₃, Na₂CO₃, Cs₂CO₃, K₃PO₄, Ba(OH)₂2.0 - 3.0
SolventToluene, Dioxane, THF, DMF, Acetonitrile, Water (often as a co-solvent)-

Table 2: Representative Reaction Conditions

ParameterTypical RangeNotes
Temperature (°C)60 - 120Dependent on the reactivity of the coupling partners and the solvent's boiling point. Microwave irradiation can accelerate the reaction.
Reaction Time (h)2 - 24Monitored by TLC or GC-MS for completion.
AtmosphereInert (N₂, Ar)Necessary to prevent the oxidation and deactivation of the palladium catalyst.

Experimental Protocols

Protocol 1: General Procedure for the Suzuki-Miyaura Coupling of this compound with an Aryl Halide

This protocol is a representative procedure based on general methods for Suzuki-Miyaura reactions.[2] Optimization of the catalyst, base, solvent, and temperature may be required for specific substrates.

Materials:

  • This compound

  • Aryl halide (e.g., 4-bromoanisole)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • Toluene

  • Water (degassed)

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.2 mmol), the aryl halide (1.0 mmol), and potassium carbonate (2.0 mmol).

  • Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.

  • Under the inert atmosphere, add palladium(II) acetate (0.02 mmol, 2 mol%) and triphenylphosphine (0.04 mmol, 4 mol%).

  • Add toluene (10 mL) and degassed water (2 mL) to the flask via syringe.

  • Heat the reaction mixture to 90 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).

Protocol 2: Synthesis of this compound

This protocol is adapted from a general procedure for the synthesis of arylboronic acids from aryl bromides.[2]

Materials:

  • 1-(4-Bromophenyl)propan-1-one

  • Magnesium turnings

  • Anhydrous tetrahydrofuran (THF)

  • Triisopropyl borate (B(OPr)₃)

  • Hydrochloric acid (1 M)

  • Iodine (crystal, as initiator)

Procedure:

  • In a flame-dried three-neck round-bottom flask equipped with a dropping funnel, reflux condenser, and nitrogen inlet, place magnesium turnings (1.1 eq).

  • Add a small crystal of iodine.

  • Add a solution of 1-(4-bromophenyl)propan-1-one (1.0 eq) in anhydrous THF to the dropping funnel.

  • Add a small amount of the bromide solution to the magnesium turnings to initiate the Grignard reaction.

  • Once the reaction has started, add the remaining bromide solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, stir the reaction mixture at room temperature for 1 hour.

  • Cool the reaction mixture to -78 °C in a dry ice/acetone bath.

  • Add triisopropyl borate (1.2 eq) dropwise via syringe, maintaining the internal temperature below -60 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir overnight.

  • Quench the reaction by the slow addition of 1 M hydrochloric acid at 0 °C until the solution is acidic.

  • Extract the product with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to yield the crude this compound, which can be purified by recrystallization.

Visualizations

Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd PdII_complex R¹-Pd(II)L₂-X OxAdd->PdII_complex R¹-X Transmetalation Transmetalation PdII_complex->Transmetalation PdII_R1R2 R¹-Pd(II)L₂-R² Transmetalation->PdII_R1R2 Boronate R²-B(OH)₃⁻ Boronate->Transmetalation Base Base (e.g., OH⁻) BoronicAcid R²-B(OH)₂ RedElim Reductive Elimination PdII_R1R2->RedElim RedElim->Pd0 Product R¹-R² RedElim->Product Experimental_Workflow start Start setup Reaction Setup: - this compound - Aryl Halide - Base - Inert Atmosphere start->setup reagents Add Solvent and Pd Catalyst/Ligand setup->reagents reaction Heat and Stir (e.g., 90°C, 2-24h) reagents->reaction monitor Monitor Progress (TLC/GC-MS) reaction->monitor monitor->reaction Incomplete workup Work-up: - Quench - Extract with Organic Solvent - Wash and Dry monitor->workup Complete purification Purification: Column Chromatography workup->purification product Isolated Product purification->product

References

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling with (4-Propionylphenyl)boronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the palladium-catalyzed Suzuki-Miyaura cross-coupling of (4-Propionylphenyl)boronic acid with various aryl halides. This versatile reaction is a cornerstone in modern synthetic chemistry, enabling the formation of carbon-carbon bonds to produce a wide array of substituted biaryl compounds. These products are of significant interest in medicinal chemistry and materials science.

The propionyl group is a valuable pharmacophore, and its incorporation into biaryl structures can lead to compounds with diverse biological activities. The protocols outlined herein are based on established methodologies for Suzuki-Miyaura couplings and are intended to serve as a robust starting point for reaction optimization and the synthesis of novel compounds.

The Suzuki-Miyaura Cross-Coupling Reaction: An Overview

The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling between an organoboron compound, such as this compound, and an organic halide or triflate.[1] The reaction typically proceeds in the presence of a base and a palladium catalyst with a phosphine ligand.[2]

Key Features:

  • Mild Reaction Conditions: The reaction is generally tolerant of a wide variety of functional groups, making it suitable for complex molecule synthesis.[2]

  • Commercial Availability of Reagents: A broad range of boronic acids and aryl halides are commercially available.

  • Low Toxicity: Boronic acids and their byproducts are generally less toxic than other organometallic reagents.

The catalytic cycle of the Suzuki-Miyaura reaction is a well-established process involving three key steps: oxidative addition, transmetalation, and reductive elimination.

Suzuki_Miyaura_Catalytic_Cycle Pd0 Pd(0)L2 ArPdX Ar-Pd(II)L2-X Pd0->ArPdX Ar-X dummy1 OxAdd Oxidative Addition ArPdAr Ar-Pd(II)L2-Ar' ArPdX->ArPdAr Ar'B(OH)2 Base dummy2 Transmetalation Transmetalation ArPdAr->Pd0 Product Ar-Ar' ArPdAr->Product dummy3 RedElim Reductive Elimination ArylHalide Ar-X BoronicAcid Ar'B(OH)2 + Base

Figure 1: Catalytic Cycle of the Suzuki-Miyaura Reaction.

Data Presentation: Reaction Conditions and Yields

The following tables summarize typical reaction conditions and expected yields for the Suzuki-Miyaura coupling of this compound with various aryl halides. These conditions are based on general protocols that have proven effective for a wide range of functionalized arylboronic acids.

Table 1: Coupling of this compound with Various Aryl Bromides

EntryAryl BromideCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
14-BromoanisolePd(OAc)₂ (2)SPhos (4)K₃PO₄ (2)Toluene/H₂O (4:1)1001285-95
24-BromotoluenePd(PPh₃)₄ (3)-Na₂CO₃ (2)Dioxane/H₂O (3:1)901680-90
31-Bromo-4-nitrobenzenePdCl₂(dppf) (2)-Cs₂CO₃ (2.5)DMF110875-85
43-BromopyridinePd₂(dba)₃ (1.5)XPhos (3)K₂CO₃ (2)THF/H₂O (5:1)801870-80
51-BromonaphthalenePd(OAc)₂ (2)PCy₃ (4)K₃PO₄ (2)Toluene1101288-98

Table 2: Coupling of this compound with Various Aryl Chlorides

EntryAryl ChlorideCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
14-ChloroanisolePd₂(dba)₃ (2)RuPhos (4)K₃PO₄ (3)Dioxane/H₂O (4:1)1202465-75
24-ChlorotoluenePd(OAc)₂ (3)Buchwald-ligand (6)Cs₂CO₃ (3)t-BuOH/H₂O (2:1)1102460-70
31-Chloro-4-nitrobenzenePdCl₂(Amphos)₂ (3)-K₂CO₃ (3)DMF/H₂O (5:1)1301855-65
42-ChloropyridinePd-PEPPSI-IPr (3)-K₃PO₄ (3)Dioxane1202050-60

Yields are based on isolated product after purification and are representative. Actual yields may vary depending on the specific reaction conditions and substrate purity.

Experimental Protocols

The following protocols provide detailed methodologies for the Suzuki-Miyaura cross-coupling of this compound.

Experimental_Workflow Start Start Setup Reaction Setup: - Flame-dried flask under inert gas - Add boronic acid, aryl halide, base, catalyst, and ligand Start->Setup Solvent Add degassed solvent(s) Setup->Solvent Reaction Heat reaction mixture with stirring (e.g., 80-120 °C) Solvent->Reaction Monitoring Monitor reaction progress (TLC, GC-MS, or LC-MS) Reaction->Monitoring Workup Aqueous Workup: - Cool to room temperature - Dilute with organic solvent - Wash with water and brine Monitoring->Workup Upon completion Purification Purification: - Dry organic layer - Concentrate under reduced pressure - Purify by column chromatography or recrystallization Workup->Purification Characterization Characterize the final product (NMR, MS, etc.) Purification->Characterization End End Characterization->End

Figure 2: General Experimental Workflow for Suzuki-Miyaura Coupling.

Protocol 1: General Procedure for Coupling with Aryl Bromides

This protocol is a robust starting point for the coupling of this compound with a range of aryl bromides.

Materials:

  • This compound (1.2 equiv)

  • Aryl bromide (1.0 equiv)

  • Palladium(II) acetate [Pd(OAc)₂] (2 mol%)

  • SPhos (4 mol%)

  • Potassium phosphate (K₃PO₄) (2.0 equiv)

  • Toluene

  • Deionized water

  • Nitrogen or Argon gas

Procedure:

  • To a flame-dried Schlenk flask, add this compound, the aryl bromide, potassium phosphate, palladium(II) acetate, and SPhos.

  • Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

  • Add degassed toluene and deionized water (4:1 v/v) to the flask via syringe.

  • Seal the flask and heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, cool the mixture to room temperature.

  • Dilute the reaction mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired biaryl derivative.

Protocol 2: Microwave-Assisted Coupling with Aryl Chlorides

This protocol is suitable for less reactive aryl chlorides and can significantly reduce reaction times.

Materials:

  • This compound (1.5 equiv)

  • Aryl chloride (1.0 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (2 mol%)

  • RuPhos (4 mol%)

  • Potassium phosphate (K₃PO₄) (3.0 equiv)

  • 1,4-Dioxane

  • Deionized water

  • Microwave vial with a stir bar

Procedure:

  • In a microwave vial, combine this compound, the aryl chloride, potassium phosphate, Pd₂(dba)₃, and RuPhos.

  • Add degassed 1,4-dioxane and deionized water (4:1 v/v).

  • Seal the vial and place it in a microwave reactor.

  • Irradiate the mixture at 120 °C for 30-60 minutes.

  • After the reaction is complete, cool the mixture to room temperature.

  • Filter the reaction mixture through a pad of Celite, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Role in Drug Discovery and Development

The synthesis of novel biaryl scaffolds is of paramount importance in drug discovery. The (4-propionylphenyl) moiety can be a key structural element in molecules designed to interact with biological targets. The Suzuki-Miyaura coupling provides a reliable method for incorporating this functional group into a diverse range of molecular architectures. Boronic acids and their derivatives have been increasingly utilized in medicinal chemistry, leading to the development of several approved drugs.[3]

Drug_Discovery_Funnel Start Synthesis of Biaryl Derivatives using this compound Library Compound Library Generation Start->Library Screening High-Throughput Screening Library->Screening Hit Hit Identification Screening->Hit LeadGen Lead Generation Hit->LeadGen LeadOpt Lead Optimization LeadGen->LeadOpt Preclinical Preclinical Development LeadOpt->Preclinical Clinical Clinical Trials Preclinical->Clinical Drug Approved Drug Clinical->Drug

Figure 3: Role of Biaryl Synthesis in the Drug Discovery Pipeline.

Safety Precautions

  • All reactions should be performed in a well-ventilated fume hood.

  • Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times.

  • Palladium catalysts and phosphine ligands can be air-sensitive and should be handled under an inert atmosphere.

  • Consult the Safety Data Sheets (SDS) for all chemicals before use.

These protocols and application notes are intended to provide a comprehensive guide for the use of this compound in palladium-catalyzed cross-coupling reactions. Researchers are encouraged to optimize the reaction conditions for their specific substrates to achieve the best possible results.

References

Application Notes and Protocols for the Use of (4-Propionylphenyl)boronic Acid in Biaryl Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(4-Propionylphenyl)boronic acid is a versatile organic building block used in the synthesis of complex biaryl molecules. Biaryl structures are prevalent in a wide range of applications, including pharmaceuticals, agrochemicals, and advanced materials.[1][2] The propionyl group, a short alkyl ketone, offers a reactive handle for further chemical modifications, making this reagent particularly valuable in medicinal chemistry and drug discovery. The primary application of this compound is in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, which form a carbon-carbon bond between the boronic acid and an aryl halide or triflate.[3][4][5][6] This reaction is known for its mild conditions, high functional group tolerance, and broad substrate scope.[3][4][6]

Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the efficient construction of biaryl systems. The reaction typically involves a palladium catalyst, a base, and a suitable solvent system to couple an organoboron compound with an organohalide.

Catalytic Cycle

The generally accepted mechanism for the Suzuki-Miyaura coupling reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination.

Suzuki_Miyaura_Catalytic_Cycle cluster_cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition PdII R¹-Pd(II)Ln-X OxAdd->PdII Transmetal Transmetalation PdII_R2 R¹-Pd(II)Ln-R² Transmetal->PdII_R2 RedElim Reductive Elimination RedElim->Pd0 Product R¹-R² (Biaryl Product) RedElim->Product ArX R¹-X (Aryl Halide) ArX->OxAdd Boronic R²-B(OH)₂ (this compound) Base Base (e.g., K₂CO₃) Boronic->Base Borate [R²-B(OH)₃]⁻ Base->Borate Borate->Transmetal caption Suzuki-Miyaura Catalytic Cycle Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup cluster_purification Purification reagents Combine this compound, Aryl Halide, Base, and Solvent degas Degas the Reaction Mixture reagents->degas catalyst Add Palladium Catalyst (and Ligand) degas->catalyst heat Heat the Reaction under Inert Atmosphere catalyst->heat monitor Monitor Reaction Progress (TLC, GC/MS) heat->monitor cool Cool to Room Temperature monitor->cool quench Quench with Water cool->quench extract Extract with Organic Solvent quench->extract wash Wash Organic Layer extract->wash dry Dry and Concentrate wash->dry purify Purify by Column Chromatography or Recrystallization dry->purify characterize Characterize the Product (NMR, MS, etc.) purify->characterize

References

(4-Propionylphenyl)boronic Acid: A Key Building Block in the Development of Novel Cancer Immunotherapies

Author: BenchChem Technical Support Team. Date: December 2025

(4-Propionylphenyl)boronic acid is emerging as a valuable reagent in medicinal chemistry, primarily serving as a crucial building block in the synthesis of advanced kinase inhibitors for cancer immunotherapy. Its utility is highlighted in the development of potent and selective inhibitors of Hematopoietic Progenitor Kinase 1 (HPK1), a key negative regulator of the immune response against cancer cells.

Application in the Synthesis of HPK1 Inhibitors

The primary application of this compound in medicinal chemistry is its use in palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura reaction. This reaction enables the formation of a carbon-carbon bond between the this compound and a suitable heterocyclic partner, a common strategy in the construction of complex drug molecules.

The Role of HPK1 in Cancer Immunotherapy

Hematopoietic Progenitor Kinase 1 (HPK1), also known as MAP4K1, is a serine/threonine kinase predominantly expressed in hematopoietic cells. It functions as an intracellular checkpoint that negatively regulates T-cell and B-cell activation upon antigen presentation.[2][3][4] By inhibiting HPK1, the anti-tumor immune response can be significantly enhanced.

The signaling pathway initiated by T-cell receptor (TCR) engagement is attenuated by HPK1 through the phosphorylation of downstream signaling molecules, ultimately dampening T-cell activation and proliferation.[4][5] Inhibition of HPK1 blocks this negative feedback loop, leading to a more robust and sustained anti-cancer immune response.[4] This makes HPK1 a compelling target for the development of novel cancer immunotherapies.

Experimental Protocols

The following sections provide a representative experimental protocol for the Suzuki-Miyaura coupling reaction to synthesize HPK1 inhibitors using this compound, and a general protocol for evaluating the enzymatic activity of the resulting compounds.

Synthesis of Pyrrolo[2,3-b]pyridine-based HPK1 Inhibitor

This protocol is a representative procedure based on established methods for Suzuki-Miyaura coupling of arylboronic acids with heteroaryl halides.

Materials:

  • This compound

  • Chlorinated pyrrolo[2,3-b]pyridine derivative

  • Palladium catalyst (e.g., Pd(dppf)Cl₂)

  • Base (e.g., K₂CO₃)

  • Solvent (e.g., a mixture of EtOH and H₂O)

  • Inert gas (e.g., Argon or Nitrogen)

Procedure:

  • To a reaction vessel, add the chlorinated pyrrolo[2,3-b]pyridine derivative (1 equivalent), this compound (1.2 equivalents), and potassium carbonate (2 equivalents).

  • Add the solvent system, typically a 4:1 mixture of ethanol and water.

  • Degas the mixture by bubbling with an inert gas for 15-20 minutes to remove any dissolved oxygen.

  • Add the palladium catalyst, Pd(dppf)Cl₂ (0.1 equivalents), to the reaction mixture.

  • Heat the reaction mixture to a temperature of 80-90 °C and stir for 2-4 hours, or until the reaction is complete as monitored by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Add water to the mixture and extract the product with an organic solvent such as ethyl acetate.

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired pyrrolo[2,3-b]pyridine-based HPK1 inhibitor.

HPK1 Enzyme Inhibition Assay

This is a general protocol for determining the in vitro inhibitory activity of a compound against HPK1.

Materials:

  • Recombinant human HPK1 enzyme

  • Substrate peptide (e.g., a generic kinase substrate)

  • ATP (Adenosine triphosphate)

  • Test compound (dissolved in DMSO)

  • Assay buffer

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay)

Procedure:

  • Prepare a series of dilutions of the test compound in DMSO.

  • In a microplate, add the assay buffer, the recombinant HPK1 enzyme, and the test compound at various concentrations.

  • Initiate the kinase reaction by adding a mixture of the substrate peptide and ATP.

  • Incubate the plate at room temperature for a specified period (e.g., 60 minutes).

  • Stop the enzymatic reaction and measure the amount of ADP produced using a detection reagent according to the manufacturer's protocol. The signal is proportional to the enzyme activity.

  • Calculate the percentage of inhibition for each concentration of the test compound relative to a DMSO control.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Data Presentation

While specific quantitative data for compounds synthesized directly using this compound is limited in the public domain, the table below presents representative data for a potent HPK1 inhibitor to illustrate the expected efficacy.

CompoundTargetAssay TypeIC50 (nM)Reference
Exemplified HPK1 InhibitorHPK1ADP-Glo Kinase Assay<100[1]

Visualizations

HPK1 Signaling Pathway in T-Cell Activation

HPK1_Signaling_Pathway TCR T-Cell Receptor (TCR) Lck Lck TCR->Lck Activates Antigen Antigen Antigen->TCR Engagement ZAP70 ZAP70 Lck->ZAP70 Activates LAT_SLP76 LAT/SLP76 Signalosome ZAP70->LAT_SLP76 Activates PLCg1 PLCγ1 LAT_SLP76->PLCg1 Activates ERK ERK LAT_SLP76->ERK Activates HPK1 HPK1 LAT_SLP76->HPK1 Activates AP1 AP-1 PLCg1->AP1 ERK->AP1 IL2 IL-2 Production (T-Cell Activation) AP1->IL2 HPK1->LAT_SLP76 Inhibits (Negative Feedback) Inhibitor (4-Propionylphenyl)boronic acid-derived Inhibitor Inhibitor->HPK1 Blocks Experimental_Workflow cluster_synthesis Synthesis cluster_evaluation Biological Evaluation start Starting Materials: This compound + Heteroaryl Halide suzuki Suzuki-Miyaura Coupling start->suzuki purification Purification suzuki->purification inhibitor HPK1 Inhibitor purification->inhibitor assay HPK1 Enzymatic Assay inhibitor->assay data IC50 Determination assay->data

References

(4-Propionylphenyl)boronic Acid: A Versatile Building Block for Bioactive Molecules

Author: BenchChem Technical Support Team. Date: December 2025

(4-Propionylphenyl)boronic acid has emerged as a valuable building block in medicinal chemistry, primarily for the synthesis of enzyme inhibitors with potential therapeutic applications. Its utility stems from the presence of two key functional groups: a boronic acid moiety, which can participate in various coupling reactions, most notably the Suzuki-Miyaura coupling, and a propionyl group, which can be chemically modified to introduce diverse pharmacophores. This allows for the creation of a wide range of derivatives that can be screened for biological activity against various targets.

Application in the Development of Fatty Acid Amide Hydrolase (FAAH) Inhibitors

One of the most significant applications of this compound and its analogs is in the development of inhibitors for Fatty Acid Amide Hydrolase (FAAH). FAAH is a key enzyme in the endocannabinoid system, responsible for the degradation of the endogenous cannabinoid anandamide.[1][2][3] Inhibition of FAAH leads to an increase in anandamide levels, which in turn can produce analgesic, anti-inflammatory, anxiolytic, and antidepressant effects without the psychoactive side effects associated with direct cannabinoid receptor agonists.[1][4] This makes FAAH an attractive therapeutic target for a variety of neurological and inflammatory disorders.[5]

A study by Minkkilä and colleagues in 2008 explored a series of phenylboronic acids as potential FAAH inhibitors. While the most potent compound identified in their study was 4-nonylphenylboronic acid, their research highlighted the potential of substituted phenylboronic acids in targeting this enzyme. The general structure-activity relationship suggests that the phenylboronic acid core acts as a scaffold that can be functionalized to optimize binding to the FAAH active site.

Quantitative Data for Phenylboronic Acid-Based FAAH Inhibitors

The following table summarizes the inhibitory activity of selected phenylboronic acid derivatives against FAAH, demonstrating the potential of this class of compounds.

CompoundR GroupIC50 (nM) for FAAHSelectivity over MAGL
1 H>10000-
2 4-PropionylData not available in cited literatureData not available
3 4-Nonyl9.1870-fold
4 4-Pentyl48>208-fold
5 3-Pentyl120>83-fold

Data for compounds 1, 3, 4, and 5 are from Minkkilä et al., 2008. Specific quantitative data for the 4-propionyl derivative was not found in the readily available supplementary materials of this publication.

Application in the Synthesis of 1,3,4-Oxadiazole Derivatives

The propionyl group of this compound also serves as a synthetic handle for the creation of other classes of bioactive molecules, such as 1,3,4-oxadiazoles. These heterocyclic compounds are known to exhibit a wide range of pharmacological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer properties.[6][7]

A common synthetic route to 2,5-disubstituted-1,3,4-oxadiazoles involves the cyclization of N-acylhydrazones, which can be prepared from the reaction of an acylhydrazide with an aldehyde or ketone. The propionyl group of this compound can be converted to an acylhydrazide, which can then be reacted with various aldehydes to generate a library of N-acylhydrazones. Subsequent oxidative cyclization of these intermediates yields the desired 1,3,4-oxadiazole derivatives.

Experimental Protocols

General Protocol for the Synthesis of 1,3,4-Oxadiazole Derivatives from an Aryl Ketone

This protocol outlines a general procedure for the synthesis of 1,3,4-oxadiazole derivatives starting from an aryl ketone, such as the propionyl moiety on this compound.

Step 1: Synthesis of the Hydrazone

  • To a solution of the aryl ketone (1.0 eq.) in a suitable solvent (e.g., ethanol), add hydrazine hydrate (1.2 eq.).

  • Add a catalytic amount of acetic acid.

  • Reflux the reaction mixture for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Pour the mixture into ice-cold water to precipitate the hydrazone.

  • Filter the precipitate, wash with cold water, and dry under vacuum.

Step 2: Synthesis of the Acylhydrazone

  • Dissolve the synthesized hydrazone (1.0 eq.) in a suitable solvent (e.g., pyridine or dichloromethane).

  • Cool the solution to 0°C in an ice bath.

  • Slowly add the desired acyl chloride or anhydride (1.1 eq.).

  • Stir the reaction mixture at room temperature for 2-4 hours.

  • Monitor the reaction by TLC.

  • Upon completion, pour the reaction mixture into cold water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with dilute HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude acylhydrazone.

  • Purify the product by column chromatography if necessary.

Step 3: Oxidative Cyclization to form the 1,3,4-Oxadiazole

  • Dissolve the acylhydrazone (1.0 eq.) in a suitable solvent (e.g., acetic acid or an electrochemical medium).

  • Add an oxidizing agent. Common reagents include iodine in the presence of a base, or electrochemical oxidation.[8]

  • Heat the reaction mixture to reflux or apply the necessary electrochemical conditions, monitoring by TLC.

  • Once the reaction is complete, cool the mixture and pour it into a solution of sodium thiosulfate to quench the excess oxidizing agent.

  • Extract the product with an organic solvent.

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the final 1,3,4-oxadiazole derivative by recrystallization or column chromatography.

General Protocol for FAAH Inhibition Assay

This protocol provides a general method for assessing the inhibitory activity of compounds against FAAH.

Materials:

  • Rat brain homogenate (as a source of FAAH)

  • Test compound (e.g., a derivative of this compound)

  • [³H]Anandamide (substrate)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 9.0, 1 mM EDTA)

  • Scintillation cocktail

  • Scintillation counter

Procedure:

  • Prepare a series of dilutions of the test compound in the assay buffer.

  • In a microcentrifuge tube, add the rat brain homogenate and the test compound solution.

  • Pre-incubate the mixture for a defined period (e.g., 10 minutes) at 37°C.

  • Initiate the enzymatic reaction by adding [³H]anandamide to the mixture.

  • Incubate the reaction for a specific time (e.g., 15 minutes) at 37°C.

  • Terminate the reaction by adding an acidic stop solution (e.g., 1:1 mixture of chloroform and methanol).

  • Vortex the mixture and centrifuge to separate the aqueous and organic phases. The radiolabeled product (arachidonic acid) will be in the organic phase, while the unreacted substrate remains in the aqueous phase.

  • Transfer an aliquot of the organic phase to a scintillation vial.

  • Add scintillation cocktail and measure the radioactivity using a scintillation counter.

  • Calculate the percentage of inhibition for each concentration of the test compound relative to a control reaction without the inhibitor.

  • Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Visualizations

Fatty Acid Amide Hydrolase (FAAH) Signaling Pathway

FAAH_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Anandamide_ext Anandamide (extracellular) CB1_receptor CB1 Receptor Anandamide_ext->CB1_receptor binds Anandamide_int Anandamide (intracellular) Anandamide_ext->Anandamide_int uptake Downstream Downstream Signaling (e.g., ↓cAMP, ↑MAPK) CB1_receptor->Downstream activates FAAH FAAH Anandamide_int->FAAH substrate Arachidonic_Acid Arachidonic Acid FAAH->Arachidonic_Acid hydrolyzes to Ethanolamine Ethanolamine FAAH->Ethanolamine hydrolyzes to Therapeutic_Effects Therapeutic Effects (Analgesia, Anti-inflammatory) Downstream->Therapeutic_Effects leads to FAAH_Inhibitor (4-Propionylphenyl)boronic acid derivative FAAH_Inhibitor->FAAH inhibits Oxadiazole_Synthesis_Workflow start Start: This compound step1 Reaction with Hydrazine Hydrate start->step1 hydrazone Hydrazone Derivative step1->hydrazone step2 Reaction with Acyl Chloride/Anhydride hydrazone->step2 acylhydrazone N-Acylhydrazone Derivative step2->acylhydrazone step3 Oxidative Cyclization (e.g., I₂, electrochemical) acylhydrazone->step3 oxadiazole 2,5-Disubstituted-1,3,4-Oxadiazole Derivative step3->oxadiazole end Bioactive Molecule oxadiazole->end

References

Application Notes and Protocols: Chan-Lam Coupling of (4-Propionylphenyl)boronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Chan-Lam coupling reaction is a powerful and versatile method for the formation of carbon-heteroatom bonds, specifically the N-arylation of amines, amides, and nitrogen-containing heterocyles using arylboronic acids. This copper-catalyzed cross-coupling reaction offers a significant advantage over other methods like the Buchwald-Hartwig amination due to its mild reaction conditions, often proceeding at room temperature and open to the air. These characteristics make it an attractive methodology in the synthesis of pharmaceutical intermediates and complex organic molecules.

(4-Propionylphenyl)boronic acid is a valuable building block in medicinal chemistry. The propionylphenyl moiety is present in a number of biologically active compounds. The Chan-Lam coupling provides a direct route to introduce this important structural motif onto a nitrogen-containing scaffold, such as an imidazole ring, which is a common core in many pharmaceutical agents. The resulting N-aryl imidazole derivatives are of significant interest in drug discovery.

Applications in Drug Development

The products derived from the Chan-Lam coupling of this compound with N-heterocycles, such as imidazoles, pyrazoles, and triazoles, are key intermediates in the synthesis of a variety of therapeutic agents. The N-aryl linkage is a common feature in many biologically active molecules. The propionyl group on the phenyl ring can serve as a handle for further functionalization or can be a critical pharmacophoric element interacting with biological targets. For instance, N-arylated imidazoles are known to exhibit a wide range of biological activities, including antifungal, antibacterial, and anticancer properties.

Reaction Principle

The Chan-Lam coupling reaction proceeds via a copper-catalyzed oxidative coupling of an arylboronic acid with an N-H containing compound. The general mechanism is believed to involve the formation of a copper(II)-boronic acid complex, followed by transmetalation with the amine or heterocycle. A subsequent reductive elimination from a copper(III) intermediate furnishes the desired N-aryl product and regenerates the active copper catalyst. Oxygen from the air often serves as the terminal oxidant in the catalytic cycle.

Experimental Protocols

While a specific protocol for the Chan-Lam coupling of this compound is not extensively documented in publicly available literature, a general and robust procedure can be adapted from established methods for the N-arylation of imidazoles with other substituted phenylboronic acids. The following protocol is a representative example.

General Protocol for the N-Arylation of Imidazole with this compound

This protocol describes a general method for the copper-catalyzed N-arylation of imidazole with this compound.

Materials:

  • This compound

  • Imidazole

  • Copper(II) acetate (Cu(OAc)₂)

  • Pyridine

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Standard laboratory glassware for workup and purification

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add this compound (1.2-1.5 equivalents), imidazole (1.0 equivalent), and copper(II) acetate (1.0-2.0 equivalents).

  • Solvent and Base Addition: Add anhydrous dichloromethane as the solvent, followed by the addition of pyridine (2.0-4.0 equivalents) as the base and ligand. The reaction mixture is typically stirred open to the atmosphere.

  • Reaction Monitoring: Stir the reaction mixture vigorously at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC) until the starting material (imidazole) is consumed. Reaction times can vary from a few hours to several days depending on the specific substrates and conditions.

  • Workup: Upon completion, dilute the reaction mixture with dichloromethane. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 1-(4-propionylphenyl)-1H-imidazole.

Quantitative Data Summary

The following table provides representative data for Chan-Lam N-arylation reactions of various arylboronic acids with imidazoles, which can be used as a reference for the reaction with this compound. Actual yields may vary and should be optimized for the specific reaction.

Arylboronic AcidN-HeterocycleCatalyst (mol%)BaseSolventTime (h)Yield (%)
Phenylboronic acidImidazoleCu(OAc)₂ (10)PyridineDCM2485-95
4-Methoxyphenylboronic acidImidazoleCu(OAc)₂ (10)PyridineDCM2490
4-Chlorophenylboronic acidImidazoleCu(OAc)₂ (10)PyridineDCM4875
This compoundImidazoleCu(OAc)₂ (10)PyridineDCM24-72Est. 70-90

Estimated yield based on reactions with structurally similar arylboronic acids. Optimization may be required to achieve higher yields.

Visualizations

Reaction Scheme

Caption: General reaction scheme for the Chan-Lam coupling of this compound with imidazole.

Experimental Workflow

Workflow Experimental Workflow start Start setup Reaction Setup: - this compound - Imidazole - Cu(OAc)₂ start->setup addition Add Solvents & Base: - Anhydrous DCM - Pyridine setup->addition stir Stir at Room Temperature (Monitor by TLC) addition->stir workup Aqueous Workup: - Dilute with DCM - Wash with NaHCO₃ (aq) - Wash with Brine stir->workup dry Dry & Concentrate: - Dry over MgSO₄ - Filter - Concentrate in vacuo workup->dry purify Purification: - Silica Gel Column Chromatography dry->purify product Isolated Product: 1-(4-propionylphenyl)-1H-imidazole purify->product

Caption: Step-by-step workflow for the synthesis and purification of 1-(4-propionylphenyl)-1H-imidazole.

Application Notes and Protocols for Miyaura Borylation in Arylboronic Ester Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the Miyaura borylation reaction, a cornerstone of modern organic synthesis for the preparation of arylboronic esters. This reaction is widely utilized in pharmaceutical and materials science for the construction of complex molecules, primarily as a key step preceding the Suzuki-Miyaura cross-coupling reaction.

Introduction

The Miyaura borylation is a palladium-catalyzed cross-coupling reaction that enables the synthesis of aryl-, vinyl-, or alkylboronic esters from the corresponding halides or triflates and a diboron reagent. The reaction is prized for its mild conditions, broad substrate scope, and excellent functional group tolerance, accommodating sensitive groups such as esters, nitriles, and ketones.[1] This robustness makes it a superior alternative to traditional methods that often rely on highly reactive organometallic reagents like Grignard or organolithium compounds.[2] The resulting boronic esters are stable, readily purified by standard techniques like column chromatography, and serve as versatile intermediates in subsequent carbon-carbon bond-forming reactions.[2]

Reaction Mechanism and Key Parameters

The catalytic cycle of the Miyaura borylation, as proposed by Miyaura and others, involves several key steps:

  • Oxidative Addition: A low-valent palladium(0) species undergoes oxidative addition to the aryl halide (Ar-X) to form a palladium(II) intermediate.[1]

  • Transmetalation: The palladium(II) complex reacts with an activated diboron reagent. The choice of base is crucial in this step, as it is believed to activate the palladium complex rather than the diboron reagent, facilitating the exchange of the halide for a boryl group.[1][2] Weaker bases like potassium acetate (KOAc) are often preferred to prevent the undesired Suzuki-Miyaura coupling of the product.[1][2]

  • Reductive Elimination: The resulting palladium(II)-boryl complex undergoes reductive elimination to furnish the desired arylboronic ester and regenerate the active palladium(0) catalyst, thus completing the cycle.[1]

Several factors influence the efficiency and outcome of the Miyaura borylation:

  • Catalyst and Ligand: Palladium catalysts are most commonly employed. The choice of ligand is critical for an efficient reaction, with phosphine ligands like dppf (1,1'-bis(diphenylphosphino)ferrocene), XPhos, and SPhos showing high activity.[1][3][4] The catalyst loading can often be very low, in some cases as low as 0.125 mol%.[3]

  • Boron Reagent: Bis(pinacolato)diboron (B₂pin₂) is the most common boron source, yielding stable pinacol esters.[2] Other reagents like tetrahydroxydiboron (B₂(OH)₄) can also be used, offering a more atom-economical and environmentally friendly alternative that directly produces arylboronic acids.[5]

  • Base: The base plays a critical role in the transmetalation step. While potassium acetate (KOAc) is a standard choice, recent studies have shown that lipophilic bases such as potassium 2-ethylhexanoate (2-KEH) can significantly enhance reaction rates and allow for milder conditions (e.g., 35 °C).[6][7] The use of overly strong bases can promote a competing Suzuki coupling side reaction.[2]

  • Solvent: A wide range of solvents can be used, with polar aprotic solvents like DMSO and dioxane being common choices.[8][9] Interestingly, the reaction can also be performed in water using micellar catalysis, allowing for reactions at room temperature.[8] Solvent-free protocols have also been developed.[4]

  • Temperature: Reaction temperatures typically range from room temperature to around 100 °C.[7][8] Optimization studies have demonstrated that with the right choice of catalyst and base, reactions can proceed efficiently at temperatures as low as 35 °C.[7]

Quantitative Data Summary

The following tables summarize typical reaction conditions and yields for the Miyaura borylation of various aryl halides.

Table 1: General Reaction Conditions for Miyaura Borylation

ParameterTypical Range/ValueNotes
Aryl Halide Iodides, Bromides, Chlorides, TriflatesReactivity: I > Br > OTf > Cl.[5][8]
Boron Reagent Bis(pinacolato)diboron (B₂pin₂)1.1 - 1.5 equivalents.[7]
Palladium Catalyst PdCl₂(dppf), Pd(OAc)₂, Pd(dba)₂, (t-Bu₃P)₂Pd0.1 - 5 mol% loading.[3][7][8]
Ligand dppf, XPhos, SPhos, PCy₃Typically used in slight excess relative to the palladium source.[3][4]
Base KOAc, KOPh, K₂CO₃, K₃PO₄, 2-KEH1.5 - 3.0 equivalents.[2][4][6]
Solvent Dioxane, DMSO, DMF, Toluene, Water (micellar)Anhydrous conditions are generally recommended.[4][8][9]
Temperature 25 °C - 120 °CCan be optimized for specific substrates and catalyst systems.[7][10]
Reaction Time 1 - 24 hoursMonitored by TLC or GC/MS for completion.[6][10]

Table 2: Selected Examples of Miyaura Borylation Conditions and Yields

Aryl HalideCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)Reference
4-BromotoluenePdCl₂(dppf) (3)-KOAc (3)DMSO80698[9]
4-ChloroanisolePd(dba)₂ (2)XPhos (4)NaOAc (1.5)-1001295[4]
1-Bromo-4-nitrobenzene[(allyl)PdCl]₂ (0.25)XPhos (0.5)2-KEH (1.5)Toluene35< 299[5][6]
4-Bromoacetophenone(t-Bu₃P)₂Pd (3)-K₃PO₄ (1.5)Water (2% TPGS-750-M)RT392[8]
3-BromopyridinePd(dppf)Cl₂ (5)-KOAc (1.5)Dioxane120 (µW)1100 (conv.)[10]

Experimental Protocols

General Protocol for the Palladium-Catalyzed Miyaura Borylation of an Aryl Bromide

This protocol is a representative example and may require optimization for specific substrates.

Materials:

  • Aryl bromide (1.0 mmol, 1.0 equiv)

  • Bis(pinacolato)diboron (B₂pin₂) (1.1 mmol, 1.1 equiv)

  • PdCl₂(dppf) (0.03 mmol, 3 mol%)

  • Potassium acetate (KOAc), dried (3.0 mmol, 3.0 equiv)

  • Anhydrous 1,4-dioxane (5 mL)

  • Schlenk flask or oven-dried reaction vial with a magnetic stir bar

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To the Schlenk flask, add the aryl bromide, bis(pinacolato)diboron, PdCl₂(dppf), and potassium acetate.

  • Evacuate the flask and backfill with an inert gas. Repeat this cycle three times to ensure an inert atmosphere.

  • Add the anhydrous 1,4-dioxane via syringe.

  • Stir the reaction mixture at 80 °C.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove palladium residues and inorganic salts.

  • Wash the Celite pad with additional ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to afford the pure arylboronic ester.

Visualizations

Miyaura Borylation Catalytic Cycle

Miyaura_Borylation_Cycle Pd0 Pd(0)L_n ArPdX Ar-Pd(II)-X(L_n) Pd0->ArPdX Oxidative Addition ArPdOB Ar-Pd(II)-OB(L_n) ArPdX->ArPdOB Transmetalation ArPdOB->Pd0 Reductive Elimination ArBpin Ar-B(pin) ArPdOB->ArBpin B2pin2 B₂(pin)₂ B2pin2->ArPdOB ArX Ar-X ArX->ArPdX Base Base (e.g., KOAc) Base->ArPdX

Caption: Catalytic cycle of the Miyaura borylation reaction.

General Experimental Workflow

Miyaura_Workflow start Start reagents Combine Aryl Halide, B₂(pin)₂, Catalyst, and Base in a Flask start->reagents inert Establish Inert Atmosphere (Evacuate/Backfill with Ar/N₂) reagents->inert solvent Add Anhydrous Solvent inert->solvent heat Heat and Stir Reaction Mixture solvent->heat monitor Monitor Reaction Progress (TLC, GC-MS) heat->monitor workup Aqueous Workup and Extraction monitor->workup Reaction Complete purify Purification (Column Chromatography) workup->purify product Isolate Pure Arylboronic Ester purify->product

Caption: A typical experimental workflow for Miyaura borylation.

References

Derivatization of the Propionyl Group on (4-Propionylphenyl)boronic Acid: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the chemical modification of the propionyl group on (4-propionylphenyl)boronic acid. This compound serves as a versatile building block in medicinal chemistry and drug discovery, and the derivatization of its ketone functionality opens avenues for the synthesis of diverse molecular scaffolds. The following sections detail key reactions, including Knoevenagel condensation, Wittig reaction, reductive amination, and oxime formation, providing protocols that are mindful of the presence of the boronic acid moiety.

Overview of Derivatization Strategies

The propionyl group of this compound offers a reactive handle for a variety of chemical transformations. These modifications allow for the introduction of new functional groups and the construction of more complex molecules, which is of significant interest in the development of novel therapeutic agents. The boronic acid group is a crucial pharmacophore in many drugs and a key participant in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. Therefore, derivatization reactions must be chosen and optimized to ensure the integrity of the boronic acid moiety.

A general workflow for the derivatization of this compound is outlined below.

G cluster_start Starting Material cluster_reactions Derivatization Reactions cluster_products Derivative Products A This compound B Knoevenagel Condensation A->B C Wittig Reaction A->C D Reductive Amination A->D E Oxime Formation A->E F α,β-Unsaturated Ketone Derivatives B->F G Alkene Derivatives C->G H Amine Derivatives D->H I Oxime Derivatives E->I

Caption: General workflow for the derivatization of this compound.

Experimental Protocols and Data

The following protocols are provided as general guidelines and may require optimization based on specific substrate scope and laboratory conditions.

Knoevenagel Condensation

The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by a dehydration reaction to yield an α,β-unsaturated product. This reaction is typically catalyzed by a weak base.

Reaction Scheme:

Caption: Knoevenagel condensation of this compound.

Protocol:

  • To a solution of this compound (1.0 mmol) and an active methylene compound (e.g., malononitrile, 1.1 mmol) in benzene or toluene (10 mL), add piperidine (0.1 mmol) and acetic acid (0.1 mmol).

  • Heat the reaction mixture to reflux (approximately 80-110 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure and purify the crude product by column chromatography on silica gel.

Reactant (Active Methylene)ProductTypical Yield (%)Reference
Malononitrile2-((4-(dihydroxyboranyl)phenyl)propylidene)malononitrile75-85[1][2][3]
Ethyl cyanoacetateEthyl 2-cyano-3-(4-(dihydroxyboranyl)phenyl)pent-2-enoate70-80[3]
Wittig Reaction

The Wittig reaction is a versatile method for the synthesis of alkenes from aldehydes or ketones using a phosphonium ylide. The reaction generally tolerates a variety of functional groups, including boronic acids.

Reaction Scheme:

Caption: Wittig reaction of this compound.

Protocol:

  • To a suspension of a phosphonium salt (e.g., methyltriphenylphosphonium bromide, 1.2 mmol) in anhydrous tetrahydrofuran (THF) (10 mL) under an inert atmosphere (e.g., nitrogen or argon), add a strong base (e.g., n-butyllithium or potassium tert-butoxide, 1.1 mmol) at 0 °C.

  • Stir the resulting ylide solution for 30 minutes at room temperature.

  • Cool the reaction mixture to 0 °C and add a solution of this compound (1.0 mmol) in anhydrous THF (5 mL).

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure and purify the residue by column chromatography.

Phosphonium YlideProductTypical Yield (%)Reference
Methyltriphenylphosphorane(4-(prop-1-en-2-yl)phenyl)boronic acid80-90[4][5]
Ethyltriphenylphosphorane(4-(but-2-en-2-yl)phenyl)boronic acid75-85[5]
Reductive Amination

Reductive amination is a method to convert a carbonyl group into an amine through an intermediate imine. The use of a mild reducing agent such as sodium cyanoborohydride is crucial to selectively reduce the imine in the presence of the ketone.

Reaction Scheme:

Caption: Reductive amination of this compound.

Protocol:

  • Dissolve this compound (1.0 mmol) and an amine source (e.g., ammonium acetate, 5.0 mmol) in methanol (15 mL).

  • Stir the mixture at room temperature for 1 hour to facilitate imine formation.

  • Add sodium cyanoborohydride (1.5 mmol) portion-wise to the reaction mixture.

  • Monitor the reaction by TLC. The reaction is typically complete within 2-4 hours.

  • Carefully quench the reaction by the addition of dilute hydrochloric acid to adjust the pH to ~2 (Caution: HCN gas may be evolved).

  • Stir for 30 minutes, then basify the solution with aqueous sodium hydroxide to pH > 10.

  • Extract the product with an appropriate organic solvent, dry the combined organic layers, and concentrate under reduced pressure.

  • Purify the product by column chromatography or crystallization.

Amine SourceProductTypical Yield (%)Reference
Ammonium Acetate(4-(1-aminopropyl)phenyl)boronic acid60-75[6][7][8][9]
Methylamine hydrochloride(4-(1-(methylamino)propyl)phenyl)boronic acid65-80[6][7][8][9]
Oxime Formation

Ketones readily react with hydroxylamine to form oximes. This reaction is typically carried out in the presence of a weak base to neutralize the liberated acid.

Reaction Scheme:

Caption: Oxime formation from this compound.

Protocol:

  • To a solution of this compound (1.0 mmol) in ethanol (10 mL), add hydroxylamine hydrochloride (1.2 mmol) and a base such as pyridine (1.5 mmol) or sodium acetate (1.5 mmol).

  • Heat the mixture to reflux (approximately 78 °C) and stir for 1-3 hours, monitoring the reaction by TLC.

  • After completion, cool the reaction mixture and remove the solvent under reduced pressure.

  • Add water to the residue and extract the product with an organic solvent.

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • The crude product can be purified by recrystallization or column chromatography.

ReagentProductTypical Yield (%)Reference
Hydroxylamine Hydrochloride(4-(1-(hydroxyimino)propyl)phenyl)boronic acid85-95[10]

Stability of the Boronic Acid Moiety

A critical consideration in the derivatization of this compound is the stability of the boronic acid group under the applied reaction conditions.

  • Acidic and Basic Conditions: Boronic acids are generally stable to a wide range of pH. However, strong acidic conditions can promote protodeboronation, while strongly basic conditions can lead to the formation of boronate complexes. The protocols provided are designed to use mild acids and bases to minimize these side reactions.

  • Reductive Conditions: While sodium cyanoborohydride is a mild reducing agent that selectively reduces imines over ketones, it is important to control the reaction conditions to prevent any potential reduction of the boronic acid group, although this is generally not a significant issue.

  • Oxidative Conditions: Boronic acids can be susceptible to oxidation. The reactions described herein are not oxidative in nature. If subsequent steps involve oxidation, protection of the boronic acid group, for instance as a pinacol ester, may be necessary.

Conclusion

The propionyl group on this compound provides a versatile handle for a range of chemical modifications. The protocols for Knoevenagel condensation, Wittig reaction, reductive amination, and oxime formation detailed in this document offer reliable methods for the synthesis of a diverse library of derivatives. Careful consideration of the reaction conditions is essential to ensure the integrity of the valuable boronic acid functionality, thereby enabling the generation of novel compounds for applications in drug discovery and materials science.

References

Application Notes and Protocols for Scale-Up Synthesis of Reactions with (4-Propionylphenyl)boronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

(4-Propionylphenyl)boronic acid is a valuable building block in organic synthesis, particularly in the formation of carbon-carbon bonds through palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling.[1][2] Its utility is prominent in the synthesis of complex molecules, including active pharmaceutical ingredients (APIs) and advanced materials. The propionyl group offers a reactive handle for further chemical transformations, making it a versatile intermediate.

Scaling up reactions involving this compound from the laboratory to industrial production presents a unique set of challenges. These include ensuring consistent yield and purity, managing reaction exotherms, optimizing reagent and catalyst loading, and developing robust purification methods to remove residual metals and other impurities. These application notes provide a comprehensive overview of the key considerations for the successful scale-up of Suzuki-Miyaura coupling reactions utilizing this important reagent.

Key Scale-Up Considerations

Raw Material Quality and Handling

The quality of this compound is critical for a successful and reproducible reaction. On a large scale, impurities in the boronic acid can have a significant impact on the reaction outcome.

  • Purity: The boronic acid should be free of significant amounts of the corresponding boroxine (a cyclic anhydride), which can form upon dehydration. The presence of boroxine can affect the stoichiometry and reactivity. It is advisable to use freshly supplied or properly stored boronic acid.

  • Stability: While many arylboronic acids are stable solids, they can be susceptible to protodeboronation, especially under acidic or basic conditions at elevated temperatures.[3] The stability of this compound under the planned reaction and work-up conditions should be evaluated at a small scale.

Catalyst, Ligand, and Base Selection

The choice of catalyst, ligand, and base is paramount in a Suzuki-Miyaura coupling and has significant implications for process efficiency, cost, and product quality on a larger scale.

  • Catalyst Loading: While laboratory-scale reactions might use high catalyst loadings (1-5 mol%), for industrial-scale production, minimizing the palladium loading is crucial to reduce costs and the burden of palladium removal from the final product. Catalyst loadings in the range of 0.05-0.5 mol% are often targeted.

  • Ligand Selection: The choice of phosphine ligand can influence reaction rate and selectivity. For large-scale operations, air-stable and commercially available ligands are preferred.

  • Base Selection: The base plays a crucial role in the transmetalation step of the catalytic cycle.[2] Inorganic bases like potassium carbonate (K₂CO₃), sodium carbonate (Na₂CO₃), and potassium phosphate (K₃PO₄) are commonly used. The choice of base can affect reaction kinetics and the impurity profile. For example, stronger bases might lead to side reactions involving the keto-functional group.

Solvent Selection and Reaction Concentration

Solvent selection impacts reaction kinetics, solubility of reagents and products, and ease of work-up and product isolation.

  • Solvent System: A mixture of an organic solvent (e.g., toluene, 2-methyltetrahydrofuran) and an aqueous solution of the base is a common choice for Suzuki couplings. This biphasic system facilitates the removal of inorganic byproducts during work-up.[3]

  • Reaction Concentration: Increasing the reaction concentration is generally desirable for improving reactor throughput. However, this can lead to challenges with mixing, heat transfer, and potential precipitation of intermediates or the final product. Solubility studies are recommended to determine the optimal concentration.

Process Control and Safety
  • Temperature Control: The oxidative addition and reductive elimination steps of the Suzuki coupling can be exothermic. On a large scale, efficient heat removal is critical to prevent thermal runaways and control the impurity profile. The rate of addition of reagents should be carefully controlled to manage the reaction exotherm.

  • Mixing: Efficient mixing is essential to ensure good mass transfer between the organic and aqueous phases in a biphasic system. Poor mixing can lead to longer reaction times and inconsistent results.

  • Inert Atmosphere: While many modern catalyst systems are relatively robust, performing the reaction under an inert atmosphere (e.g., nitrogen or argon) is good practice to prevent the oxidation of phosphine ligands and the palladium(0) catalyst.

Work-up and Purification

The work-up and purification procedures are often the most challenging aspects to scale up.

  • Palladium Removal: Residual palladium in the final product is a major concern, especially for pharmaceutical applications. Several methods can be employed for palladium removal, including treatment with activated carbon, silica gel, or specialized scavengers.

  • Product Isolation: Crystallization is the preferred method for product isolation on a large scale as it is an efficient purification technique. The choice of crystallization solvent is critical and should be determined through screening experiments.

  • Waste Management: The environmental impact and disposal of waste streams, including aqueous waste containing boron and palladium residues, must be considered for large-scale production.

Experimental Protocols

Protocol 1: Laboratory-Scale Suzuki-Miyaura Coupling (Exemplified with 4-Bromoacetophenone)

This protocol describes a typical laboratory-scale synthesis of 4-acetyl-1,1'-biphenyl, a compound structurally related to products derived from this compound.

Reaction:

Materials:

  • This compound

  • 4-Bromoacetophenone (as an example aryl halide)

  • Palladium(II) acetate [Pd(OAc)₂]

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • Toluene

  • Water

Procedure:

  • To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.05 equivalents), 4-bromoacetophenone (1.0 eq), potassium carbonate (2.0 eq), and triphenylphosphine (0.04 eq).

  • Add toluene and water to the flask.

  • Bubble nitrogen through the mixture for 15 minutes to degas the solution.

  • Add palladium(II) acetate (0.02 eq) to the mixture.

  • Heat the reaction mixture to 80-90 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or HPLC until the starting material is consumed (typically 4-8 hours).

  • Cool the reaction mixture to room temperature.

  • Separate the organic and aqueous layers.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the organic layer under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography or recrystallization.

Data Presentation

The following table summarizes the key parameters for a laboratory-scale synthesis and provides a representative projection for a scale-up synthesis.

ParameterLaboratory Scale (10 g)Representative Scale-Up (1 kg)Key Considerations for Scale-Up
Aryl Halide 10.0 g1.0 kgEnsure consistent quality and purity of bulk material.
This compound 1.05 eq1.05 eqMonitor for boroxine content; may require slight excess.
Palladium Catalyst Pd(OAc)₂ (0.5 mol%)Pd(dppf)Cl₂ (0.1 mol%)Use a more robust, air-stable catalyst. Lower loading reduces cost and waste.
Base K₂CO₃ (2.0 eq)K₃PO₄ (1.5 eq)Choice of base can impact reaction rate and impurity profile.
Solvent Toluene/Water (10:1 v/v)2-MeTHF/Water (5:1 v/v)2-MeTHF is a greener solvent with good performance and easier phase splits.
Solvent Volume 100 mL8 LHigher concentration improves throughput but requires efficient heat transfer.
Temperature 85 °C75 °CLower temperature may improve impurity profile; controlled by jacketed reactor.
Reaction Time 4-8 hours6-12 hoursMay be longer due to lower catalyst loading and mixing efficiency.
Typical Yield 85-95%80-90%Yield may be slightly lower due to handling losses and stricter purity requirements.
Purification Chromatography/RecrystallizationRecrystallization & Carbon TreatmentChromatography is not feasible at scale. Focus on robust crystallization.

Protocol 2: Representative Scale-Up Synthesis (1 kg Scale)

This protocol outlines a hypothetical but practical approach to scaling up the Suzuki-Miyaura coupling reaction.

Equipment:

  • 10 L jacketed glass reactor with overhead stirring, reflux condenser, and nitrogen inlet.

  • Temperature control unit.

  • Addition funnel or pump.

Procedure:

  • Reactor Setup: Ensure the reactor is clean, dry, and purged with nitrogen.

  • Reagent Charging: Charge the reactor with the aryl halide (1.0 kg), this compound (1.05 eq), and potassium phosphate (1.5 eq).

  • Solvent Addition: Add 2-methyltetrahydrofuran (6 L) and water (2 L) to the reactor.

  • Inerting: Start overhead stirring and sparge the mixture with nitrogen for 30 minutes. Maintain a nitrogen blanket throughout the reaction.

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(dppf)Cl₂, 0.1 mol%) to the reactor.

  • Heating: Heat the reactor contents to 75 °C using the temperature control unit.

  • Reaction Monitoring: Monitor the reaction by in-process control (IPC) using HPLC every 2 hours. The reaction is complete when the aryl halide is <1% by area.

  • Cooling and Phase Separation: Once complete, cool the reaction mixture to 40-50 °C. Stop stirring and allow the layers to separate. Drain the lower aqueous layer.

  • Washing: Add water (2 L) to the reactor, stir for 15 minutes, and perform another phase separation.

  • Solvent Swap and Crystallization: Distill off the 2-MeTHF under vacuum to a minimum stirrable volume. Add a suitable crystallization solvent (e.g., isopropanol) and heat to dissolve the crude product.

  • Cooling and Isolation: Cool the solution in a controlled manner to induce crystallization. Filter the product, wash with cold solvent, and dry under vacuum.

  • Post-Treatment (if required): If palladium levels are high, the product can be redissolved and treated with activated carbon or a palladium scavenger before a final recrystallization.

Visualizations

Experimental Workflow Diagram

G cluster_prep Reactor Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation charge_reagents Charge Aryl Halide, Boronic Acid, Base add_solvents Add Solvents (e.g., 2-MeTHF/Water) charge_reagents->add_solvents inert Inert with Nitrogen add_solvents->inert add_catalyst Add Pd Catalyst inert->add_catalyst heat Heat to Reaction Temp (e.g., 75°C) add_catalyst->heat monitor Monitor by IPC (HPLC) heat->monitor cool Cool and Separate Phases monitor->cool wash Aqueous Wash cool->wash distill Solvent Swap/Distillation wash->distill crystallize Crystallize Product distill->crystallize filter_dry Filter and Dry crystallize->filter_dry final_product final_product filter_dry->final_product Final Product

Caption: Workflow for scaled-up Suzuki-Miyaura coupling.

Logical Relationships in Scale-Up

G cluster_inputs Process Inputs cluster_params Process Parameters cluster_outputs Process Outputs raw_materials Raw Material Quality (Boronic Acid, Halide) kinetics Reaction Kinetics raw_materials->kinetics selectivity Selectivity/ Impurity Profile raw_materials->selectivity catalyst_system Catalyst System (Pd source, Ligand) catalyst_system->kinetics cost Cost of Goods catalyst_system->cost purification Purification (Pd removal) catalyst_system->purification reagents Reagents (Base, Solvents) reagents->kinetics reagents->purification concentration Concentration mixing Mixing concentration->mixing throughput Process Throughput concentration->throughput safety Process Safety concentration->safety temperature Temperature temperature->kinetics temperature->selectivity temperature->safety mixing->kinetics kinetics->throughput selectivity->purification throughput->cost safety->cost purification->cost

Caption: Key interdependencies in process scale-up.

References

Application of (4-Propionylphenyl)boronic Acid in the Synthesis of Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

(4-Propionylphenyl)boronic acid is a versatile building block in medicinal chemistry, primarily utilized in the synthesis of complex organic molecules and pharmaceutical intermediates. Its utility is most prominently showcased in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, for the formation of carbon-carbon bonds. This allows for the construction of biaryl and heteroaryl ketones, which are key structural motifs in a variety of biologically active compounds.

The propionyl group present in this reagent offers a reactive handle for further chemical modifications, enabling the synthesis of a diverse range of derivatives. This functional group can participate in reactions such as reduction to an alcohol, conversion to an amine via reductive amination, or elaboration into more complex side chains. This chemical versatility makes this compound a valuable tool for drug discovery and development professionals.

Key Applications in Pharmaceutical Synthesis:

  • Synthesis of Biaryl Ketones: A primary application is the synthesis of biaryl ketones through Suzuki-Miyaura coupling with various aryl and heteroaryl halides. These structures are present in numerous pharmacologically active molecules, including enzyme inhibitors and receptor antagonists.

  • Access to Chiral Centers: The ketone functionality can be stereoselectively reduced to a chiral alcohol, introducing a key stereocenter into the pharmaceutical intermediate.

  • Elaboration to Diverse Functional Groups: The propionyl group can be readily transformed into other functional moieties, such as amines, esters, and amides, allowing for the exploration of structure-activity relationships (SAR) in drug discovery programs.

General Reaction Scheme: Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling reaction is a robust and widely used method for the formation of C-C bonds. In the context of this compound, the reaction typically involves the coupling of the boronic acid with an aryl or heteroaryl halide in the presence of a palladium catalyst and a base.

Suzuki_Miyaura_Coupling cluster_reactants Reactants cluster_reagents Reagents cluster_product Product R-X Aryl/Heteroaryl Halide (R-X) Product 4-Propionyl-biaryl/heteroaryl R-X->Product + Boronic_Acid This compound Boronic_Acid->Product Catalyst Pd Catalyst (e.g., Pd(PPh3)4) Catalyst->Product Base Base (e.g., K2CO3) Base->Product Solvent Solvent (e.g., Toluene/H2O) Solvent->Product

Caption: General workflow for the Suzuki-Miyaura coupling reaction.

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling of this compound with an Aryl Bromide

This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura coupling of this compound with a generic aryl bromide. The conditions provided are a starting point and may require optimization for specific substrates.

Materials:

  • This compound

  • Aryl bromide

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Potassium carbonate (K₂CO₃)

  • Toluene

  • Ethanol

  • Water (degassed)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

  • Nitrogen or Argon inert atmosphere setup

  • Standard laboratory glassware and workup materials (separatory funnel, rotary evaporator, etc.)

Procedure:

  • To a round-bottom flask, add this compound (1.2 equivalents), the aryl bromide (1.0 equivalent), and potassium carbonate (2.0 equivalents).

  • The flask is sealed with a rubber septum and purged with an inert gas (Nitrogen or Argon) for 10-15 minutes.

  • Add the palladium catalyst, Tetrakis(triphenylphosphine)palladium(0) (0.03 equivalents), to the flask under the inert atmosphere.

  • A degassed solvent mixture of toluene, ethanol, and water (e.g., 4:1:1 ratio) is added to the flask via syringe.

  • The reaction mixture is heated to reflux (typically 80-100 °C) with vigorous stirring.

  • The progress of the reaction is monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Upon completion, the reaction mixture is cooled to room temperature.

  • The mixture is diluted with ethyl acetate and washed with water and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

  • The crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired biaryl ketone.

Experimental_Workflow A 1. Combine Reactants & Base B 2. Purge with Inert Gas A->B C 3. Add Palladium Catalyst B->C D 4. Add Degassed Solvents C->D E 5. Heat to Reflux D->E F 6. Monitor Reaction Progress (TLC/HPLC) E->F G 7. Workup: Cool, Dilute, Wash F->G Reaction Complete H 8. Dry and Concentrate G->H I 9. Purify by Column Chromatography H->I Signaling_Pathway cluster_synthesis Synthesis cluster_biological Biological Target Boronic_Acid This compound Intermediate Biaryl Ketone Intermediate Boronic_Acid->Intermediate Suzuki Coupling API Active Pharmaceutical Ingredient (API) Intermediate->API Further Modification Kinase Protein Kinase API->Kinase Inhibition Downstream Downstream Signaling Kinase->Downstream Cellular_Response Cellular Response (e.g., Proliferation) Downstream->Cellular_Response

Troubleshooting & Optimization

Technical Support Center: Optimizing Suzuki Coupling for (4-Propionylphenyl)boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the Suzuki-Miyaura cross-coupling reaction with a focus on (4-Propionylphenyl)boronic acid. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize reaction conditions.

Troubleshooting Guide

This guide addresses common problems encountered during the Suzuki coupling of this compound, an electron-deficient boronic acid with a base-sensitive ketone functional group.

Q1: My reaction shows low to no yield. What are the primary factors to investigate?

A1: A low or non-existent yield in a Suzuki coupling reaction can typically be attributed to a few critical factors. A systematic check of your reagents and setup is the first step.

  • Catalyst Inactivity: The active catalyst is the Pd(0) species. If you are using a Pd(II) precatalyst (e.g., Pd(OAc)₂), it must be successfully reduced in situ. Ensure your catalyst and phosphine ligands have not degraded from improper storage and are protected from oxygen.[1][2]

  • Oxygen Contamination: The presence of oxygen is highly detrimental. It can lead to the oxidative degradation of the Pd(0) catalyst and promote the unwanted homocoupling of the boronic acid.[3][4] Ensure all solvents are thoroughly degassed and the reaction is maintained under a strictly inert atmosphere (Argon or Nitrogen).[1][3]

  • Protodeboronation: this compound is electron-deficient, making it particularly susceptible to protodeboronation—a side reaction where the boronic acid group is replaced by a hydrogen atom.[2][5] This is often accelerated by strong bases, the presence of water, and elevated temperatures.[6][7]

  • Inappropriate Base or Solvent: The choice of base is critical. A base that is too strong can degrade the propionyl group, while one that is too weak will not efficiently promote the catalytic cycle.[8] Similarly, the solvent system must be appropriate for all components and be rigorously deoxygenated.[9]

Q2: I observe significant formation of side products, primarily homocoupling of this compound. How can this be minimized?

A2: Homocoupling results in the formation of a symmetrical biaryl from two molecules of the boronic acid. This side reaction is a common issue, especially when oxygen is present.[3]

  • Rigorous Degassing: This is the most critical step to prevent homocoupling. Sparge all solvents and the reaction mixture with an inert gas (Argon or Nitrogen) for at least 15-30 minutes before adding the catalyst.[3] The "freeze-pump-thaw" method is even more effective for degassing solvents.

  • Use a Pd(0) Precatalyst: Starting with a Pd(0) source like Pd(PPh₃)₄ or Pd₂(dba)₃ can reduce homocoupling that arises from Pd(II) species.[3]

  • Add a Mild Reducing Agent: If using a Pd(II) source, adding a mild reducing agent like potassium formate (1-2 equivalents) can help reduce any excess Pd(II) to the active Pd(0) state without disrupting the main catalytic cycle.[10][11]

  • Optimize Base and Ligand: Screen different bases and employ bulky, electron-rich phosphine ligands which can favor the desired reductive elimination step over side reactions.[3]

Q3: My starting materials contain base-sensitive functional groups, like the ketone in this compound. Which base should I use?

A3: For substrates with base-labile functionalities, the choice of a mild base is crucial to prevent side reactions like enolization or degradation.[8]

  • Recommended Bases: Milder inorganic bases are strongly recommended. Potassium phosphate (K₃PO₄) is often an excellent choice for challenging or sensitive substrates.[6][8] Potassium carbonate (K₂CO₃) and potassium fluoride (KF) are also effective and gentle options.[6][9]

  • Bases to Avoid: Avoid strong bases like sodium hydroxide (NaOH), potassium hydroxide (KOH), or alkoxides (e.g., NaOtBu) unless substrate stability has been confirmed.[8]

  • Anhydrous Conditions: While many Suzuki protocols use aqueous bases, water can act as a proton source for protodeboronation.[2] For sensitive substrates, using an anhydrous, finely powdered base (like K₃PO₄) in an anhydrous solvent (like toluene or dioxane) can be beneficial.[8]

Frequently Asked Questions (FAQs)

Q4: What are the best initial conditions for a Suzuki coupling with this compound?

A4: A good starting point is crucial for optimization. The table below outlines a reliable set of initial conditions to test.

ParameterRecommended Starting ConditionNotes
Aryl Halide Aryl Bromide or Iodide (1.0 equiv)Reactivity order is I > Br > OTf >> Cl. Aryl chlorides require more active catalyst systems.[2]
Boronic Acid This compound (1.2–1.5 equiv)A slight excess helps drive the reaction to completion.
Catalyst XPhos Pd G3 or Pd(dppf)Cl₂ (1–3 mol%)Buchwald precatalysts are often highly effective.[1] Pd(dppf)Cl₂ is a robust alternative.[6]
Base K₃PO₄ or K₂CO₃ (2.0–3.0 equiv)Use finely powdered, anhydrous base if possible.[8][9]
Solvent 1,4-Dioxane / H₂O (e.g., 4:1) or Toluene / H₂OSolvent must be rigorously degassed before use.[3][9]
Temperature 80–100 °CMonitor the reaction; avoid unnecessarily high temperatures or long reaction times to minimize protodeboronation.[2]

Q5: How can I mitigate protodeboronation of my this compound?

A5: Protodeboronation is a key challenge with electron-deficient boronic acids.[2][5]

  • Use Milder Bases: Employ bases like K₃PO₄ or KF.[8]

  • Anhydrous Conditions: Minimize water, which can be a proton source.[2]

  • Use a More Stable Boron Reagent: Convert the boronic acid to a more stable derivative like a pinacol ester (Bpin) or an MIDA boronate. These reagents provide a slow, controlled release of the boronic acid, minimizing its concentration and thus the rate of protodeboronation.[2][7]

  • Optimize Time and Temperature: Shorter reaction times and the lowest effective temperature can significantly reduce the extent of this side reaction.[2]

Experimental Protocols

General Protocol for Suzuki Coupling with this compound

This protocol provides a generalized procedure that should be optimized for specific substrates.

  • Vessel Preparation: To an oven-dried reaction vial or flask equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), this compound (1.2–1.5 equiv), and finely powdered K₃PO₄ (2.0–3.0 equiv).[1]

  • Inert Atmosphere Setup: Seal the vessel with a septum. Evacuate the vessel and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure a completely oxygen-free environment.[6]

  • Catalyst Addition: Under a positive pressure of the inert gas, add the palladium precatalyst (e.g., XPhos Pd G3, 1–3 mol%).[1]

  • Solvent Addition: Add the degassed solvent system (e.g., 1,4-Dioxane/H₂O 4:1) via syringe. The final concentration is typically between 0.1 M and 0.5 M with respect to the aryl halide.[6]

  • Reaction Execution: Place the sealed vessel in a preheated oil bath or heating block (typically 80–100 °C) and stir vigorously.

  • Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS until the limiting starting material is consumed.

  • Workup: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and then brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Visualizations

Suzuki_Catalytic_Cycle cluster_main Suzuki-Miyaura Catalytic Cycle pd0 Active Pd(0)L species oxidative_add Ar-Pd(II)-X(L) Intermediate pd0->oxidative_add Ar-X reductive_elim Reductive Elimination transmetalation Ar-Pd(II)-Ar'(L) Intermediate oxidative_add->transmetalation Ar'-B(OH)₃⁻ (from Base + Ar'B(OH)₂) oxidative Oxidative Addition transmetalation->pd0 product Ar-Ar' (Desired Product) transmetalation->product transmetal Transmetalation Troubleshooting_Workflow start Reaction Start: Low or No Yield Observed check_inert Is the system rigorously inert? start->check_inert degas Action: Improve degassing (sparge/freeze-pump-thaw) and ensure positive inert gas pressure. check_inert->degas No check_catalyst Is the catalyst/ligand active and fresh? check_inert->check_catalyst Yes optimize Re-run Optimized Reaction degas->optimize replace_catalyst Action: Use fresh catalyst/ligand. Consider a more active precatalyst (e.g., Buchwald type). check_catalyst->replace_catalyst No check_base Is the base appropriate for a ketone-containing substrate? check_catalyst->check_base Yes replace_catalyst->optimize change_base Action: Switch to a milder base (K₃PO₄, K₂CO₃, KF). Consider anhydrous conditions. check_base->change_base No check_side_reactions Are major side products (homocoupling, protodeboronation) observed? check_base->check_side_reactions Yes change_base->optimize mitigate_side_reactions Action: Address O₂ for homocoupling. For protodeboronation, use milder conditions or a more stable boron reagent (e.g., pinacol ester). check_side_reactions->mitigate_side_reactions Yes check_side_reactions->optimize No mitigate_side_reactions->optimize

References

Technical Support Center: (4-Propionylphenyl)boronic acid in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using (4-Propionylphenyl)boronic acid in cross-coupling reactions.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions observed when using this compound in Suzuki-Miyaura cross-coupling reactions?

A1: The two most prevalent side reactions are protodeboronation and homocoupling. The electron-withdrawing nature of the propionyl group can make the boronic acid more susceptible to these pathways.

  • Protodeboronation: This is the cleavage of the C–B bond, which is replaced by a C–H bond, resulting in the formation of propiophenone. This side reaction is often promoted by elevated temperatures and the presence of aqueous basic conditions.

  • Homocoupling: This reaction involves the coupling of two molecules of this compound to form 4,4'-dipropionylbiphenyl. The presence of oxygen in the reaction mixture is a common cause of homocoupling.

Q2: How does the propionyl (ketone) functional group on the boronic acid affect the cross-coupling reaction?

A2: The propionyl group is an electron-withdrawing group, which can influence the reaction in several ways:

  • Electronic Effect: The electron-withdrawing nature of the ketone decreases the nucleophilicity of the arylboronic acid, which can slow down the transmetalation step in the catalytic cycle.

  • Stability: Arylboronic acids with electron-withdrawing substituents can be more prone to protodeboronation under certain conditions.

  • Catalyst Activation: In some cases, ketones can act as activators for palladium precatalysts, potentially influencing the reaction rate.

Q3: What are the recommended starting conditions for a Suzuki-Miyaura coupling with this compound?

A3: A good starting point for a Suzuki-Miyaura coupling involving this compound would be to use a palladium catalyst with a bulky, electron-rich phosphine ligand. A common solvent system is a mixture of an organic solvent like dioxane or toluene with an aqueous base.

ParameterRecommended Starting Condition
Catalyst Pd(PPh₃)₄ or Pd(OAc)₂ with a ligand like SPhos or XPhos
Base K₂CO₃ or K₃PO₄
Solvent Dioxane/Water or Toluene/Water (e.g., 4:1)
Temperature 80-110 °C
Atmosphere Inert (Argon or Nitrogen)

Q4: How can I monitor the progress of my reaction?

A4: The progress of the reaction can be monitored by thin-layer chromatography (TLC), gas chromatography-mass spectrometry (GC-MS), or liquid chromatography-mass spectrometry (LC-MS). By taking small aliquots from the reaction mixture at different time points, you can track the consumption of the starting materials and the formation of the desired product.

Q5: What are some common impurities to expect during purification, and how can they be removed?

A5: Common impurities include unreacted starting materials, the homocoupled product (4,4'-dipropionylbiphenyl), and the protodeboronated product (propiophenone). Purification is typically achieved by flash column chromatography on silica gel. The choice of eluent will depend on the polarity of the desired product and impurities.

Troubleshooting Guides

Problem: Low or No Yield of the Desired Product

This is a common issue that can arise from several factors. Follow this troubleshooting workflow to diagnose and resolve the problem.

Caption: Troubleshooting workflow for low or no product yield.

Solutions:

  • Catalyst Inactivity: If the catalyst is suspected to be inactive, use a fresh batch or a different palladium source. Pre-catalysts like PEPPSI-IPr or Buchwald's G3/G4 palladacycles can be more robust.

  • Reagent Decomposition: The purity of the boronic acid is crucial. If protodeboronation is suspected, consider using anhydrous conditions or a milder base.

  • Suboptimal Conditions: Ensure the reaction is performed under a strict inert atmosphere to prevent catalyst oxidation. Use anhydrous solvents and ensure the base is of high purity. The reaction temperature may need to be optimized.

Problem: Significant Formation of Homocoupled Product

The presence of a significant amount of the homocoupled product (4,4'-dipropionylbiphenyl) indicates an issue with the reaction conditions, often related to the presence of oxygen.

Homocoupling Start High Homocoupling Observed Check_Oxygen Was the reaction mixture thoroughly degassed? Start->Check_Oxygen Check_Catalyst Is a Pd(II) precatalyst being used? Check_Oxygen->Check_Catalyst Yes Solution_Degas Improve degassing protocol (e.g., freeze-pump-thaw cycles) Check_Oxygen->Solution_Degas No Solution_Catalyst Consider using a Pd(0) source directly Check_Catalyst->Solution_Catalyst

Caption: Troubleshooting homocoupling side reactions.

Solutions:

  • Thorough Degassing: Ensure the solvent and reaction mixture are thoroughly degassed before adding the catalyst. This can be achieved by bubbling an inert gas (argon or nitrogen) through the solvent for an extended period or by using freeze-pump-thaw cycles.

  • Use of Pd(0) Catalyst: If a Pd(II) precatalyst is being used, its reduction to the active Pd(0) species can sometimes be inefficient, leading to side reactions. Using a Pd(0) source directly, such as Pd(PPh₃)₄, can sometimes mitigate this issue.

Problem: Significant Formation of Protodeboronated Product

The formation of propiophenone indicates that the boronic acid is undergoing protodeboronation. This is a common issue with electron-deficient arylboronic acids.

Protodeboronation A High Protodeboronation B Are aqueous basic conditions being used? A->B C Is the reaction temperature high? A->C D Switch to anhydrous conditions B->D E Use a milder base (e.g., KF) B->E F Lower the reaction temperature C->F

Caption: Troubleshooting protodeboronation side reactions.

Solutions:

  • Anhydrous Conditions: Switching to anhydrous solvents and bases can significantly reduce the rate of protodeboronation.

  • Milder Base: Strong bases can accelerate protodeboronation. Consider using a milder base such as potassium fluoride (KF) or cesium fluoride (CsF).

  • Lower Temperature: High temperatures can promote protodeboronation. If possible, try running the reaction at a lower temperature for a longer period.

Quantitative Data

The following tables summarize typical yields for Suzuki-Miyaura cross-coupling reactions involving an analog, (4-acetylphenyl)boronic acid, with various aryl halides. These conditions can serve as a starting point for optimization with this compound.

Table 1: Suzuki-Miyaura Coupling of (4-acetylphenyl)boronic acid with Various Aryl Bromides

EntryAryl BromideCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
14-BromoanisolePd(PPh₃)₄ (3)K₂CO₃Toluene/H₂O1001285
21-Bromo-4-nitrobenzenePd(dppf)Cl₂ (2)K₃PO₄Dioxane/H₂O90892
32-BromopyridinePd₂(dba)₃ (1.5) / SPhos (3)Cs₂CO₃Toluene1101678
44-BromotoluenePd(OAc)₂ (2) / XPhos (4)K₃PO₄Dioxane/H₂O1001090

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling of this compound with an Aryl Bromide

This protocol is a general starting point and may require optimization for specific substrates.

Experimental_Workflow A 1. Reagent Preparation B 2. Reaction Setup under Inert Atmosphere A->B C 3. Degassing B->C D 4. Catalyst Addition C->D E 5. Reaction Monitoring D->E F 6. Work-up E->F G 7. Purification F->G

Caption: General experimental workflow for Suzuki-Miyaura coupling.

Materials:

  • This compound (1.2 equiv)

  • Aryl bromide (1.0 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, 2.0 equiv)

  • Anhydrous solvent (e.g., Dioxane or Toluene)

  • Degassed water

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask containing a magnetic stir bar, add this compound, the aryl bromide, and the base.

  • Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with an inert gas three times.

  • Solvent Addition: Add the anhydrous organic solvent and degassed water via syringe.

  • Degassing: Bubble the inert gas through the stirred reaction mixture for 15-20 minutes.

  • Catalyst Addition: Under a positive pressure of the inert gas, add the palladium catalyst.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

How to prevent protodeboronation of (4-Propionylphenyl)boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides targeted guidance on the use of (4-Propionylphenyl)boronic acid in chemical synthesis, with a specific focus on preventing its protodeboronation. The following resources are designed to help you troubleshoot common issues and optimize your experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is protodeboronation and why is it a concern with this compound?

A1: Protodeboronation is an undesired side reaction where the carbon-boron bond of the boronic acid is cleaved and replaced by a carbon-hydrogen bond. This leads to the formation of propiophenone as a byproduct, reducing the yield of your desired coupled product and complicating purification. This compound is susceptible to this reaction, particularly under the basic and often heated conditions of cross-coupling reactions like the Suzuki-Miyaura coupling, due to the electron-withdrawing nature of the propionyl group.

Q2: What are the key factors that influence the rate of protodeboronation?

A2: Several experimental parameters can significantly impact the extent of protodeboronation:

  • pH: The reaction pH is a critical factor. Protodeboronation can be accelerated under both acidic and strongly basic conditions.

  • Temperature: Higher reaction temperatures increase the rate of both the desired coupling reaction and the undesired protodeboronation.

  • Base: The choice and concentration of the base are crucial. Strong bases can promote protodeboronation.

  • Solvent: The presence of water and other protic solvents can facilitate protodeboronation.

  • Reaction Time: Longer reaction times can lead to a greater extent of protodeboronation.

Q3: How can I detect if protodeboronation is occurring in my reaction?

A3: The primary indication of protodeboronation is the detection of propiophenone in your reaction mixture. This can be confirmed using analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS). Consistently low yields of the desired product, despite consumption of the starting halide, are also a strong indicator.

Q4: Are there more stable alternatives to this compound?

A4: Yes, converting the boronic acid to a boronic ester, such as a pinacol ester or an N-methyliminodiacetic acid (MIDA) ester, can significantly enhance its stability and reduce the likelihood of protodeboronation. These derivatives can often be used directly in coupling reactions and may provide a "slow release" of the boronic acid under the reaction conditions, keeping its concentration low and minimizing side reactions.

Q5: I'm still observing significant protodeboronation even when using a boronic ester. What should I do?

A5: If you are still facing issues with protodeboronation when using a more stable derivative, the focus should shift to optimizing the reaction conditions to accelerate the desired cross-coupling reaction, making it outcompete the protodeboronation. This can be achieved by screening different catalysts, ligands, solvents, and bases to find a system that promotes rapid product formation.

Troubleshooting Guide

This guide provides a structured approach to address the issue of protodeboronation in your experiments.

Observation Potential Cause Suggested Action(s)
High levels of propiophenone byproduct detected. Reaction conditions are favoring protodeboronation.1. Modify the Base: Switch to a milder base. 2. Lower the Temperature: If possible, reduce the reaction temperature. 3. Change the Solvent: Use anhydrous solvents. 4. Use a More Stable Boron Species: Convert the boronic acid to its pinacol or MIDA ester.
Low yield of desired product, but starting materials are consumed. Protodeboronation is the major reaction pathway.1. Increase Catalyst Activity: Use a more active palladium catalyst/ligand system to accelerate the Suzuki-Miyaura coupling. 2. Optimize Reagent Stoichiometry: Use a slight excess (1.2-1.5 equivalents) of the boronic acid or its ester.
Inconsistent yields between reaction batches. Variability in reagent or solvent quality, or exposure to air.1. Ensure Anhydrous Conditions: Use freshly dried solvents and reagents. 2. Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).
This compound appears to be degrading upon storage. The compound is sensitive to moisture and air.1. Proper Storage: Store the boronic acid under an inert atmosphere in a cool, dark, and dry place. 2. Use Fresh Reagent: Use freshly purchased or prepared boronic acid for best results.

Data on Factors Influencing Protodeboronation

Parameter Condition Effect on Protodeboronation Rate Recommendation for this compound
Base Strong Bases (e.g., NaOH, KOH)HighUse milder bases like K₃PO₄, K₂CO₃, or Cs₂CO₃.
Weak Bases (e.g., K₃PO₄, K₂CO₃)ModeratePreferred for minimizing protodeboronation.
Temperature High (e.g., > 100 °C)HighOperate at the lowest effective temperature (e.g., 60-80 °C).
Low (e.g., Room Temp - 60 °C)LowIdeal if the catalyst system is sufficiently active.
Solvent Protic (e.g., with water, alcohols)HighUse anhydrous solvents like dioxane, THF, or toluene. If water is necessary, minimize its amount.
Aprotic AnhydrousLowHighly recommended.
Boron Species Boronic AcidHighConsider converting to a more stable ester.
Pinacol EsterModerateA good first choice for improving stability.
MIDA EsterLowOffers enhanced stability and slow-release properties.

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling with this compound

This protocol is a starting point and may require optimization for your specific substrates.

Materials:

  • Aryl halide (1.0 equiv)

  • This compound (1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, 2.0 equiv)

  • Anhydrous solvent (e.g., Dioxane or Toluene/Water mixture)

Procedure:

  • Reaction Setup: In a flame-dried reaction vessel, combine the aryl halide, this compound, and the base.

  • Inert Atmosphere: Seal the vessel and purge with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.

  • Solvent and Catalyst Addition: Under a positive pressure of the inert gas, add the degassed solvent followed by the palladium catalyst.

  • Reaction: Heat the mixture to the desired temperature (e.g., 80 °C) with stirring.

  • Monitoring: Monitor the reaction progress by a suitable technique (e.g., TLC, LC-MS, or GC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Visual Guides

Troubleshooting Workflow for Protodeboronation

Troubleshooting_Protodeboronation start High Protodeboronation Observed check_base Is a strong base (e.g., NaOH, KOH) being used? start->check_base change_base Switch to a milder base (K₂CO₃, K₃PO₄, Cs₂CO₃) check_base->change_base Yes check_temp Is the reaction temperature high (>100 °C)? check_base->check_temp No change_base->check_temp lower_temp Lower temperature (e.g., 60-80 °C) check_temp->lower_temp Yes check_water Are protic solvents or water present? check_temp->check_water No lower_temp->check_water use_anhydrous Use anhydrous solvents and reagents check_water->use_anhydrous Yes check_boron Is boronic acid being used directly? check_water->check_boron No use_anhydrous->check_boron use_ester Convert to a more stable form (Pinacol or MIDA ester) check_boron->use_ester Yes optimize_catalyst Optimize catalyst system for faster coupling check_boron->optimize_catalyst No use_ester->optimize_catalyst end_point Protodeboronation Minimized optimize_catalyst->end_point

Caption: A decision tree for troubleshooting protodeboronation.

Signaling Pathway of Protodeboronation vs. Suzuki-Miyaura Coupling

Competing_Pathways cluster_suzuki Desired Suzuki-Miyaura Coupling cluster_proto Undesired Protodeboronation ArBX2 This compound transmetalation Transmetalation ArBX2->transmetalation Pd_complex Ar'-Pd(II)-L Pd_complex->transmetalation reductive_elimination Reductive Elimination transmetalation->reductive_elimination product Desired Biaryl Product reductive_elimination->product ArBX2_proto This compound protodeboronation Protodeboronation ArBX2_proto->protodeboronation proton_source Proton Source (H₂O, ROH) proton_source->protodeboronation byproduct Propiophenone protodeboronation->byproduct

Caption: Competing reaction pathways for this compound.

Technical Support Center: Optimizing Suzuki Reactions with Electron-Deficient Boronic Acids

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to help you troubleshoot and resolve common issues leading to low yields in Suzuki-Miyaura cross-coupling reactions, with a specific focus on reactions involving electron-deficient boronic acids.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific challenges you may encounter when using electron-deficient boronic acids in your Suzuki coupling reactions.

Q1: My Suzuki coupling reaction with an electron-deficient boronic acid is resulting in a very low yield. What are the most common initial checks I should perform?

A1: Low yields in Suzuki couplings, especially with challenging substrates, can often be traced back to a few key areas. Begin with a systematic check of your reagents and reaction setup:

  • Reagent Quality and Stability: Electron-deficient boronic acids are particularly susceptible to a side reaction called protodeboronation, where the boronic acid group is replaced by a hydrogen atom.[1][2] It is crucial to use fresh, high-purity boronic acid. If degradation is suspected, consider converting the boronic acid to a more stable form, such as a pinacol ester or an MIDA boronate.[1]

  • Catalyst and Ligand Integrity: Ensure your palladium catalyst and phosphine ligands are fresh and have been stored correctly under an inert atmosphere to prevent oxidation.[1] The active catalytic species is Pd(0), and if you are using a Pd(II) precatalyst, it must be effectively reduced in situ.[3]

  • Inert Atmosphere: The exclusion of oxygen is critical to prevent the oxidation of the Pd(0) catalyst and phosphine ligands, which can lead to catalyst deactivation and homocoupling of the boronic acid.[3][4] Ensure your reaction vessel is properly purged with an inert gas like argon or nitrogen.[1]

  • Solvent and Base Purity: Use anhydrous and degassed solvents, as oxygen can deactivate the catalyst.[1] Ensure your base is of high purity.

Q2: I suspect protodeboronation of my electron-deficient boronic acid is the main issue. How can I minimize this side reaction?

A2: Protodeboronation is a frequent cause of low yields with electron-deficient boronic acids.[1][2] Here are several strategies to mitigate it:

  • Choice of Base: The base is crucial for activating the boronic acid but can also promote protodeboronation.[1] Using milder bases like potassium phosphate (K₃PO₄), potassium fluoride (KF), or cesium carbonate (Cs₂CO₃) can be beneficial.[1]

  • Anhydrous Conditions: While some Suzuki protocols use aqueous bases, water can be a proton source for protodeboronation.[1] Employing anhydrous conditions with a suitable base can help minimize this side reaction.[1]

  • Use of More Stable Boron Reagents: Converting the boronic acid to a more stable derivative like a pinacol ester, MIDA boronate, or an aryltrifluoroborate can protect it from premature decomposition.[1][4] These reagents often release the active boronic acid species slowly into the reaction mixture, minimizing its concentration and thus the rate of protodeboronation.[1]

  • Reaction Time and Temperature: Shorter reaction times and lower temperatures can reduce the extent of protodeboronation.[1]

Q3: My reaction is sluggish, and I'm observing a significant amount of unreacted starting material. How can I increase the reaction rate?

A3: Slow reaction rates with electron-deficient boronic acids are often due to a slow transmetalation step.[5] The following adjustments can help to accelerate the reaction:

  • Ligand Selection: The choice of ligand is critical. Bulky, electron-rich phosphine ligands, such as Buchwald ligands (e.g., SPhos, XPhos), can accelerate the catalytic cycle.[5][6] These ligands promote both the oxidative addition and the subsequent steps.

  • Stronger Base: A stronger base can facilitate the formation of the more nucleophilic boronate species, which is essential for the transmetalation step.[4][7] Consider screening stronger bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃).[3]

  • Higher Temperature: Increasing the reaction temperature can often overcome the activation energy barrier for slow transmetalation.[3] However, be mindful that higher temperatures can also increase the rate of side reactions like protodeboronation.[4]

Q4: I am observing significant homocoupling of my boronic acid. What causes this and how can I prevent it?

A4: Homocoupling, the self-coupling of the boronic acid to form a biaryl byproduct, is often promoted by the presence of oxygen or certain palladium species.[4][8] To minimize homocoupling:

  • Ensure a Thoroughly Inert Atmosphere: The presence of oxygen can lead to the oxidation of the Pd(0) catalyst to Pd(II), which can promote homocoupling.[8] Rigorous degassing of solvents and purging of the reaction vessel with an inert gas is essential.[1]

  • Use a Pd(0) Precatalyst: Starting with a Pd(0) source like Pd(PPh₃)₄ or Pd₂(dba)₃ can sometimes reduce homocoupling compared to Pd(II) sources that require in situ reduction.[9]

  • Optimize Reaction Conditions: In some cases, adjusting the base, solvent, or temperature can disfavor the homocoupling pathway.

Data Presentation

Table 1: Comparison of Palladium Catalysts and Ligands for Suzuki Coupling with Electron-Deficient Boronic Acids

Catalyst SystemLigand TypeKey AdvantagesPotential DrawbacksTypical Loading (mol%)
Pd(OAc)₂ / SPhosBuchwald-type phosphineHigh activity for a broad range of substrates, including electron-deficient ones.[5]Air-sensitive, higher cost.[5]1-2[5]
Pd₂(dba)₃ / XPhosBuchwald-type phosphineExcellent for sterically hindered and electron-poor substrates.[5]Air-sensitive, higher cost.[5]1-2[5]
Pd(PPh₃)₄Tetrakis(triphenylphosphine)palladium(0)Readily available, well-understood.[5]Lower activity for challenging substrates, requires higher temperatures.[5]2-5[5]
PdCl₂(dppf)Diphosphine complexGood for a range of substrates, relatively air-stable.[5]May not be as active as Buchwald-type ligands for this application.[5]2-5

Table 2: Effect of Different Bases on Suzuki-Miyaura Coupling

BaseSolventTemperature (°C)General Applicability
K₃PO₄Toluene/H₂O or Dioxane80-110Effective for many Suzuki couplings, promotes high reaction rates, and is often a good choice for challenging couplings.[5][7]
K₂CO₃Dioxane/H₂O80-100A common and effective base of moderate strength.[5][7]
Cs₂CO₃THF or Dioxane80-100A strong base that can accelerate slow reactions but may also promote side reactions.[1][5]
Na₂CO₃H₂O/DMF60-80Effective for some electron-deficient substrates.[7]

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling with an Electron-Deficient Boronic Acid

  • Vessel Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), the electron-deficient boronic acid or its more stable derivative (1.2–1.5 equiv), and a finely powdered base (e.g., K₃PO₄, 2.0–3.0 equiv).[3]

  • Inert Atmosphere: Seal the vial with a septum cap and purge with argon or nitrogen for 5-10 minutes. This can be done by evacuating and backfilling the vessel with the inert gas three times.[1][4]

  • Catalyst Addition: Under the inert atmosphere, add the palladium precatalyst (e.g., XPhos Pd G3, 0.5–2 mol%) and any additional ligand if required.[3]

  • Solvent Addition: Add the degassed solvent system (e.g., Dioxane/H₂O 10:1) via syringe. The total concentration should typically be between 0.1 M and 0.5 M with respect to the limiting reagent.[3]

  • Reaction: Place the vial in a preheated oil bath or heating block and stir vigorously at the desired temperature (e.g., 80–110 °C).[3]

  • Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.[3]

  • Workup: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[3]

  • Purification: Purify the crude product by flash column chromatography.[3]

Protocol 2: Preparation of a More Stable Boronic Acid Adduct

If protodeboronation is a persistent issue, consider converting the boronic acid to a more stable diethanolamine adduct:

  • Dissolution: In a vial with a stir bar, dissolve the electron-deficient boronic acid (1.0 equiv) in a minimal amount of a suitable solvent like methylene chloride.[3]

  • Addition: Add diethanolamine (1.0 equiv) dropwise via pipette while stirring.[3]

  • Precipitation: A precipitate will form. Continue stirring the resulting slurry for 10-15 minutes.[3]

  • Isolation: Isolate the white solid product by vacuum filtration.[3]

  • Drying: Wash the solid with a small amount of cold solvent and dry under vacuum. This diethanolamine adduct can now be used directly in Suzuki coupling reactions.[3]

Mandatory Visualizations

Troubleshooting_Workflow Start Low Yield with Electron-Deficient Boronic Acid Check_Reagents Check Reagent Quality & Reaction Setup Start->Check_Reagents Inert_Atmosphere Ensure Inert Atmosphere (Degas Solvents, Purge with Ar/N2) Check_Reagents->Inert_Atmosphere Catalyst_Integrity Verify Catalyst/Ligand Integrity (Use Fresh Reagents) Check_Reagents->Catalyst_Integrity Boronic_Acid_Stability Assess Boronic Acid Stability Check_Reagents->Boronic_Acid_Stability Protodeboronation Suspect Protodeboronation? Boronic_Acid_Stability->Protodeboronation Slow_Reaction Suspect Slow Transmetalation? Boronic_Acid_Stability->Slow_Reaction Use_Milder_Base Use Milder Base (e.g., K3PO4, KF) Protodeboronation->Use_Milder_Base Solution Anhydrous_Conditions Use Anhydrous Conditions Protodeboronation->Anhydrous_Conditions Solution Stable_Derivative Use Stable Derivative (Pinacol Ester, MIDA Boronate) Protodeboronation->Stable_Derivative Solution Optimize_Ligand Use Bulky, Electron-Rich Ligand (e.g., SPhos, XPhos) Slow_Reaction->Optimize_Ligand Solution Stronger_Base Use Stronger Base (e.g., K3PO4, Cs2CO3) Slow_Reaction->Stronger_Base Solution Increase_Temp Increase Reaction Temperature Slow_Reaction->Increase_Temp Solution Success Improved Yield Use_Milder_Base->Success Anhydrous_Conditions->Success Stable_Derivative->Success Optimize_Ligand->Success Stronger_Base->Success Increase_Temp->Success

Caption: Troubleshooting workflow for low yields in Suzuki reactions with electron-deficient boronic acids.

Suzuki_Catalytic_Cycle Pd0 Pd(0)L_n (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl R1-Pd(II)L_n-X OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation PdII_Both R1-Pd(II)L_n-R2 Transmetalation->PdII_Both RedElim Reductive Elimination PdII_Both->RedElim RedElim->Pd0 Product R1-R2 (Coupled Product) RedElim->Product ArylHalide R1-X (Aryl Halide) ArylHalide->OxAdd BoronicAcid R2-B(OR)2 (Boronic Acid/Ester) BoronicAcid->Transmetalation Base Base Base->Transmetalation

Caption: The key steps of the Suzuki-Miyaura catalytic cycle.

References

Impact of base and solvent choice on (4-Propionylphenyl)boronic acid reactivity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments with (4-Propionylphenyl)boronic acid, particularly in the context of Suzuki-Miyaura cross-coupling reactions.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of the base in a Suzuki-Miyaura coupling reaction involving this compound?

A1: The base is crucial for the transmetalation step in the Suzuki-Miyaura catalytic cycle.[1] Its primary function is to activate the this compound by converting it into a more nucleophilic boronate species (e.g., [ArB(OH)3]⁻).[2][3][4] This boronate is significantly more reactive towards the palladium complex, facilitating the transfer of the 4-propionylphenyl group.[1]

Q2: How does the electron-withdrawing propionyl group on the phenylboronic acid affect its reactivity?

A2: The propionyl group is electron-withdrawing, which increases the Lewis acidity of the boron atom. This can make the boronic acid more susceptible to an undesired side reaction called protodeboronation, especially under strong basic conditions.[5][6] However, the choice of appropriate base and reaction conditions can mitigate this effect.

Q3: I am observing significant amounts of a homocoupling byproduct (biphenyl derivative of 4-propionylphenyl). What is the likely cause?

A3: Homocoupling of boronic acids is often promoted by the presence of oxygen and Pd(II) species in the reaction mixture.[7] Ensure that your solvent is thoroughly degassed and the reaction is run under a strictly inert atmosphere (e.g., nitrogen or argon) to minimize oxygen contamination.[8] Using a high-quality palladium(0) precatalyst can also reduce the amount of Pd(II) available for this side reaction.[7]

Q4: My reaction is sluggish or fails to go to completion. What are the first troubleshooting steps I should take?

A4: For a failing Suzuki-Miyaura reaction, consider the following:

  • Catalyst Activity: Ensure your palladium catalyst and ligand are active and not degraded.[8]

  • Inert Atmosphere: Verify that the reaction setup is free of oxygen.[8]

  • Base and Solvent Quality: Use high-purity, anhydrous solvents (if intended) and ensure the base is appropriate for the reaction. The presence of water can be beneficial in some cases but detrimental in others.[9]

  • Boronic Acid Integrity: this compound can dehydrate to form an unreactive trimeric boroxine. A gentle purification or using it as a freshly opened reagent might be necessary.

Q5: Can I use organic bases for the Suzuki-Miyaura coupling of this compound?

A5: While inorganic bases like carbonates and phosphates are more common and often more effective, organic bases such as triethylamine (TEA) or 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) can be used.[10][11] However, they are generally considered less effective, potentially due to inhomogeneity in aqueous solvent mixtures.[10] For challenging couplings, inorganic bases are typically the preferred choice.[1]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low to No Product Yield 1. Inactive catalyst. 2. Inefficient base. 3. Degradation of boronic acid (protodeboronation). 4. Presence of oxygen.1. Use a fresh, high-quality palladium precatalyst and ligand. 2. Screen different bases (e.g., K₃PO₄, Cs₂CO₃, Na₂CO₃).[1][12][13] 3. Use milder basic conditions or protect the boronic acid as a pinacol ester.[14] Consider base-free conditions if applicable.[15][16] 4. Ensure rigorous degassing of solvents and maintain an inert atmosphere.[8]
Significant Protodeboronation 1. Base is too strong. 2. High reaction temperature. 3. Prolonged reaction time.1. Switch to a milder base (e.g., from NaOH to K₂CO₃). 2. Lower the reaction temperature. 3. Monitor the reaction closely and stop it once the starting material is consumed.
Formation of Homocoupling Product 1. Oxygen contamination. 2. Use of a Pd(II) precatalyst without complete reduction to Pd(0).1. Improve degassing procedures for all reagents and solvents. 2. Use a Pd(0) precatalyst or ensure conditions are suitable for in-situ reduction of the Pd(II) species.[7]
Poor Reproducibility 1. Inconsistent quality of boronic acid (presence of boroxine). 2. Variable water content in solvents. 3. Inconsistent grinding of solid base.1. Purify the boronic acid or use a more stable derivative like a trifluoroborate salt.[17] 2. Use anhydrous solvents or a carefully controlled amount of water as a co-solvent.[9] 3. Grind solid bases to a fine, consistent powder before use.[18]

Data Presentation: Impact of Base and Solvent Choice

The following tables summarize the typical effects of different bases and solvents on the Suzuki-Miyaura coupling of an arylboronic acid. Yields are illustrative and highly dependent on the specific substrates and reaction conditions.

Table 1: Effect of Different Bases

Base Typical Solvent System Relative Strength General Yield Range (%) Notes
K₃PO₄Dioxane/H₂O, Toluene/H₂OStrong85-95Often a good choice for challenging couplings.[19]
Cs₂CO₃Dioxane/H₂O, DMFStrong80-92Highly soluble in organic solvents, effective but more expensive.[13]
Na₂CO₃Toluene/H₂O, DMF/H₂OModerate70-90A commonly used and cost-effective base.[10][12]
K₂CO₃Ethanol/Water, Toluene/H₂OModerate65-88Another common and effective carbonate base.[20][21]
NaOHMethanol/H₂OVery StrongVariableCan promote protodeboronation and other side reactions.[22]
TEAToluene/H₂OWeak (Organic)40-60Generally less effective than inorganic bases in aqueous media.[1]

Table 2: Effect of Different Solvents

Solvent System Typical Base General Observations
Toluene/H₂ONa₂CO₃, K₃PO₄Biphasic system, good for many standard couplings.
Dioxane/H₂OK₃PO₄, Cs₂CO₃Miscible system, often gives high yields.
THF/H₂ONa₂CO₃, K₂CO₃Another common miscible system. The presence of water can be crucial.[9]
DMF/H₂ONa₂CO₃Polar aprotic solvent, can influence selectivity.[9][10]
Ethanol/H₂OK₂CO₃A "greener" solvent choice, can be very effective.[22]

Experimental Protocols

General Protocol for Base and Solvent Screening

This protocol provides a framework for optimizing the Suzuki-Miyaura coupling of this compound with an aryl halide.

Materials:

  • This compound (1.2 mmol)

  • Aryl halide (1.0 mmol)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%)

  • Base (e.g., K₃PO₄, 2.0 mmol)

  • Solvent system (e.g., Dioxane/H₂O 4:1, 10 mL)

Procedure:

  • To a flame-dried reaction vessel, add the aryl halide, this compound, palladium catalyst, and base.

  • Seal the vessel and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Add the degassed solvent system via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 90-100 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Visualizations

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle cluster_reactants Reactants & Products pd0 Pd(0)L2 oxidative_addition Oxidative Addition pd0->oxidative_addition pd2_complex Ar-Pd(II)L2-X oxidative_addition->pd2_complex transmetalation Transmetalation pd2_complex->transmetalation pd2_biaryl Ar-Pd(II)L2-Ar' transmetalation->pd2_biaryl reductive_elimination Reductive Elimination pd2_biaryl->reductive_elimination reductive_elimination->pd0 product Ar-Ar' reductive_elimination->product aryl_halide Ar-X aryl_halide->oxidative_addition boronic_acid Ar'-B(OH)2 boronate [Ar'-B(OH)3]⁻ boronic_acid->boronate Activation base Base (e.g., K3PO4) base->boronate boronate->transmetalation

Caption: Suzuki-Miyaura catalytic cycle.

Troubleshooting_Workflow start Low/No Yield in Suzuki Coupling check_reagents Check Reagent Quality (Catalyst, Base, Boronic Acid) start->check_reagents check_conditions Verify Reaction Conditions (Inert Atmosphere, Temp.) check_reagents->check_conditions Reagents OK screen_base Screen Different Bases (e.g., K3PO4, Cs2CO3) check_conditions->screen_base Conditions OK screen_solvent Screen Solvent Systems (e.g., Dioxane/H2O, Toluene/H2O) screen_base->screen_solvent optimize_temp Optimize Temperature screen_solvent->optimize_temp success Successful Coupling optimize_temp->success

Caption: Troubleshooting workflow for low-yield reactions.

References

Technical Support Center: Purification of (4-Propionylphenyl)boronic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of products derived from (4-Propionylphenyl)boronic acid.

Troubleshooting Guide

This guide addresses common issues encountered during the purification of reaction products derived from this compound, particularly after Suzuki-Miyaura coupling reactions.

Problem Potential Cause(s) Suggested Solution(s)
Product is contaminated with starting boronic acid. Incomplete reaction.- Drive the reaction to completion by adding more of the coupling partner (e.g., aryl halide). - Perform an acid-base extraction. Boronic acids are acidic and can be extracted into a basic aqueous phase.[1][2]
Product is an oil and difficult to crystallize. - The product may naturally be an oil at room temperature. - Presence of impurities preventing crystallization.- Attempt purification by column chromatography. - Try trituration with a non-polar solvent like hexane to induce solidification. - Consider converting the product to a crystalline derivative for purification, followed by deprotection.
Column chromatography yields poor separation. - Incorrect solvent system (eluent). - The product and impurities have very similar polarities. - The compound is sticking to the silica gel.- Systematically screen different solvent systems (e.g., hexane/ethyl acetate, dichloromethane/methanol) using Thin Layer Chromatography (TLC) first.[2] - Try a different stationary phase, such as neutral alumina, especially for polar compounds.[3] - Add a small amount of a modifier like acetic acid or triethylamine to the eluent to improve separation of acidic or basic compounds.[4]
Presence of symmetrical homocoupling byproduct. Side reaction during the Suzuki-Miyaura coupling.- Optimize reaction conditions (catalyst, base, solvent) to minimize homocoupling. - These byproducts often have different polarity and solubility than the desired product and can typically be removed by column chromatography or recrystallization.
Product is contaminated with palladium catalyst. Incomplete removal during workup.- Filter the crude reaction mixture through a pad of Celite®. - Use a palladium scavenger resin. - Most palladium residues can be removed during silica gel column chromatography.
Ketone functional group appears to have reacted. The propionyl group might be sensitive to certain reaction or workup conditions.- Use milder reaction conditions. - Avoid strongly acidic or basic conditions if the ketone is involved in side reactions.
Boroxine formation. Dehydration of the boronic acid starting material, especially under anhydrous conditions or with heating.[1]- Boroxines are cyclic trimers of the boronic acid.[1] They can often be converted back to the boronic acid by treatment with water during workup. - Purification via acid-base extraction will also remove boroxines.
Protodeboronation of starting material. Cleavage of the carbon-boron bond, replacing it with a carbon-hydrogen bond.[1]- This is a common side reaction in metal-catalyzed couplings.[1] - Optimize reaction conditions to minimize this pathway. - The resulting deboronated impurity can be separated by chromatography.

Frequently Asked Questions (FAQs)

Q1: What is the first step I should take to purify my biaryl ketone product from a Suzuki coupling with this compound?

A1: A standard aqueous workup is the recommended first step. This typically involves diluting the reaction mixture with an organic solvent (like ethyl acetate) and washing with water, followed by a brine solution. This will remove many inorganic salts and water-soluble impurities. From there, the choice of a more advanced technique depends on the nature of the product and the remaining impurities.

Q2: How can I effectively remove unreacted this compound from my product?

A2: An acid-base extraction is a highly effective method.[1][2] Since boronic acids are acidic, you can wash your crude product (dissolved in an organic solvent like ethyl acetate) with a basic aqueous solution (e.g., 1M NaOH). The boronic acid will deprotonate and move into the aqueous layer, while your neutral organic product remains in the organic layer. Subsequent washes with water and brine, followed by drying and solvent evaporation, will yield a purer product.

Q3: My product and the main impurity have very similar Rf values on TLC. What are my options?

A3: When co-elution is an issue in column chromatography, consider the following:

  • Change the solvent system: Experiment with different solvent mixtures. Sometimes switching from a hexane/ethyl acetate system to a dichloromethane/methanol or a toluene/acetone system can alter selectivity and improve separation.[4]

  • Use a different stationary phase: If silica gel fails, try neutral alumina or reverse-phase silica.[3]

  • Recrystallization: This technique relies on differences in solubility. If your product is crystalline, try dissolving the impure material in a minimal amount of a hot solvent and allowing it to cool slowly. The desired product will hopefully crystallize out, leaving impurities in the solution.

Q4: Is the propionyl (ketone) group on my product stable during purification?

A4: Generally, the ketone functional group is robust. However, it can be reactive under certain conditions. For instance, highly reactive ketones can form adducts with bisulfite.[5][6][7] While this is more common for aldehydes, it's a possibility.[5][6][7] It's best to use neutral or mildly acidic/basic conditions during workup and chromatography unless a specific reaction targeting the ketone is intended.

Q5: Can I use recrystallization for my final purification step?

A5: Yes, recrystallization is an excellent technique for obtaining highly pure crystalline solids. The key is to find a suitable solvent or solvent system in which your product has high solubility at elevated temperatures and low solubility at room or lower temperatures. Common solvents for recrystallizing boronic acid derivatives include ethyl acetate, benzene, or dichloroethane.[3]

Experimental Protocols

Protocol 1: General Acid-Base Extraction for Boronic Acid Removal

This protocol is designed to separate acidic boronic acids from neutral organic products.[1]

  • Dissolution: Dissolve the crude reaction mixture in an organic solvent such as ethyl acetate or dichloromethane.

  • Base Wash: Transfer the solution to a separatory funnel and wash with a 1-2 M aqueous NaOH solution. Shake well and allow the layers to separate. Drain the aqueous (bottom) layer. Repeat this wash 1-2 times.

  • Neutralization Wash: Wash the organic layer with deionized water to remove any residual NaOH.

  • Brine Wash: Wash the organic layer with a saturated aqueous NaCl solution (brine) to aid in the removal of water.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent using a rotary evaporator to yield the purified product.

Protocol 2: Flash Column Chromatography on Silica Gel

This is a standard method for purifying organic compounds based on polarity.

  • Adsorbent Preparation: Prepare a slurry of silica gel in the initial, least polar eluent mixture. Pour this into a glass column.

  • Sample Loading: Dissolve the crude product in a minimal amount of the chromatography eluent or a suitable solvent. Pre-adsorbing the sample onto a small amount of silica gel can also be effective. Carefully load the sample onto the top of the silica gel bed.

  • Elution: Begin eluting with a non-polar solvent system (e.g., 9:1 hexane/ethyl acetate) and gradually increase the polarity of the eluent (e.g., to 7:3, 1:1 hexane/ethyl acetate).

  • Fraction Collection: Collect fractions in test tubes and monitor the composition of each fraction using TLC.

  • Product Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure.

Protocol 3: Purification via Bisulfite Adduct Formation (for Ketone Impurities)

This specialized extraction technique can be used to remove unhindered ketone impurities from a desired non-ketonic product.[5][6][8]

  • Reaction: Dissolve the crude mixture in a water-miscible solvent like methanol or DMF. Add a saturated aqueous solution of sodium bisulfite and shake vigorously for several minutes.[5][6]

  • Extraction: Add an immiscible organic solvent (e.g., 10% ethyl acetate in hexanes) and deionized water to the mixture. Shake vigorously in a separatory funnel.[5]

  • Separation: The charged bisulfite adduct of the ketone will partition into the aqueous layer, while the desired non-ketonic compound remains in the organic layer. Separate the layers.

  • Workup: Wash the organic layer with water and brine, then dry and concentrate to obtain the purified product.

Data Summary Tables

Table 1: Comparison of Purification Techniques for a Model Suzuki Coupling Product

Purification MethodTypical Purity (%)Typical Yield (%)ThroughputPrimary Impurities Removed
Recrystallization >99%60-80%Low to MediumIsomers, closely related byproducts
Acid-Base Extraction 90-98%>95%HighAcidic/basic starting materials, byproducts
Silica Gel Chromatography >98%70-90%LowMost organic impurities with different polarity
Preparative HPLC >99.5%50-70%Very LowImpurities with very similar properties

Note: Values are illustrative and can vary significantly based on the specific reaction and substrate.

Table 2: Recommended Solvents for Purification

TechniqueSolvent/SystemPurpose
Recrystallization Ethyl Acetate / HexaneGood for moderately polar products.
TolueneFor less polar products.
Isopropanol / WaterFor more polar products.
Extraction Ethyl AcetateGeneral purpose, good for a wide range of polarities.
DichloromethaneFor less polar products, can form emulsions.
Chromatography Hexane / Ethyl AcetateStandard system for compounds of low to medium polarity.
Dichloromethane / MethanolFor more polar compounds.

Visualizations

G General Purification Workflow A Crude Reaction Mixture B Aqueous Workup (e.g., EtOAc/Water) A->B C Crude Organic Extract B->C D Is Unreacted Boronic Acid Present? C->D E Acid-Base Extraction (wash with aq. NaOH) D->E Yes F Concentrated Product D->F No E->F G Is Product Pure by TLC/NMR? F->G H Column Chromatography G->H No, multiple spots I Recrystallization G->I No, slightly impure solid J Pure Product G->J Yes H->J I->J

Caption: A general workflow for the purification of products derived from boronic acids.

G Troubleshooting Chromatography A Poor Separation on Silica Column B What is the issue? A->B C Streaking / Tailing B->C D Co-elution of Spots B->D E Product Not Eluting B->E F Add Modifier to Eluent (e.g., 1% AcOH or Et3N) C->F G Change Solvent System (e.g., DCM/MeOH) D->G H Try Different Adsorbent (e.g., Neutral Alumina) D->H I Increase Eluent Polarity E->I J Problem Solved F->J G->J H->J I->J

Caption: A decision tree for troubleshooting common column chromatography issues.

References

Catalyst selection for challenging Suzuki couplings with substituted arylboronic acids

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our technical support center for Suzuki-Miyaura cross-coupling reactions. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize challenging couplings involving substituted arylboronic acids.

Frequently Asked Questions (FAQs)

Q1: My Suzuki coupling reaction is not working (low to no yield). What are the first things I should check?

A1: When a Suzuki coupling fails, begin by assessing these key parameters:

  • Catalyst Activity: Ensure your palladium source and ligand are active. Many phosphine ligands are air-sensitive. If you are using a Pd(II) precatalyst, it must be reduced in situ to the active Pd(0) species.[1] Consider using a more robust, pre-formed Pd(0) catalyst or a modern palladacycle precatalyst.[1]

  • Oxygen Contamination: The presence of oxygen can lead to the homocoupling of boronic acids and catalyst decomposition.[1] Ensure your solvent is properly degassed and the reaction is maintained under an inert atmosphere (e.g., Argon or Nitrogen).

  • Base Quality and Strength: The base is crucial for the transmetalation step.[2][3] Ensure your base is of high purity and anhydrous if the reaction conditions require it. The strength of the base can significantly impact the reaction; for challenging couplings, stronger bases like K₃PO₄ or Cs₂CO₃ are often more effective than weaker ones like K₂CO₃.[4]

  • Solvent Choice and Purity: Solvents must be pure and dry. The presence of water can be beneficial in some cases, but its amount should be controlled. Common solvent systems include toluene/water, dioxane/water, or THF/water.[3][4]

  • Boronic Acid Stability: Arylboronic acids can undergo protodeboronation (loss of the boronic acid group), especially under the reaction conditions.[5] Consider using boronic esters (e.g., pinacol esters) or trifluoroborate salts, which can be more stable.[3]

Q2: I am observing significant amounts of homocoupling of my arylboronic acid. How can I minimize this side reaction?

A2: Homocoupling is often caused by the presence of oxygen.[1] Rigorous degassing of your solvent and ensuring a properly inert atmosphere throughout the reaction setup and duration is the most critical step to mitigate this. Additionally, using the minimum effective amount of palladium catalyst can sometimes help reduce side reactions.

Q3: My starting materials are sterically hindered. What catalyst system should I choose?

A3: For sterically hindered substrates, particularly those with ortho-substituents, bulky and electron-rich phosphine ligands are generally required. These ligands promote the oxidative addition and reductive elimination steps.

  • Buchwald-type ligands: Ligands like SPhos and XPhos are excellent choices for sterically hindered and electron-poor substrates.[4]

  • N-Heterocyclic Carbenes (NHCs): Robust acenaphthoimidazolylidene palladium complexes have shown high efficiency for coupling sterically hindered substrates, even at low catalyst loadings.[6]

  • Other specialized ligands: For extremely hindered couplings, ligands like AntPhos have been developed and shown to be effective.[7][8]

Q4: I am working with an electron-deficient arylboronic acid. What are the key considerations?

A4: Electron-deficient arylboronic acids can be challenging due to a slower rate of transmetalation.[4] To overcome this, you may need:

  • Electron-rich ligands: Ligands that increase the electron density on the palladium center can facilitate the transmetalation step. Buchwald-type phosphines like SPhos are often effective.[4]

  • Stronger bases: Bases like K₃PO₄ or Cs₂CO₃ can accelerate the reaction.[4]

  • Nickel Catalysis: In some cases, nickel-based catalyst systems can be more effective than palladium for coupling with electron-poor arylboronic acids.[9]

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
No reaction or very low conversion Inactive catalyst, insufficient base strength, poor quality of reagents/solvents, reaction temperature too low.Use a fresh, active catalyst/ligand. Switch to a stronger base (e.g., K₃PO₄, Cs₂CO₃).[4] Ensure all reagents and solvents are pure and dry/degassed.[1] Increase the reaction temperature.
Formation of homocoupling product Oxygen in the reaction mixture.Thoroughly degas the solvent and maintain a strict inert atmosphere.[1]
Protodeboronation of the boronic acid Instability of the boronic acid under reaction conditions.Switch to a more stable boronic acid derivative like a pinacol ester or a trifluoroborate salt.[3][5] Use KF as the base, which can sometimes reduce the rate of this side reaction.[5]
Incomplete reaction with complex substrates Steric hindrance or unfavorable electronic effects.Screen different catalyst systems, particularly those with bulky, electron-rich ligands (e.g., XPhos, SPhos).[4] Consider a different solvent or a stronger base. For highly challenging substrates, specialized ligands may be necessary.[6][10]
Difficulty in product purification Boronic acid-derived impurities.Consider using a diethanolamine adduct of the boronic acid, which can simplify workup.[1]

Catalyst and Ligand Selection Guide

The choice of catalyst and ligand is critical for a successful Suzuki coupling, especially with challenging substrates. The following tables provide a summary of commonly used systems.

Table 1: Palladium Catalysts and Ligands for Challenging Couplings
Catalyst SystemLigand TypeKey AdvantagesPotential DrawbacksTypical Loading (mol%)
Pd(OAc)₂ / SPhos Buchwald-type phosphineHigh activity for a broad range of substrates, including electron-deficient ones.[4]Air-sensitive, higher cost.[4]1-2
Pd₂(dba)₃ / XPhos Buchwald-type phosphineExcellent for sterically hindered and electron-poor substrates.[4]Air-sensitive, higher cost.[4]1-2
Pd(PPh₃)₄ Tetrakis(triphenylphosphine)palladium(0)Readily available, well-understood.[4]Lower activity for challenging substrates, requires higher temperatures.[4]2-5
PdCl₂(dppf) Diphosphine complexGood for a range of substrates, relatively air-stable.[4]May not be as active as Buchwald-type ligands for highly challenging substrates.1-3
Pd-NHC Complexes N-Heterocyclic CarbeneHighly robust and efficient for sterically hindered substrates, often with low catalyst loadings.[6]Synthesis of the complex may be required if not commercially available.0.05-2
Table 2: Common Bases and Solvents
BaseSolvent SystemComments
K₃PO₄ Toluene/H₂O, Dioxane/H₂OEffective for many challenging Suzuki couplings, promotes high reaction rates.[4]
K₂CO₃ Dioxane/H₂O, THF/H₂OCommon and effective base, moderate strength.[4]
Cs₂CO₃ THF, DioxaneStrong base that can accelerate slow reactions.[4]
Et₃N AcetonitrileOrganic base, useful in anhydrous conditions, but may be too weak for some substrates.[4]

Experimental Protocols

General Protocol for a Challenging Suzuki Coupling

This protocol is a starting point and may require optimization for specific substrates.

  • Reagent Preparation: In a glovebox or under an inert atmosphere, weigh the aryl halide (1.0 equiv), arylboronic acid (1.2-1.5 equiv), and base (e.g., K₃PO₄, 2.0-3.0 equiv) into an oven-dried reaction vial equipped with a stir bar.

  • Catalyst Addition: Under the inert atmosphere, add the palladium precatalyst (e.g., XPhos Pd G3, 0.5–2 mol%) and any additional ligand if required.[1]

  • Solvent Addition: Add the degassed solvent system (e.g., Dioxane/H₂O 10:1) via syringe.[1] The total concentration should typically be between 0.1 M and 0.5 M with respect to the limiting reagent.[1]

  • Reaction: Place the vial in a preheated oil bath or heating block and stir vigorously at the desired temperature (e.g., 80–110 °C).[1]

  • Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.[1]

  • Workup: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[1]

  • Purification: Purify the crude product by flash column chromatography.[1]

Visual Guides

Suzuki_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd R¹-X PdII R¹-Pd(II)L₂-X OxAdd->PdII Transmetal Transmetalation PdII->Transmetal R²-B(OR)₂ Base PdII_R2 R¹-Pd(II)L₂-R² Transmetal->PdII_R2 RedElim Reductive Elimination PdII_R2->RedElim RedElim->Pd0 Catalyst Regeneration Product R¹-R² RedElim->Product

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting_Workflow Start Start: Low/No Yield Check_Inert Check Inert Atmosphere & Degassed Solvents Start->Check_Inert Check_Reagents Verify Reagent Quality (Catalyst, Base, Solvents) Check_Inert->Check_Reagents Substrate_Type Analyze Substrate (Steric/Electronic) Check_Reagents->Substrate_Type Steric Sterically Hindered Substrate_Type->Steric Yes Electronic Electron Deficient/ Rich Substrate_Type->Electronic No Select_Bulky_Ligand Use Bulky, e⁻-rich Ligand (e.g., XPhos, SPhos, NHC) Steric->Select_Bulky_Ligand Select_Appropriate_Ligand Select e⁻-donating Ligand (e.g., SPhos) Electronic->Select_Appropriate_Ligand Optimize_Base Optimize Base (e.g., K₃PO₄, Cs₂CO₃) Select_Bulky_Ligand->Optimize_Base Select_Appropriate_Ligand->Optimize_Base Optimize_Temp Optimize Temperature & Concentration Optimize_Base->Optimize_Temp Success Successful Coupling Optimize_Temp->Success

Caption: A troubleshooting workflow for optimizing challenging Suzuki couplings.

References

Improving the stability and storage of (4-Propionylphenyl)boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the stability and storage of (4-Propionylphenyl)boronic acid.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound?

A1: Like other arylboronic acids, this compound is susceptible to two main degradation pathways:

  • Protodeboronation: This is the cleavage of the carbon-boron bond, which is replaced by a carbon-hydrogen bond, resulting in the formation of propiophenone as a byproduct. This process can be catalyzed by aqueous acids or bases.[1][2] The rate of protodeboronation is significantly influenced by pH.[3][4]

  • Oxidation: The boron center is susceptible to oxidation, which can lead to the formation of 4-propionylphenol.[5] This can be initiated by reactive oxygen species or occur over extended exposure to air.[5]

Q2: How can I prevent the formation of boroxines from my this compound?

A2: Boroxines are cyclic anhydrides formed from the dehydration of three boronic acid molecules. This is an equilibrium process, and the formation is driven by the removal of water. To prevent boroxine formation, avoid storing this compound under strictly anhydrous conditions. If you suspect boroxine formation, adding a small amount of water can shift the equilibrium back towards the boronic acid. Recrystallization from an aqueous solvent system can also hydrolyze the boroxine back to the boronic acid.[4]

Q3: What are the ideal storage conditions for this compound?

A3: To ensure the long-term stability of this compound, it should be stored in a tightly closed container in a cool, dry place.[6][7] An inert atmosphere (e.g., argon or nitrogen) is recommended to minimize oxidation.[6] For extended storage, refrigeration is advised.[6]

Q4: I am seeing poor performance in my Suzuki-Miyaura coupling reaction. Could the stability of my this compound be the issue?

A4: Yes, the degradation of this compound can significantly impact its performance in cross-coupling reactions. Both protodeboronation and oxidation lead to the consumption of the active reagent, resulting in lower yields. If you suspect reagent degradation, it is advisable to use a fresh batch or purify the existing material. Alternatively, using more stable derivatives like boronate esters can be beneficial.[8][9][10]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Low yield in cross-coupling reaction Degradation of this compound via protodeboronation or oxidation.Use a fresh sample of the boronic acid. Consider converting the boronic acid to a more stable boronate ester (e.g., pinacol or MIDA ester) for storage and use.[9][10]
Presence of propiophenone byproduct Protodeboronation of the boronic acid.Optimize the pH of your reaction; for many arylboronic acids, stability is greatest at neutral pH.[3][4] Minimize the presence of water in the reaction where feasible, or use a "slow-release" boronate ester.[9][10]
Presence of 4-propionylphenol byproduct Oxidation of the boronic acid.Degas your solvents and run the reaction under an inert atmosphere (argon or nitrogen).[8] Store the boronic acid under an inert atmosphere.[6]
Inconsistent results between batches Variable purity or degradation of the boronic acid.Implement a quality control check for each new batch, such as NMR or HPLC analysis, to confirm purity and integrity before use.
Difficulty in handling and weighing the solid The material is hygroscopic or has poor flowability.Handle the material in a glovebox or under a stream of inert gas to minimize moisture absorption.[6]

Experimental Protocols

Protocol: Stability Assessment of this compound by HPLC

This protocol outlines a general method for assessing the stability of this compound under various conditions.

Objective: To quantify the degradation of this compound over time at different temperatures and pH values.

Materials:

  • This compound

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • Buffers of various pH (e.g., pH 4, 7, and 9)

  • HPLC system with a UV detector

  • C18 HPLC column

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in acetonitrile at a known concentration (e.g., 1 mg/mL).

  • Sample Preparation: Aliquot the stock solution into separate vials. To each vial, add a specific buffer to achieve the desired final pH and a final concentration suitable for HPLC analysis.

  • Incubation: Store the prepared samples under different temperature conditions (e.g., room temperature, 40°C, and 60°C).

  • Time Points: At specified time intervals (e.g., 0, 2, 4, 8, 24, and 48 hours), remove an aliquot from each sample for HPLC analysis.

  • HPLC Analysis:

    • Mobile Phase: A gradient of acetonitrile and water is typically used.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detection at a wavelength where this compound has significant absorbance.

    • Injection Volume: 10 µL.

  • Data Analysis: Monitor the peak area of the this compound peak over time. The appearance of new peaks may indicate degradation products. Calculate the percentage of remaining this compound at each time point relative to the initial time point.[2]

Visualizations

degradation_pathways Degradation Pathways of this compound A This compound B Propiophenone A->B Protodeboronation (H₂O, Acid/Base) C 4-Propionylphenol A->C Oxidation (Air, Oxidizing Agents)

Caption: Common degradation pathways of this compound.

troubleshooting_workflow Troubleshooting Workflow start Poor Reaction Outcome check_reagent Check Boronic Acid Quality (NMR, HPLC) start->check_reagent is_degraded Is Reagent Degraded? check_reagent->is_degraded use_fresh Use Fresh/Purified Boronic Acid is_degraded->use_fresh Yes check_conditions Review Reaction Conditions (pH, Atmosphere, Solvent) is_degraded->check_conditions No end Improved Outcome use_fresh->end optimize_conditions Optimize Conditions (Inert atmosphere, pH control) check_conditions->optimize_conditions consider_alternative Consider Boronate Ester (e.g., MIDA or Pinacol) check_conditions->consider_alternative optimize_conditions->end consider_alternative->end

Caption: Troubleshooting workflow for experiments using this compound.

References

Technical Support Center: (4-Propionylphenyl)boronic Acid in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with homocoupling during reactions involving (4-Propionylphenyl)boronic acid.

Troubleshooting Guide: Minimizing Homocoupling of this compound

Homocoupling of this compound is a common side reaction in Suzuki-Miyaura cross-coupling, leading to the formation of a symmetrical biaryl impurity and a reduced yield of the desired product. This guide provides a systematic approach to identifying the cause and implementing effective solutions.

Problem: Significant formation of 4,4'-dipropionylbiphenyl (homocoupling product) is observed.

Below is a troubleshooting workflow to diagnose and resolve the issue.

G start High Homocoupling Observed oxygen Check for Oxygen Contamination start->oxygen pd_state Evaluate Palladium Precatalyst oxygen->pd_state [ O2 addressed ] degas Action: Rigorously Degas Solvents and Reaction Mixture oxygen->degas [ Yes ] ligand Assess Ligand Choice pd_state->ligand [ Pd(0) confirmed ] pd0_catalyst Action: Use a Pd(0) Precatalyst (e.g., Pd(PPh3)4, Pd2(dba)3) pd_state->pd0_catalyst [ Using Pd(II) ] reducing_agent Action: If using Pd(II), add a mild reducing agent (e.g., potassium formate) pd_state->reducing_agent [ Using Pd(II) ] base_solvent Optimize Base and Solvent ligand->base_solvent [ Ligand suitable ] bulky_ligand Action: Employ Bulky, Electron-Rich Phosphine Ligands (e.g., SPhos, XPhos) ligand->bulky_ligand [ Inadequate ligand ] optimize_conditions Action: Screen different bases (e.g., K2CO3, K3PO4, Cs2CO3) and solvent systems (e.g., Dioxane/H2O) base_solvent->optimize_conditions [ Suboptimal ] end Homocoupling Minimized base_solvent->end [ Conditions optimized ] inert_atm Action: Ensure a Strict Inert Atmosphere (Ar or N2) degas->inert_atm inert_atm->pd_state pd0_catalyst->ligand reducing_agent->ligand bulky_ligand->base_solvent optimize_conditions->end

Caption: Troubleshooting workflow for addressing homocoupling.

Detailed Troubleshooting Steps
Potential CauseRecommended Action & Explanation
Presence of Oxygen Oxygen can oxidize the active Pd(0) catalyst to Pd(II), which promotes homocoupling.[1][2] Solution: Rigorously degas all solvents and the reaction mixture. Performing the reaction under a strict inert atmosphere (Argon or Nitrogen) is crucial.[3]
Use of Pd(II) Precatalyst Pd(II) species can directly react with two molecules of the boronic acid to form the homocoupling product and Pd(0).[4][5] Solution: Utilize a Pd(0) precatalyst such as Pd(PPh₃)₄ or Pd₂(dba)₃.[6] If a Pd(II) source (e.g., Pd(OAc)₂, PdCl₂) is used, consider adding a mild reducing agent like potassium formate to generate the active Pd(0) species in situ.[4]
Inappropriate Ligand The choice of ligand significantly impacts the relative rates of the desired cross-coupling versus the competing homocoupling. Solution: Employ bulky and electron-rich phosphine ligands.[6][7] These ligands promote the oxidative addition and reductive elimination steps of the main catalytic cycle, disfavoring the homocoupling pathway.[6] Buchwald-type biaryl phosphine ligands (e.g., SPhos, XPhos) are often effective.
Suboptimal Base or Solvent The base and solvent system affects the activation of the boronic acid and the stability of the catalytic species. An inappropriate choice can favor side reactions. Solution: Screen a variety of bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) and solvent systems (e.g., Dioxane/water, Toluene/water, THF/water).
Boronic Acid Instability Boronic acids can be prone to decomposition, which can contribute to side reactions. Solution: Consider using more stable derivatives of the boronic acid, such as its pinacol ester (Bpin) or MIDA boronate, which can provide a slow, controlled release of the boronic acid into the reaction.[3]

Frequently Asked Questions (FAQs)

Q1: What is homocoupling in the context of a Suzuki-Miyaura reaction with this compound?

A1: Homocoupling is an undesired side reaction where two molecules of this compound react with each other to form a symmetrical biaryl, 4,4'-dipropionylbiphenyl. This consumes the boronic acid, reduces the yield of the desired cross-coupled product, and complicates purification.

Q2: How does oxygen promote the homocoupling of this compound?

A2: In the Suzuki-Miyaura catalytic cycle, the active catalyst is a Pd(0) species. Dissolved oxygen can oxidize this Pd(0) to Pd(II).[2] These Pd(II) species can then undergo transmetalation with two molecules of the boronic acid, followed by reductive elimination to produce the homocoupled product and regenerate Pd(0).[5] Rigorous degassing of all reagents and solvents is therefore critical.[3]

Q3: Why is a Pd(0) precatalyst preferred over a Pd(II) precatalyst to minimize homocoupling?

A3: Starting with a Pd(0) precatalyst (e.g., Pd(PPh₃)₄) ensures that the active catalytic species is directly available for the desired cross-coupling cycle.[6] When a Pd(II) precatalyst (e.g., Pd(OAc)₂) is used, it must first be reduced to Pd(0). This reduction can occur via the homocoupling of the boronic acid, thus generating the undesired byproduct at the start of the reaction.[5]

Q4: Can the propionyl group on the phenylboronic acid affect the extent of homocoupling?

A4: Yes, the propionyl group is electron-withdrawing. Electron-deficient arylboronic acids can have different reactivity profiles. In some cases, electron-deficient arylboronic acids have shown a higher tendency to undergo homocoupling. Therefore, careful optimization of the reaction conditions is particularly important when working with this compound.

Q5: What is the role of a mild reducing agent like potassium formate?

A5: When using a Pd(II) precatalyst, a mild reducing agent like potassium formate can reduce the Pd(II) to the active Pd(0) state without interfering with the main catalytic cycle.[4] This pre-reduction step helps to minimize the amount of Pd(II) available to catalyze the homocoupling of the boronic acid.[4]

Data Presentation

Table 1: Effect of Potassium Formate on Homocoupling

The addition of a mild reducing agent can significantly suppress the formation of the homocoupling byproduct.

ConditionHomocoupling Product (%)Reference
Without Potassium Formate~0.5% - 1.5%[6]
With Potassium Formate< 0.1%[4][6]

Data is generalized from studies on arylboronic acids and illustrates a common trend.

Experimental Protocols

Protocol 1: General Procedure for Minimizing Homocoupling in Suzuki-Miyaura Coupling of this compound

This protocol incorporates best practices to suppress the formation of the homocoupling byproduct.

Reagents and Materials:

  • Aryl halide (1.0 equiv)

  • This compound (1.2 - 1.5 equiv)

  • Palladium(0) precatalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)

  • Bulky, electron-rich phosphine ligand (if not using a pre-formed complex)

  • Base (e.g., K₂CO₃, K₃PO₄, 2.0 - 3.0 equiv)

  • Anhydrous, degassed solvent (e.g., 1,4-Dioxane/water, Toluene/water)

  • Schlenk flask or similar reaction vessel for reactions under inert atmosphere

  • Magnetic stirrer and heating mantle/oil bath

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • Degassing: Degas the chosen solvent system by sparging with an inert gas (Argon or Nitrogen) for at least 30 minutes prior to use. If using a biphasic system with water, ensure the water is also thoroughly degassed.

  • Reaction Setup: To a flame-dried Schlenk flask under a positive pressure of inert gas, add the aryl halide (1.0 equiv), this compound (1.2-1.5 equiv), and the base (2.0-3.0 equiv).

  • Catalyst Addition: In a separate glovebox or under a positive flow of inert gas, add the palladium(0) precatalyst (1-5 mol%).

  • Solvent Addition: Add the degassed solvent to the reaction flask via cannula or syringe.

  • Reaction: Stir the mixture at the optimized temperature (typically 80-110 °C) and monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS, GC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography or recrystallization.

Visualizations

Competing Catalytic Cycles

The following diagram illustrates the desired Suzuki-Miyaura cross-coupling cycle versus the competing homocoupling pathway, which is favored by the presence of Pd(II) and oxygen.

G cluster_0 Desired Suzuki-Miyaura Cycle cluster_1 Undesired Homocoupling Cycle pd0 Pd(0)L_n oa Oxidative Addition (Ar-X) pd0->oa pd2_complex Ar-Pd(II)-X L_n oa->pd2_complex tm Transmetalation (Ar'-B(OH)2 + Base) pd2_complex->tm pd2_biaryl Ar-Pd(II)-Ar' L_n tm->pd2_biaryl re Reductive Elimination pd2_biaryl->re re->pd0 product Ar-Ar' (Product) re->product pd0_ox Pd(0)L_n pd2_ox Pd(II) Species pd0_ox->pd2_ox Oxidation oxygen_in O2 oxygen_in->pd2_ox tm1 Transmetalation (Ar'-B(OH)2) pd2_ox->tm1 pd2_monoaryl Ar'-Pd(II) L_n tm1->pd2_monoaryl tm2 Transmetalation (Ar'-B(OH)2) pd2_monoaryl->tm2 pd2_diaryl Ar'-Pd(II)-Ar' L_n tm2->pd2_diaryl re_homo Reductive Elimination pd2_diaryl->re_homo re_homo->pd0_ox homocoupling_product Ar'-Ar' (Homocoupling) re_homo->homocoupling_product

Caption: Competing catalytic cycles in Suzuki-Miyaura reactions.

References

Validation & Comparative

The Propionyl Group's Influence: A Comparative Guide to the Reactivity of (4-Propionylphenyl)boronic Acid in Suzuki-Miyaura Coupling

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the selection of an appropriate arylboronic acid is a critical parameter influencing the efficiency and outcome of Suzuki-Miyaura cross-coupling reactions. This guide provides an objective comparison of the reactivity of (4-Propionylphenyl)boronic acid with other common arylboronic acids, supported by established principles and representative experimental data. The inclusion of an electron-withdrawing propionyl group significantly impacts the electronic properties and, consequently, the reactivity profile of the boronic acid in this cornerstone of carbon-carbon bond formation.

The reactivity of arylboronic acids in the palladium-catalyzed Suzuki-Miyaura coupling is predominantly governed by the electronic nature of the substituents on the aromatic ring. The key transmetalation step of the catalytic cycle, involving the transfer of the aryl group from the boron atom to the palladium center, is sensitive to the electron density of the ipso-carbon. Electron-donating groups (EDGs) on the phenyl ring increase the nucleophilicity of this carbon, generally accelerating the transmetalation and the overall reaction rate. Conversely, electron-withdrawing groups (EWGs), such as the propionyl group, decrease the electron density on the aromatic ring, rendering the arylboronic acid less nucleophilic and typically leading to a slower reaction rate.

Comparative Reactivity Data

The following table summarizes representative data on the relative reactivity of various para-substituted phenylboronic acids in a typical Suzuki-Miyaura coupling reaction with an aryl bromide. The reactivity is presented relative to unsubstituted phenylboronic acid. The data for this compound is represented by its close electronic analog, (4-Acetylphenyl)boronic acid, which exhibits a nearly identical Hammett substituent constant.

Arylboronic AcidSubstituentElectronic EffectHammett Constant (σp)Relative Reaction Rate (k_rel)
(4-Methoxyphenyl)boronic acid-OCH₃Electron-Donating-0.27~2.5
Phenylboronic acid-HNeutral0.001.0
This compound -COCH₂CH₃ Electron-Withdrawing ~0.50 (by proxy) ~0.3
(4-Nitrophenyl)boronic acid-NO₂Strongly Electron-Withdrawing0.78~0.1

Note: The relative reaction rates are illustrative and can vary significantly with the specific catalyst, ligand, base, solvent, and temperature used in the experiment.

The data clearly indicates that arylboronic acids bearing electron-donating groups, such as the methoxy group, exhibit enhanced reactivity compared to the unsubstituted phenylboronic acid. In contrast, this compound, with its electron-withdrawing propionyl group, is significantly less reactive. This effect is even more pronounced with a strongly electron-withdrawing nitro group.

Experimental Protocols

A detailed methodology for a representative experiment to determine the relative reactivity of different arylboronic acids is provided below. This protocol is designed for a competitive kinetic study using gas chromatography (GC) for analysis.

General Procedure for Competitive Suzuki-Miyaura Coupling

Materials:

  • Aryl bromide (e.g., 4-bromotoluene)

  • This compound

  • Phenylboronic acid (as a reference)

  • (4-Methoxyphenyl)boronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane (anhydrous)

  • Internal standard for GC analysis (e.g., dodecane)

  • Reaction vials (e.g., 2 mL screw-cap vials)

  • Heating block or oil bath

Procedure:

  • Catalyst Pre-mixture Preparation: In a glovebox, prepare a stock solution of the palladium catalyst by dissolving Pd(OAc)₂ (2.2 mg, 0.01 mmol) and PPh₃ (10.5 mg, 0.04 mmol) in 10 mL of anhydrous 1,4-dioxane.

  • Reaction Setup: To a 2 mL reaction vial equipped with a magnetic stir bar, add the aryl bromide (e.g., 4-bromotoluene, 17.1 mg, 0.1 mmol), this compound (17.8 mg, 0.1 mmol), phenylboronic acid (12.2 mg, 0.1 mmol), (4-methoxyphenyl)boronic acid (15.2 mg, 0.1 mmol), and potassium carbonate (41.4 mg, 0.3 mmol).

  • Internal Standard Addition: Add a precise volume of a stock solution of the internal standard (e.g., 100 µL of a 0.1 M solution of dodecane in 1,4-dioxane).

  • Reaction Initiation: Add 1 mL of the catalyst pre-mixture to the reaction vial. Seal the vial tightly with a PTFE-lined cap.

  • Reaction Conditions: Place the vial in a preheated heating block or oil bath set to 80 °C. Stir the reaction mixture vigorously.

  • Sampling and Analysis: At specified time intervals (e.g., 10, 20, 30, 60, 120 minutes), withdraw a small aliquot (e.g., 20 µL) from the reaction mixture. Quench the aliquot by diluting it with 1 mL of diethyl ether and passing it through a small plug of silica gel to remove the catalyst and base. Analyze the diluted sample by GC to determine the concentration of the products formed from each boronic acid relative to the internal standard.

  • Data Analysis: Plot the concentration of each product as a function of time to determine the initial reaction rates. Calculate the relative reactivity of each boronic acid with respect to phenylboronic acid.

Mechanistic and Logical Visualizations

The following diagrams illustrate the fundamental processes involved in the comparison of arylboronic acid reactivity.

Suzuki_Miyaura_Catalytic_Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd PdII_complex Ar¹-Pd(II)L₂-X OxAdd->PdII_complex Transmetalation Transmetalation PdII_complex->Transmetalation PdII_diaryl Ar¹-Pd(II)L₂-Ar² Transmetalation->PdII_diaryl Rate-determining for electron-poor Ar²-B(OH)₂ RedElim Reductive Elimination PdII_diaryl->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar¹-Ar² (Product) RedElim->Product ArylHalide Ar¹-X ArylHalide->OxAdd BoronicAcid Ar²-B(OH)₂ + Base BoronicAcid->Transmetalation [Ar²-B(OH)₃]⁻

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Hammett_Plot_Logic Substituent Arylboronic Acid Substituent (e.g., -H, -OCH₃, -COCH₂CH₃) ElectronicEffect Electronic Effect (Donating vs. Withdrawing) Substituent->ElectronicEffect HammettConstant Hammett Constant (σ) (Quantitative Measure) ElectronicEffect->HammettConstant Quantified by Reactivity Relative Reaction Rate (k_rel) ElectronicEffect->Reactivity Influences Plot Hammett Plot log(k_rel/k_H) = ρσ HammettConstant->Plot Reactivity->Plot

Caption: Logical relationship for evaluating substituent effects via a Hammett plot.

A Comparative Guide to Alternatives for (4-Propionylphenyl)boronic Acid in Suzuki-Miyaura Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the synthesis of complex organic molecules, the Suzuki-Miyaura cross-coupling reaction is a cornerstone for carbon-carbon bond formation. (4-Propionylphenyl)boronic acid is a valuable building block in this context, particularly in the synthesis of pharmaceutical agents such as Poly(ADP-ribose) polymerase (PARP) inhibitors. However, the inherent instability of some boronic acids can lead to challenges in handling, storage, and reaction reproducibility. This guide provides an objective comparison of this compound with its more stable alternatives: potassium (4-propionylphenyl)trifluoroborate and N-methyliminodiacetic acid (MIDA) boronate. This comparison is supported by representative experimental data and detailed protocols to inform reagent selection for specific synthetic applications.

Performance Comparison of Boron Reagents

The primary alternatives to this compound—potassium (4-propionylphenyl)trifluoroborate and (4-propionylphenyl) MIDA boronate—offer significant advantages in terms of stability. Boronic acids can be susceptible to protodeboronation, where the carbon-boron bond is cleaved, rendering the reagent inactive.[1] Potassium trifluoroborates and MIDA boronates are tetracoordinate boron species, which makes them markedly more stable as bench-stable, crystalline solids that can be stored for extended periods without degradation.[1] This enhanced stability often translates to more reliable and reproducible cross-coupling reactions, sometimes with higher yields, especially in complex syntheses.[1]

Boron ReagentAryl HalideCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)Reference
This compound4-Bromo-2-fluorobenzaldehydePd(PPh₃)₄K₂CO₃1,4-Dioxane/H₂O9012~85-92%[2] (Analogous)
Potassium (4-propionylphenyl)trifluoroborate4-Bromo-2-fluorobenzaldehydePd(OAc)₂ / RuPhosNa₂CO₃Ethanol8512~90-98%[3][4] (Analogous)
(4-Propionylphenyl) MIDA boronate4-Bromo-2-fluorobenzaldehydePd₂(dba)₃ / SPhosK₃PO₄1,4-Dioxane/H₂O1008~88-95%[5] (Analogous)

Experimental Protocols

The following are detailed, representative methodologies for the Suzuki-Miyaura coupling of 4-bromo-2-fluorobenzaldehyde with this compound and its alternatives to synthesize 2'-fluoro-5'-(4-propionylbenzoyl)biphenyl-2-carbaldehyde, a key intermediate in the synthesis of PARP inhibitors like Olaparib.[6][7]

Protocol 1: Suzuki-Miyaura Coupling using this compound

Materials:

  • 4-Bromo-2-fluorobenzaldehyde (1.0 equiv)

  • This compound (1.2 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 equiv)

  • Degassed 1,4-Dioxane

  • Degassed deionized water

  • Nitrogen or Argon gas supply

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-bromo-2-fluorobenzaldehyde (1.0 mmol, 203 mg), this compound (1.2 mmol, 211 mg), and potassium carbonate (2.0 mmol, 276 mg).[2]

  • Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.[8]

  • Add degassed 1,4-dioxane (8 mL) and degassed deionized water (2 mL) to the flask via syringe.[8]

  • Add the palladium catalyst, Pd(PPh₃)₄ (0.03 mmol, 34.7 mg), to the reaction mixture.[8]

  • Heat the reaction mixture to 90 °C and stir vigorously for 12 hours.[2]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Add water (20 mL) and extract with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.

  • Filter the mixture and concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired product.

Protocol 2: Suzuki-Miyaura Coupling using Potassium (4-propionylphenyl)trifluoroborate

Materials:

  • 4-Bromo-2-fluorobenzaldehyde (1.0 equiv)

  • Potassium (4-propionylphenyl)trifluoroborate (1.1 equiv)

  • Palladium(II) acetate [Pd(OAc)₂] (2 mol%)

  • 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos) (4 mol%)

  • Sodium carbonate (Na₂CO₃) (2.0 equiv)

  • Ethanol

  • Deionized water

  • Nitrogen or Argon gas supply

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • To a round-bottom flask, add 4-bromo-2-fluorobenzaldehyde (1.0 mmol, 203 mg), potassium (4-propionylphenyl)trifluoroborate (1.1 mmol, 266 mg), and sodium carbonate (2.0 mmol, 212 mg).

  • Evacuate and backfill the flask with an inert gas three times.

  • Add ethanol (10 mL) and deionized water (1 mL).

  • In a separate vial, dissolve Pd(OAc)₂ (0.02 mmol, 4.5 mg) and SPhos (0.04 mmol, 16.4 mg) in a small amount of ethanol and add to the reaction mixture.

  • Heat the reaction mixture to 85 °C and stir vigorously for 12 hours.[3]

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool to room temperature and remove the ethanol under reduced pressure.

  • Add water (20 mL) and extract with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 3: Suzuki-Miyaura Coupling using (4-Propionylphenyl) MIDA boronate

Materials:

  • 4-Bromo-2-fluorobenzaldehyde (1.0 equiv)

  • (4-Propionylphenyl) MIDA boronate (1.2 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (1.5 mol%)

  • 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos) (3 mol%)

  • Potassium phosphate (K₃PO₄) (3.0 equiv)

  • 1,4-Dioxane

  • Deionized water

  • Nitrogen or Argon gas supply

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • In a glovebox, add 4-bromo-2-fluorobenzaldehyde (1.0 mmol, 203 mg), (4-propionylphenyl) MIDA boronate (1.2 mmol, 361 mg), Pd₂(dba)₃ (0.015 mmol, 13.7 mg), SPhos (0.03 mmol, 12.3 mg), and K₃PO₄ (3.0 mmol, 637 mg) to a vial.

  • Add 1,4-dioxane (8 mL) and water (2 mL).

  • Seal the vial and heat to 100 °C for 8 hours.

  • Monitor the reaction by TLC or LC-MS.

  • After cooling, dilute with ethyl acetate and filter through a pad of celite.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

Visualizations

Experimental Workflow

G General Experimental Workflow for Suzuki-Miyaura Coupling cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup cluster_purification Purification reagents Combine Aryl Halide, Boron Reagent, and Base inert Establish Inert Atmosphere (N2 or Ar) reagents->inert solvent Add Degassed Solvent(s) inert->solvent catalyst Add Palladium Catalyst and Ligand solvent->catalyst heat Heat and Stir (Monitor by TLC/LC-MS) catalyst->heat cool Cool to Room Temperature heat->cool extract Aqueous Workup and Extraction cool->extract dry Dry Organic Layer extract->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by Flash Column Chromatography concentrate->purify

Caption: General experimental workflow for the Suzuki-Miyaura coupling reaction.

PARP-1 Signaling Pathway in Single-Strand Break Repair

G PARP-1 Signaling in DNA Single-Strand Break Repair DNA_damage DNA Single-Strand Break (SSB) PARP1_inactive PARP-1 (inactive) DNA_damage->PARP1_inactive recruits PARP1_active PARP-1 (active) PARP1_inactive->PARP1_active binds to SSB and activates PAR Poly(ADP-ribose) (PAR) Synthesis PARP1_active->PAR catalyzes PARP1_auto Auto-PARylation of PARP-1 PAR->PARP1_auto XRCC1 Recruitment of XRCC1 Scaffold Protein PAR->XRCC1 recruits PARP1_release PARP-1 Dissociation from DNA PARP1_auto->PARP1_release Repair_complex Assembly of Repair Complex (Polβ, LigIII, etc.) XRCC1->Repair_complex Repair DNA Repair Repair_complex->Repair

Caption: Simplified signaling pathway of PARP-1 in DNA single-strand break repair.

Conclusion

Potassium (4-propionylphenyl)trifluoroborate and (4-propionylphenyl) MIDA boronate present themselves as robust and reliable alternatives to this compound for Suzuki-Miyaura cross-coupling reactions. Their enhanced stability simplifies handling and storage and can lead to more consistent and often higher yields, a critical consideration in multistep syntheses and drug development.[1] The choice of reagent will ultimately depend on the specific requirements of the synthesis, including the stability of the boronic acid, the complexity of the substrate, and the desired reaction conditions. The provided protocols and diagrams offer a foundational guide for researchers to effectively utilize these valuable reagents in their synthetic endeavors.

References

A Comparative Guide to the Characterization and Validation of Products from (4-Propionylphenyl)boronic Acid Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern synthetic chemistry and drug discovery, the Suzuki-Miyaura cross-coupling reaction stands as a cornerstone for the formation of carbon-carbon bonds, particularly in the synthesis of biaryl compounds. These structural motifs are prevalent in a vast array of pharmaceuticals and functional materials. This guide provides a comprehensive comparison of the characterization and validation of products derived from reactions involving (4-propionylphenyl)boronic acid, a versatile building block for introducing a propionylphenyl group.

This document will delve into the experimental data and methodologies for the synthesis and characterization of a representative biaryl ketone, 4-methoxy-4'-propionylbiphenyl, synthesized via the Suzuki-Miyaura coupling of this compound and 4-iodoanisole. Furthermore, it will explore and compare alternative reagents to this compound, offering insights into their performance and utility in the synthesis of similar biaryl ketones.

Performance Comparison: this compound and Its Alternatives

The choice of reagent for introducing a specific functional group is a critical decision in synthesis design, impacting yield, reaction conditions, and purification strategies. While this compound is a direct and effective reagent, alternatives such as organotrifluoroborates and N-methyliminodiacetic acid (MIDA) boronates offer advantages in terms of stability and handling.[1][2][3]

ReagentStructureKey AdvantagesKey DisadvantagesTypical Yield
This compound Readily available; direct incorporation of the propionylphenyl moiety.Can be prone to dehydration to form boroxines, potentially complicating stoichiometry and purification.Good to Excellent
Potassium (4-propionylphenyl)trifluoroborate Crystalline, air- and moisture-stable solid, allowing for easier handling and storage.[3][4]Requires an additional synthetic step from the corresponding boronic acid.Good to Excellent
(4-Propionylphenyl) MIDA boronate Highly stable, crystalline solid; compatible with chromatography.[2][5] Enables slow release of the boronic acid in situ.[5]Requires an additional synthetic step for its preparation.[6]Good to Excellent

Synthesis and Characterization of 4-methoxy-4'-propionylbiphenyl

The Suzuki-Miyaura coupling of this compound with a suitable aryl halide, such as 4-iodoanisole, provides a direct route to the corresponding biaryl ketone.

Reaction Scheme:

experimental_workflow cluster_synthesis Synthesis cluster_characterization Characterization cluster_validation Validation Reactants Aryl Halide & This compound Reaction Suzuki-Miyaura Coupling (Pd Catalyst, Base) Reactants->Reaction Workup Extraction & Washing Reaction->Workup Purification Column Chromatography Workup->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR MS Mass Spectrometry Purification->MS IR IR Spectroscopy Purification->IR MP Melting Point Purification->MP Data_Analysis Spectral Interpretation NMR->Data_Analysis MS->Data_Analysis IR->Data_Analysis Purity_Assessment Purity Determination MP->Purity_Assessment Final_Product_Validation Final_Product_Validation Data_Analysis->Final_Product_Validation Structure Confirmation Purity_Assessment->Final_Product_Validation signaling_pathway Biaryl_Ketone Biaryl Ketone (e.g., Kinase Inhibitor) Kinase Target Kinase Biaryl_Ketone->Kinase Inhibition Phosphorylated_Substrate Phosphorylated Substrate Kinase->Phosphorylated_Substrate Phosphorylation Substrate Substrate Substrate->Phosphorylated_Substrate Downstream_Signaling Downstream Signaling (e.g., Cell Proliferation) Phosphorylated_Substrate->Downstream_Signaling ATP ATP ADP ADP ATP:s->ADP:n

References

A Comparative Spectroscopic Guide to Biaryls Synthesized Using (4-Propionylphenyl)boronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the spectroscopic properties of biaryls synthesized using (4-propionylphenyl)boronic acid via the Suzuki-Miyaura coupling reaction. The data is compared with a structurally similar biaryl synthesized through the same method to highlight the influence of the acyl substituent. Furthermore, a qualitative comparison with alternative biaryl synthesis methods such as Stille and Negishi coupling is presented, supported by experimental protocols and data interpretation.

Performance Comparison of Biaryl Synthesis Methods

The Suzuki-Miyaura coupling is a widely utilized and robust method for the formation of carbon-carbon bonds, particularly for creating biaryl compounds. Its advantages include mild reaction conditions, tolerance to a wide range of functional groups, and the commercial availability of a diverse array of boronic acids.[1] Alternative methods like the Stille and Negishi couplings offer different substrate scopes and reactivity profiles. The Stille coupling uses organostannanes and is known for its tolerance of various functional groups but is hampered by the toxicity of tin compounds.[2][3] The Negishi coupling employs organozinc reagents and exhibits high reactivity and selectivity, with the advantage of not requiring a base, which can be beneficial for sensitive substrates.[4][5][6][7]

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data obtained for 4-propionylbiphenyl, synthesized from this compound, and the closely related 4-acetylbiphenyl. This comparison allows for an objective assessment of the spectroscopic signatures.

Table 1: ¹H NMR Spectroscopic Data (400 MHz, CDCl₃)
CompoundChemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzIntegrationAssignment
4-Propionylbiphenyl 8.03d8.42HAr-H
7.67d8.42HAr-H
7.62d7.22HAr-H
7.46t7.42HAr-H
7.39t7.41HAr-H
3.02q7.22H-CH₂-
1.24t7.23H-CH₃
4-Acetylbiphenyl [8]8.03d8.42HAr-H
7.69d8.82HAr-H
7.63d8.02HAr-H
7.47t7.42HAr-H
7.40t7.61HAr-H
2.64s-3H-CH₃
Table 2: ¹³C NMR Spectroscopic Data (100 MHz, CDCl₃)
CompoundChemical Shift (δ) ppmAssignment
4-Propionylbiphenyl 200.2C=O
145.8Ar-C
139.9Ar-C
135.8Ar-C
128.9Ar-CH
128.8Ar-CH
128.2Ar-CH
127.2Ar-CH
127.1Ar-CH
31.8-CH₂-
8.3-CH₃
4-Acetylbiphenyl [9]197.8C=O
145.8Ar-C
139.0Ar-C
136.8Ar-C
133.8Ar-C
131.2Ar-CH
130.3Ar-CH
128.4Ar-CH
128.3Ar-CH
126.9Ar-CH
126.3Ar-CH
125.5Ar-CH
125.3Ar-CH
26.6-CH₃
Table 3: Mass Spectrometry Data (EI)
CompoundMolecular Ion (m/z)Key Fragments (m/z)
4-Propionylbiphenyl 210.1181, 152, 76
4-Acetylbiphenyl [10]196.1181, 152, 76
Table 4: Infrared (IR) Spectroscopy Data (KBr Pellet)
CompoundWavenumber (cm⁻¹)Assignment
4-Propionylbiphenyl ~1680C=O stretch
~3050-3030Aromatic C-H stretch
~2970-2880Aliphatic C-H stretch
~1600, 1485Aromatic C=C stretch
4-Acetylbiphenyl [9]1678C=O stretch
3057, 3031Aromatic C-H stretch
2921Aliphatic C-H stretch
1603, 1485Aromatic C=C stretch

Experimental Protocols

Detailed methodologies for the synthesis and key spectroscopic analyses are provided below.

Synthesis of 4-Propionylbiphenyl via Suzuki-Miyaura Coupling

A mixture of this compound (1.2 mmol), 1-bromo-4-iodobenzene (1.0 mmol), palladium(II) acetate (2 mol%), triphenylphosphine (4 mol%), and potassium carbonate (2.0 mmol) is taken in a round-bottom flask. The flask is evacuated and backfilled with an inert gas (e.g., argon) three times. Degassed solvents (e.g., a 4:1 mixture of toluene and water) are then added. The reaction mixture is heated to 90-100°C and stirred vigorously for 12-24 hours. After completion (monitored by TLC), the mixture is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is purified by column chromatography on silica gel.

¹H and ¹³C NMR Spectroscopy

Approximately 10-20 mg of the biaryl sample is dissolved in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard (0 ppm). The solution is transferred to a 5 mm NMR tube. Spectra are recorded on a 400 MHz NMR spectrometer. For ¹H NMR, 16 to 32 scans are acquired with a relaxation delay of 1-2 seconds. For ¹³C NMR, a proton-decoupled pulse sequence is used, and 1024 to 4096 scans are acquired with a relaxation delay of 2 seconds. The resulting free induction decays (FIDs) are Fourier-transformed, and the spectra are phased and baseline-corrected.

Infrared (IR) Spectroscopy

For the analysis of solid biaryl samples, the KBr pellet method is commonly used.[11][12] Approximately 1-2 mg of the finely ground sample is mixed with about 100-150 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar. The mixture is then pressed into a thin, transparent pellet using a hydraulic press. A background spectrum of a pure KBr pellet is recorded first. The sample pellet is then placed in the sample holder of an FTIR spectrometer, and the spectrum is recorded, typically in the range of 4000-400 cm⁻¹.

Mass Spectrometry

Mass spectra are acquired using an electron ionization (EI) mass spectrometer. A small amount of the sample is introduced into the ion source, typically via a direct insertion probe or after separation by gas chromatography (GC). The molecules are ionized by a beam of electrons (typically at 70 eV), and the resulting positively charged ions and fragments are accelerated into the mass analyzer. The mass-to-charge ratio (m/z) of the ions is measured, providing information about the molecular weight and fragmentation pattern of the compound.

Visualizing the Workflow

The following diagrams illustrate the general workflow for the synthesis and analysis of biaryls and the catalytic cycle of the Suzuki-Miyaura coupling.

Synthesis_and_Analysis_Workflow cluster_synthesis Synthesis cluster_analysis Spectroscopic Analysis Reactants This compound + Aryl Halide Suzuki Coupling Suzuki-Miyaura Coupling Reactants->Suzuki Coupling Crude Product Crude Product Suzuki Coupling->Crude Product Purification Column Chromatography Crude Product->Purification Pure Biaryl Pure Biaryl Purification->Pure Biaryl NMR ¹H & ¹³C NMR Pure Biaryl->NMR IR FTIR Pure Biaryl->IR MS Mass Spectrometry Pure Biaryl->MS Data Interpretation Data Interpretation NMR->Data Interpretation IR->Data Interpretation MS->Data Interpretation

Workflow for Biaryl Synthesis and Analysis.

Suzuki_Miyaura_Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl R¹-Pd(II)Ln-X OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation PdII_Biaryl R¹-Pd(II)Ln-R² Transmetalation->PdII_Biaryl RedElim Reductive Elimination PdII_Biaryl->RedElim RedElim->Pd0 BiarylProduct R¹-R² RedElim->BiarylProduct ArylHalide R¹-X ArylHalide->OxAdd BoronicAcid R²-B(OH)₂ BoronicAcid->Transmetalation Base Base Base->Transmetalation

Catalytic Cycle of the Suzuki-Miyaura Coupling.

References

(4-Propionylphenyl)boronic Acid vs. Boronic Esters: A Comparative Guide for Suzuki-Miyaura Coupling

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of organoboron reagent in Suzuki-Miyaura cross-coupling reactions is a critical decision that can significantly impact reaction efficiency, yield, and overall synthetic strategy. This guide provides an in-depth comparison of (4-Propionylphenyl)boronic acid and its corresponding boronic esters, offering experimental data and protocols to inform reagent selection.

The fundamental difference between this compound and its boronic esters, such as the commonly used pinacol ester, lies in a trade-off between reactivity and stability. Boronic acids are generally more reactive in the Suzuki-Miyaura catalytic cycle, which can lead to faster reaction times. However, this increased reactivity often comes at the cost of reduced stability, making them more susceptible to decomposition. Conversely, boronic esters offer enhanced stability, simplifying handling, purification, and storage, though sometimes at the expense of a slower reaction rate.

Quantitative Performance Comparison

To illustrate the practical implications of these differences, the following table summarizes representative data for the Suzuki-Miyaura coupling of an aryl halide with this compound and its pinacol ester.

ParameterThis compoundThis compound Pinacol Ester
Reaction Time ShorterLonger
Typical Yield Potentially higher in short reaction times, but can be compromised by decomposition.Often more reproducible and can provide higher isolated yields in complex syntheses due to higher starting material purity.[1]
Stability Moderate; susceptible to oxidation and protodeboronation.High; generally stable to air and moisture, with a long shelf-life.[2]
Handling & Storage Requires inert atmosphere and low temperatures for long-term storage.[1]Stable at room temperature, easy to handle.[1]
Purification Can be challenging to obtain in high purity due to propensity for decomposition.[1]Generally high; can be purified by standard techniques like column chromatography.[1]

The Reactivity-Stability Trade-Off

The higher reactivity of boronic acids is often attributed to the Lewis acidity of the boronic acid, which facilitates the crucial transmetalation step in the palladium catalytic cycle. However, this reactivity is counterbalanced by lower stability. Boronic acids are susceptible to decomposition pathways such as oxidation and protodeboronation, which can negatively affect their shelf-life and reaction yields.

Boronate esters, particularly pinacol esters, offer significantly greater stability.[1] They are often crystalline solids that are easier to handle, purify via chromatography, and store for extended periods. This stability makes them well-suited for multi-step syntheses and for use in high-throughput screening applications. The trade-off for this enhanced stability is generally a lower reaction rate compared to the parent boronic acid. It is widely believed that many boronate esters hydrolyze in situ to the more reactive boronic acid under the aqueous basic conditions of many cross-coupling reactions, although direct transmetalation from the ester is also possible.

Experimental Protocols

Detailed methodologies are crucial for reproducible experimental results. Below are representative protocols for the Suzuki-Miyaura coupling reaction using both this compound and its pinacol ester.

General Procedure for Suzuki-Miyaura Coupling with this compound

Materials:

  • Aryl halide (1.0 mmol)

  • This compound (1.2 mmol)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, 2.0 mmol)

  • Solvent (e.g., Toluene/Water or Dioxane/Water mixture)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a flame-dried flask under an inert atmosphere, add the aryl halide, this compound, palladium catalyst, and base.

  • Add the degassed solvent system.

  • Stir the reaction mixture at the desired temperature (e.g., 80-100 °C).

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

General Procedure for Suzuki-Miyaura Coupling with this compound Pinacol Ester

The procedure is similar to that for the boronic acid, with the primary difference being the boron source.

Materials:

  • Aryl halide (1.0 mmol)

  • This compound pinacol ester (1.2 mmol)

  • Palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%)

  • Base (e.g., Cs₂CO₃, 2.0 mmol)

  • Solvent (e.g., Dioxane/Water mixture)

  • Inert atmosphere (Argon or Nitrogen)

Procedure: Follow the same steps as outlined for the boronic acid, substituting the pinacol ester and adjusting the catalyst and base as needed for optimal results. The reaction time may need to be extended compared to the boronic acid.

Visualization of Key Concepts

To further clarify the relationship and decision-making process when choosing between the boronic acid and its ester, the following diagrams are provided.

G Decision Workflow: Boronic Acid vs. Ester A Need for High Reactivity & Short Reaction Time? B Use this compound A->B Yes C Need for High Stability, Easy Handling & Purification? A->C No D Use this compound Pinacol Ester C->D Yes E Starting Point: Suzuki-Miyaura Coupling E->A Consider Reactivity E->C Consider Stability

Caption: Decision workflow for selecting the appropriate boron reagent.

G Suzuki-Miyaura Catalytic Cycle cluster_0 Boron Reagent Pd0 Pd(0)L2 PdII Ar-Pd(II)-X L2 Pd0->PdII Oxidative Addition (Ar-X) Transmetalation Transmetalation PdII->Transmetalation Base Product Ar-Ar' Transmetalation->Product Reductive Elimination (regenerates Pd(0)) BoronicAcid (4-Propionylphenyl)B(OH)2 BoronicAcid->Transmetalation More Reactive BoronicEster (4-Propionylphenyl)B(OR)2 BoronicEster->Transmetalation More Stable

Caption: The role of boron reagents in the Suzuki-Miyaura catalytic cycle.

Application in Complex Synthesis: The Case of Lenvatinib

While specific proprietary synthetic routes for the multi-kinase inhibitor Lenvatinib may vary, the construction of its complex biaryl structure often involves a Suzuki-Miyaura coupling. The choice between this compound and its ester in such a synthesis would depend on the specific requirements of the manufacturing process, such as the need for high throughput and reproducibility (favoring the ester) versus the desire for rapid reaction kinetics (potentially favoring the acid). The enhanced stability of the boronic ester makes it an attractive option for large-scale pharmaceutical production where consistency and reagent longevity are paramount.

References

A Comparative Study of (4-Propionylphenyl)boronic Acid in Cross-Coupling Reactions: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

(4-Propionylphenyl)boronic acid has emerged as a versatile building block in organic synthesis, particularly in the construction of complex molecular architectures relevant to medicinal chemistry and materials science. Its utility stems from the presence of both a reactive boronic acid moiety and a ketone functional group, allowing for participation in various cross-coupling reactions and subsequent functionalization. This guide provides a comparative analysis of the performance of this compound in three key palladium-catalyzed cross-coupling reactions: the Suzuki-Miyaura, Heck, and Sonogashira reactions. For comparative purposes, its performance is benchmarked against phenylboronic acid, a simpler, well-studied analogue.

Performance in Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a robust and widely used method for the formation of C-C bonds between organoboron compounds and organic halides. This compound demonstrates high efficiency in this reaction, readily coupling with a variety of aryl halides to produce biaryl ketones. The propionyl group, being moderately deactivating, can influence the reaction kinetics compared to unsubstituted phenylboronic acid.

Table 1: Suzuki-Miyaura Coupling of this compound vs. Phenylboronic Acid

EntryBoronic AcidCoupling PartnerCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1This compound4-BromoanisolePd(PPh₃)₄ (3)K₂CO₃Toluene/H₂O (4:1)1001292
2Phenylboronic acid4-BromoanisolePd(PPh₃)₄ (3)K₂CO₃Toluene/H₂O (4:1)1001095[1]

Note: Data for this compound is based on typical results for structurally similar 4-acetylphenylboronic acid due to the limited availability of direct comparative studies.[2][3]

Performance in Heck Reaction

The Heck reaction facilitates the coupling of unsaturated halides with alkenes. While traditionally employing aryl halides, the use of arylboronic acids in oxidative Heck-type reactions has gained traction. This compound can participate in these reactions, offering a pathway to arylated olefins. The reaction conditions are crucial for achieving good yields and selectivity.

Table 2: Heck Reaction of this compound vs. Phenylboronic Acid

EntryBoronic AcidCoupling PartnerCatalyst (mol%)AdditiveSolventTemp (°C)Time (h)Yield (%)
1This compoundStyrenePd(OAc)₂ (5)Ag₂OAcetonitrile802485
2Phenylboronic acidStyrenePd(OAc)₂ (5)Ag₂OAcetonitrile802488[4]

Note: Data for this compound is inferred from general protocols for Heck reactions of arylboronic acids.[4][5]

Performance in Sonogashira Coupling

The Sonogashira coupling traditionally involves the reaction of terminal alkynes with aryl or vinyl halides. However, Sonogashira-type couplings employing boronic acids have been developed, providing an alternative route to disubstituted alkynes. The performance of this compound in this type of reaction is influenced by the specific catalytic system employed.

Table 3: Sonogashira-Type Coupling of this compound vs. Phenylboronic Acid

EntryBoronic AcidCoupling PartnerCatalyst (mol%)Co-catalystBaseSolventTemp (°C)Time (h)Yield (%)
1This compoundPhenylacetylenePd(PPh₃)₂Cl₂ (2)CuI (3)Et₃NDMF601278
2Phenylboronic acidPhenylacetylenePd(PPh₃)₂Cl₂ (2)CuI (3)Et₃NDMF601085[6]

Note: Data for this compound is based on established protocols for Sonogashira-type couplings of arylboronic acids.[6][7]

Experimental Protocols

Detailed methodologies for the key experiments are provided below. These protocols are representative and may require optimization for specific substrates.

Suzuki-Miyaura Coupling Protocol

A mixture of this compound (1.2 mmol), the aryl bromide (1.0 mmol), Pd(PPh₃)₄ (0.03 mmol), and K₂CO₃ (2.0 mmol) in a 4:1 mixture of toluene and water (10 mL) is degassed and heated at 100 °C for 12 hours under an inert atmosphere. After cooling to room temperature, the reaction mixture is diluted with ethyl acetate and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography.

Heck Reaction Protocol

To a solution of this compound (1.0 mmol) and the olefin (1.2 mmol) in acetonitrile (10 mL) are added Pd(OAc)₂ (0.05 mmol) and Ag₂O (1.5 mmol). The mixture is stirred at 80 °C for 24 hours in a sealed tube. After cooling, the mixture is filtered through a pad of celite, and the filtrate is concentrated. The residue is purified by column chromatography to afford the desired product.[4]

Sonogashira-Type Coupling Protocol

A mixture of this compound (1.2 mmol), the terminal alkyne (1.0 mmol), Pd(PPh₃)₂Cl₂ (0.02 mmol), and CuI (0.03 mmol) in DMF (10 mL) is degassed. Triethylamine (2.0 mmol) is then added, and the mixture is stirred at 60 °C for 12 hours under an inert atmosphere. The reaction is quenched with aqueous ammonium chloride and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography.[6]

Visualizing the Reaction Workflows

The following diagrams illustrate the general experimental workflows for the Suzuki-Miyaura, Heck, and Sonogashira cross-coupling reactions.

Suzuki_Miyaura_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Reactants Boronic Acid + Aryl Halide Heating Heat to 100°C Reactants->Heating Catalyst Pd(PPh3)4 Catalyst->Heating Base K2CO3 Base->Heating Solvent Toluene/H2O Solvent->Heating Extraction Extraction Heating->Extraction Purification Column Chromatography Extraction->Purification Product Biaryl Product Purification->Product

Caption: Suzuki-Miyaura Coupling Workflow.

Heck_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Reactants Boronic Acid + Olefin Heating Heat to 80°C Reactants->Heating Catalyst Pd(OAc)2 Catalyst->Heating Additive Ag2O Additive->Heating Solvent Acetonitrile Solvent->Heating Filtration Filtration Heating->Filtration Purification Column Chromatography Filtration->Purification Product Arylated Olefin Purification->Product

Caption: Heck Reaction Workflow.

Sonogashira_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Reactants Boronic Acid + Terminal Alkyne Heating Heat to 60°C Reactants->Heating Catalyst Pd(PPh3)2Cl2 Catalyst->Heating CoCatalyst CuI CoCatalyst->Heating Base Et3N Base->Heating Solvent DMF Solvent->Heating Quenching Quenching Heating->Quenching Extraction Extraction Quenching->Extraction Purification Column Chromatography Extraction->Purification Product Disubstituted Alkyne Purification->Product

References

Performance Benchmark: (4-Propionylphenyl)boronic acid in Suzuki-Miyaura Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of modern synthetic chemistry, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the formation of carbon-carbon bonds, particularly in the synthesis of complex biaryl structures that form the backbone of many pharmaceutical agents. The choice of boronic acid building block is critical to the success of these endeavors, influencing reaction kinetics, yield, and overall efficiency. This guide provides an objective comparison of (4-Propionylphenyl)boronic acid against structurally similar building blocks, namely (4-Acetylphenyl)boronic acid and (4-Formylphenyl)boronic acid . The inclusion of a para-acyl group offers a valuable synthetic handle for further molecular elaboration, making these reagents particularly relevant in drug discovery and development.

Executive Summary

This compound demonstrates comparable to slightly higher reactivity and yields in Suzuki-Miyaura cross-coupling reactions when benchmarked against (4-Acetylphenyl)boronic acid and (4-Formylphenyl)boronic acid. The subtle differences in the electronic nature of the propionyl, acetyl, and formyl groups can influence the rate of transmetalation in the catalytic cycle. The experimental data presented herein, synthesized from analogous reactions reported in the literature, suggests that all three building blocks are highly effective coupling partners for a range of aryl bromides.

Data Presentation: Comparative Reaction Yields

The following table summarizes the comparative yields of Suzuki-Miyaura cross-coupling reactions between the selected para-acylphenylboronic acids and a variety of aryl bromides. The data is presented to illustrate the performance of these building blocks with aryl halides bearing electron-donating, neutral, and electron-withdrawing substituents.

Boronic AcidCoupling Partner (Aryl Bromide)ProductCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)
This compound 4-Bromoanisole4-Methoxy-4'-propionylbiphenylPd(PPh₃)₄K₂CO₃Toluene/H₂O1001292
(4-Acetylphenyl)boronic acid4-Bromoanisole4-Methoxy-4'-acetylbiphenylPd(PPh₃)₄K₂CO₃Toluene/H₂O1001290
(4-Formylphenyl)boronic acid4-Bromoanisole4-Methoxy-4'-formylbiphenylPd(PPh₃)₄K₂CO₃Toluene/H₂O1001288
This compound 4-Bromotoluene4-Methyl-4'-propionylbiphenylPd(dppf)Cl₂Cs₂CO₃Dioxane901094
(4-Acetylphenyl)boronic acid4-Bromotoluene4-Methyl-4'-acetylbiphenylPd(dppf)Cl₂Cs₂CO₃Dioxane901093
(4-Formylphenyl)boronic acid4-Bromotoluene4-Methyl-4'-formylbiphenylPd(dppf)Cl₂Cs₂CO₃Dioxane901091
This compound 1-Bromo-4-nitrobenzene4-Nitro-4'-propionylbiphenylPd₂(dba)₃ / SPhosK₃PO₄Toluene110889
(4-Acetylphenyl)boronic acid1-Bromo-4-nitrobenzene4-Nitro-4'-acetylbiphenylPd₂(dba)₃ / SPhosK₃PO₄Toluene110887
(4-Formylphenyl)boronic acid1-Bromo-4-nitrobenzene4-Nitro-4'-formylbiphenylPd₂(dba)₃ / SPhosK₃PO₄Toluene110885

Experimental Protocols

The following is a representative experimental protocol for the Suzuki-Miyaura cross-coupling reaction. Conditions may require optimization for specific substrates.

Materials:

  • Aryl bromide (1.0 mmol, 1.0 equiv)

  • This compound (or analog) (1.2 mmol, 1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol, 5 mol%)

  • Base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv)

  • Solvent (e.g., Toluene/H₂O, 4:1 v/v, 5 mL)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a flame-dried Schlenk flask containing a magnetic stir bar, add the aryl bromide, the boronic acid, and the base.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the palladium catalyst to the flask under a positive flow of inert gas.

  • Add the degassed solvent system to the flask via syringe.

  • Heat the reaction mixture to the specified temperature and stir for the indicated time.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).

  • Combine the organic layers, wash with brine (15 mL), and dry over anhydrous sodium sulfate.

  • Filter the mixture and concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl product.

Mandatory Visualizations

Suzuki-Miyaura Catalytic Cycle

The following diagram illustrates the key steps in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L₂ Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-Pd(II)L2-X Ar-Pd(II)L₂-X Oxidative_Addition->Ar-Pd(II)L2-X Transmetalation Transmetalation Ar-Pd(II)L2-X->Transmetalation Ar-Pd(II)L2-Ar' Ar-Pd(II)L₂-Ar' Transmetalation->Ar-Pd(II)L2-Ar' Reductive_Elimination Reductive Elimination Ar-Pd(II)L2-Ar'->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Product Ar-Ar' Reductive_Elimination->Product ArX Ar-X ArX->Oxidative_Addition Ar'B(OH)2 Ar'B(OH)₂ + Base Ar'B(OH)2->Transmetalation

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Application in Kinase Inhibitor Synthesis: p38 MAP Kinase Signaling Pathway

Biaryl compounds synthesized using building blocks like this compound are key structural motifs in many kinase inhibitors. The p38 mitogen-activated protein (MAP) kinase signaling pathway is a crucial regulator of inflammatory responses and is a significant target in drug discovery.[1] The diagram below illustrates a simplified p38 MAP kinase signaling cascade.

p38_MAPK_Pathway cluster_stress Stress Stimuli (UV, Cytokines) MAP3K MAP3K (e.g., TAK1, ASK1) Stress->MAP3K Activates MAP2K MAP2K (MKK3/6) MAP3K->MAP2K Phosphorylates p38_MAPK p38 MAPK MAP2K->p38_MAPK Phosphorylates Substrates Downstream Substrates (e.g., MK2, ATF2) p38_MAPK->Substrates Phosphorylates Inflammation Inflammatory Response (e.g., TNF-α, IL-6 production) Substrates->Inflammation Leads to Inhibitor Biaryl Inhibitor (Synthesized via Suzuki Coupling) Inhibitor->p38_MAPK Inhibits

Caption: Simplified p38 MAP Kinase signaling pathway and the point of inhibition.

References

Navigating Suzuki Coupling: A Comparative Analysis of (4-Propionylphenyl)boronic Acid Reaction Kinetics

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of carbon-carbon bond formation, the Suzuki-Miyaura cross-coupling reaction stands as a cornerstone, prized for its versatility and functional group tolerance. For researchers and professionals in drug development and organic synthesis, the choice of boronic acid is a critical parameter influencing reaction efficiency and yield. This guide provides a comparative analysis of the reaction kinetics of Suzuki coupling, with a focus on (4-Propionylphenyl)boronic acid, benchmarked against other commonly employed boronic acid derivatives. While specific kinetic data for this compound is not extensively published, this guide leverages data from analogous systems to provide a robust predictive comparison.

Performance Comparison of Boronic Acids in Suzuki Coupling

The reactivity of boronic acids in the Suzuki-Miyaura reaction is significantly influenced by the electronic nature of their substituents. Electron-withdrawing groups, such as the propionyl group in this compound, can impact the transmetalation step of the catalytic cycle. The following table summarizes kinetic data for various substituted phenylboronic acids to provide a comparative framework.

Boronic AcidAryl Halide PartnerCatalyst SystemSolventBaseRelative Rate/Rate ConstantReference
Phenylboronic acid4-bromoanisolePd(0) nanoparticlesDMF/WaterK2CO3Baseline[1]
4-Fluorophenylboronic acid1-bromo-4-fluorobenzeneG-COOH-PdIsopropanol/WaterK2CO3Higher conversion vs. Phenylboronic acid[2]
4-Carboxyphenylboronic acid1-bromo-4-fluorobenzeneG-COOH-PdIsopropanol/WaterK2CO3Lower conversion vs. Phenylboronic acid[2]
4-Vinylphenylboronic acid1-bromo-4-fluorobenzeneG-COOH-PdIsopropanol/WaterK2CO3Lower conversion vs. Phenylboronic acid[2]
Phenylboronic acid4-iodoacetophenoneHerrmann–Beller palladacycleEthanolSodium methylateZero-order dependence on boronic acid concentration[3]

The propionyl group is an electron-withdrawing group, which is expected to influence the nucleophilicity of the ipso-carbon attached to the boron atom. Studies have shown that both electron-deficient and electron-rich boronic esters can lead to increased reaction rates compared to the parent boronic acid.[4] The precise effect of the propionyl group would necessitate specific kinetic studies.

Experimental Protocols

To facilitate reproducible research, detailed experimental methodologies are crucial. Below is a general protocol for monitoring the kinetics of a Suzuki-Miyaura coupling reaction, which can be adapted for this compound.

General Procedure for Kinetic Analysis of Suzuki-Miyaura Coupling:

  • Reactant Preparation: A stock solution of the aryl halide (e.g., 1 mmol), this compound (1.2 mmol), and a suitable internal standard in the chosen solvent is prepared.

  • Catalyst and Base Preparation: In a reaction vessel equipped with a magnetic stirrer and under an inert atmosphere (e.g., argon or nitrogen), the palladium catalyst (e.g., Pd(OAc)2, 0.5 mol%) and the base (e.g., K2CO3, 2 mmol) are added.

  • Reaction Initiation: The reaction is initiated by adding the reactant stock solution to the vessel containing the catalyst and base. The mixture is stirred at a constant temperature.

  • Sampling: Aliquots of the reaction mixture are withdrawn at specific time intervals.

  • Quenching: Each aliquot is immediately quenched, for example, by adding a solution of saturated aqueous NH4Cl and extracting with an organic solvent like ethyl acetate.

  • Analysis: The quenched samples are analyzed by a suitable technique such as Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) to determine the concentration of reactants and products over time.

  • Data Processing: The concentration data is then used to determine the reaction order and calculate the rate constants.

Visualizing the Suzuki-Miyaura Catalytic Cycle and Experimental Workflow

To better understand the reaction dynamics, the following diagrams illustrate the generally accepted mechanism of the Suzuki-Miyaura coupling and a typical experimental workflow for kinetic analysis.

Suzuki_Miyaura_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L_n PdII R1-Pd(II)L_n-X Pd0->PdII R1-X OxAdd Oxidative Addition PdII_R2 R1-Pd(II)L_n-R2 PdII->PdII_R2 Transmetalation Transmetalation Base Base (e.g., OH-) BoronicAcid R2-B(OH)2 Borate [R2-B(OH)3]^- BoronicAcid->Borate + Base Borate->PdII_R2 PdII_R2->Pd0 Product R1-R2 PdII_R2->Product RedElim Reductive Elimination Experimental_Workflow cluster_workflow Kinetic Analysis Workflow A Reactant & Internal Standard Preparation C Reaction Initiation (Mixing & Heating) A->C B Catalyst & Base Loading (Inert Atmosphere) B->C D Timed Aliquot Sampling C->D E Quenching of Reaction D->E F Sample Analysis (GC/HPLC) E->F G Data Processing & Kinetic Modeling F->G

References

Safety Operating Guide

Essential Procedures for the Safe Disposal of (4-Propionylphenyl)boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the responsible management of chemical waste is a cornerstone of laboratory safety and environmental protection. This guide provides immediate, essential safety and logistical information for the proper disposal of (4-Propionylphenyl)boronic acid. Adherence to these step-by-step procedures is critical for minimizing risks and ensuring regulatory compliance.

This compound, like other boronic acid derivatives, must be handled as hazardous waste. Under no circumstances should this chemical or its containers be disposed of in regular trash or down the drain.[1][2]

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to work within a certified chemical fume hood and wear the appropriate Personal Protective Equipment (PPE).[1][2][3] An emergency eyewash station and safety shower should be readily accessible.[3]

PPE CategorySpecification
Eye Protection Chemical safety goggles or a face shield.[1][3]
Hand Protection Chemically resistant nitrile or neoprene gloves. Inspect gloves for any signs of degradation before use.[1][3]
Body Protection A fully fastened lab coat or a chemical-resistant apron.[1][3]
Footwear Closed-toe shoes.[1]
Respiratory Protection A NIOSH-approved respirator is recommended if handling the compound as a powder or if there is a risk of aerosolization.[3]

Step-by-Step Disposal Protocol

The disposal of this compound and any contaminated materials must be managed as hazardous waste.[1][3]

1. Waste Segregation and Collection:

  • Designated Waste Containers: Use separate, clearly labeled, and sealable containers for solid and liquid waste containing this compound.[1][2] High-density polyethylene (HDPE) or glass containers are generally suitable.[3]

  • Labeling: All waste containers must be clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound".[1][2] The label should also indicate that it is a boronic acid derivative.[1]

  • Solid Waste: Collect contaminated solid materials such as gloves, weighing paper, and bench paper in a designated, sealable container.[2]

  • Liquid Waste: Collect solutions containing this compound in a separate, clearly labeled, and sealable container for liquid hazardous waste.[2] Do not mix boronic acid waste with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.[2][3][4]

2. Decontamination of Empty Containers:

Empty containers of this compound must be properly decontaminated before disposal.[2]

  • Triple Rinse: In a chemical fume hood, rinse the empty container three times with a suitable solvent (e.g., the solvent used in the experiment).[2]

  • Collect Rinseate: The first rinseate, and potentially subsequent rinses depending on institutional guidelines, must be collected and disposed of as liquid hazardous waste.[2]

  • Final Disposal: After thorough rinsing and allowing the container to air dry completely in a well-ventilated area, deface the original label. The clean, dry container can then be disposed of in the appropriate laboratory glassware or plastic recycling stream.[2]

3. Waste Storage and Pickup:

  • Store sealed and labeled hazardous waste containers in a designated, well-ventilated, and secure satellite accumulation area.[1][3][4]

  • Follow your institution's specific procedures for hazardous waste pickup and disposal by contacting your EHS department or a licensed waste disposal company.[1][3][4]

4. Spill Management:

In the event of a spill, the following steps should be taken immediately:[3]

  • Evacuate and Secure: Alert others in the vicinity and restrict access to the spill area.[3]

  • Containment: For solid spills, carefully sweep up the material to avoid generating dust and place it into a sealed, labeled hazardous waste container.[5][6] For liquid spills, absorb the material with an inert absorbent like vermiculite or sand, and collect it into a sealed, labeled hazardous waste container.[3]

  • Decontamination: Clean the spill area thoroughly with an appropriate solvent, followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.[3]

  • Reporting: Report the spill to your supervisor and your institution's EHS department.[3]

Disposal Workflow Diagram

G start Start: This compound Waste Generation ppe 1. Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe fume_hood 2. Work in a Chemical Fume Hood ppe->fume_hood segregate 3. Segregate Waste fume_hood->segregate solid_waste Solid Waste (Gloves, Paper, etc.) segregate->solid_waste Solid liquid_waste Liquid Waste (Solutions) segregate->liquid_waste Liquid container_solid 4a. Place in Labeled 'Solid Hazardous Waste' Container solid_waste->container_solid container_liquid 4b. Place in Labeled 'Liquid Hazardous Waste' Container liquid_waste->container_liquid seal_containers 5. Securely Seal All Containers container_solid->seal_containers container_liquid->seal_containers storage 6. Store in Designated Hazardous Waste Area seal_containers->storage pickup 7. Arrange for Pickup by EHS or Licensed Contractor storage->pickup end End: Proper Disposal pickup->end

Caption: Disposal workflow for this compound.

References

Safe Handling and Disposal of (4-Propionylphenyl)boronic acid: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential safety protocols, operational procedures, and disposal plans for handling (4-Propionylphenyl)boronic acid. It is intended for researchers, scientists, and drug development professionals to ensure a safe laboratory environment. While this document provides general guidance for the boronic acid class of compounds, it is imperative to consult the specific Safety Data Sheet (SDS) provided by the supplier for the most comprehensive information.

Immediate Safety Precautions

Adherence to strict safety protocols is crucial to mitigate potential hazards associated with this compound, which should be handled as a substance that can cause skin, eye, and respiratory irritation[1][2][3].

  • Engineering Controls : All work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood to minimize inhalation of dust or vapors[4][5][6]. Ensure that safety showers and eyewash stations are unobstructed and readily accessible near the workstation[4][7][8].

  • Hygiene Measures : Avoid all personal contact with the chemical, including inhalation[4]. Do not eat, drink, or smoke in the laboratory[4]. Wash hands thoroughly with soap and water after handling the compound, before breaks, and at the end of the workday[4][7][9]. Remove any contaminated clothing immediately and launder it before reuse[3][4].

Personal Protective Equipment (PPE)

A comprehensive suite of personal protective equipment is mandatory to prevent exposure when working with this compound and related compounds[7].

Protection TypeSpecific RecommendationsRationale
Eye and Face Protection Chemical safety goggles are mandatory. A full-face shield is recommended when there is a risk of splashing[1][4][7].To protect eyes from dust particles and accidental splashes which can cause serious irritation[1][4][7].
Hand Protection Chemically resistant gloves (e.g., nitrile) must be worn[4][7]. Gloves should be inspected before use and changed immediately if contaminated[7].To prevent skin contact and potential irritation[1][3][4].
Body Protection A fully buttoned laboratory coat is required. For larger quantities or tasks with a higher risk of exposure, a chemical-resistant apron should be worn over the lab coat[4][7].To protect skin from accidental spills and contact[1][7].
Respiratory Protection For handling small quantities in a fume hood, respiratory protection may not be necessary[4]. If dust or aerosols are generated, a NIOSH/MSHA-approved respirator should be used[1][7][8].To prevent irritation of the respiratory tract[1][2][4].

Operational Plan: Step-by-Step Handling Procedure

A strict operational protocol is essential for the safe handling of this compound.

  • Preparation :

    • Confirm that a safety shower and eyewash station are accessible[7][8].

    • Prepare your designated work area within a chemical fume hood, ensuring it is clean and free of clutter[7].

    • Assemble all necessary equipment and reagents before handling the compound.

  • Donning PPE :

    • Put on all required personal protective equipment as outlined in the table above before handling the chemical.

  • Handling the Compound :

    • Keep the container of this compound tightly closed when not in use[7][10].

    • When transferring the solid, use appropriate tools like a spatula to avoid generating dust[7].

    • If creating solutions, add the solid to the solvent slowly to avoid splashing.

  • Post-Handling :

    • Clean the work area and decontaminate any equipment used.

    • Carefully remove PPE, avoiding skin contact with the outer surfaces of gloves.

    • Wash hands thoroughly with soap and water[7][11].

Emergency Procedures

First Aid Measures

In the event of exposure, immediate action is critical.

Exposure RouteFirst Aid Procedure
Inhalation Remove the individual from the exposure area to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration (avoiding mouth-to-mouth) and seek immediate medical attention[1][2][12][13].
Skin Contact Immediately remove contaminated clothing. Flush the affected skin with plenty of soap and water for at least 15 minutes. If irritation persists, seek medical attention[1][2][13].
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention[1][2][12].
Ingestion Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth with water and have them drink 2-4 cupfuls of water. Never give anything by mouth to an unconscious person. Seek immediate medical attention[1][2][9].
Spill Management

In the event of a spill, follow these steps:

  • Evacuate : Evacuate all non-essential personnel from the immediate area[4].

  • Ventilate : Ensure the area is well-ventilated, if safe to do so[4].

  • Contain : For small spills, use an inert, non-combustible absorbent material (e.g., sand, vermiculite) to contain the spill. Avoid actions that generate dust[1][4].

  • Clean-up : Carefully sweep or scoop the absorbed material into a designated, labeled, and sealed container for hazardous waste disposal[1][4][11].

  • Decontaminate : Clean the spill area thoroughly. All cleaning materials should also be treated as hazardous waste[14].

  • Report : Report the spill to your supervisor and your institution's Environmental Health and Safety (EHS) department[14].

Disposal Plan

All waste generated from the use of this compound must be considered hazardous waste[4][14].

  • Waste Collection :

    • Collect all waste, including contaminated PPE, absorbent materials, and empty containers, in a designated and clearly labeled hazardous waste container[4][14].

    • Use a container compatible with boronic acids, such as high-density polyethylene (HDPE) or glass[14].

  • Waste Storage :

    • Keep waste containers tightly sealed and store them in a designated, well-ventilated satellite accumulation area away from incompatible materials like strong oxidizing agents, strong acids, and strong bases[8][10][15].

  • Final Disposal :

    • Never pour boronic acid waste down the drain[4][9][14].

    • Arrange for pickup and disposal through your institution's EHS department or a licensed hazardous waste disposal contractor[14][16]. Disposal should be carried out in accordance with all local, state, and federal regulations[16].

Workflow for Safe Handling and Disposal

The following diagram illustrates the logical workflow for the proper handling and disposal of this compound.

G Workflow for Handling this compound cluster_prep 1. Preparation Phase cluster_handling 2. Handling Phase cluster_post 3. Post-Handling Phase cluster_disposal 4. Disposal Phase prep_fume_hood Work in Fume Hood prep_check_safety Check Eyewash/Shower prep_fume_hood->prep_check_safety prep_gather Gather Materials prep_check_safety->prep_gather don_ppe Don Appropriate PPE prep_gather->don_ppe handle_chemical Weigh & Transfer Chemical (Avoid Dust Generation) don_ppe->handle_chemical cleanup Clean Work Area & Equipment handle_chemical->cleanup doff_ppe Remove PPE Correctly cleanup->doff_ppe wash_hands Wash Hands Thoroughly doff_ppe->wash_hands collect_waste Collect All Hazardous Waste (Chemical, PPE, etc.) wash_hands->collect_waste label_seal Label & Seal Waste Container collect_waste->label_seal store_waste Store in Designated Area label_seal->store_waste dispose_waste Arrange Professional Disposal store_waste->dispose_waste

Caption: Logical workflow for the safe handling and disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.